Axl-IN-8
Description
Properties
Molecular Formula |
C31H29FN6O3 |
|---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
N-[4-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)phenyl]-5-(4-fluorophenyl)-1-(oxan-4-ylmethyl)-4-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C31H29FN6O3/c1-37-15-24(27-29(33)34-18-35-30(27)37)20-4-8-23(9-5-20)36-31(40)26-17-38(14-19-10-12-41-13-11-19)16-25(28(26)39)21-2-6-22(32)7-3-21/h2-9,15-19H,10-14H2,1H3,(H,36,40)(H2,33,34,35) |
InChI Key |
DGVPNVQBSCWKJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)NC(=O)C4=CN(C=C(C4=O)C5=CC=C(C=C5)F)CC6CCOCC6 |
Origin of Product |
United States |
Foundational & Exploratory
Axl-IN-8 in Non-Small Cell Lung Cancer: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of Axl-IN-8, a potent inhibitor of the AXL receptor tyrosine kinase, within the context of non-small cell lung cancer (NSCLC) cells. Overexpression of AXL is a known driver of tumor progression, therapy resistance, and metastasis in NSCLC.[1][2][3] this compound represents a targeted therapeutic strategy to counteract these effects. This document synthesizes available data on this compound and the broader class of AXL inhibitors to provide a comprehensive understanding of its function.
Core Mechanism of Action: Inhibition of AXL Signaling
This compound is a small molecule inhibitor that targets the AXL receptor tyrosine kinase.[1] The primary mechanism of action involves the binding of this compound to the ATP-binding site within the kinase domain of the AXL receptor.[4] This competitive inhibition prevents the phosphorylation and subsequent activation of AXL, thereby blocking downstream signaling cascades that are crucial for cancer cell survival and proliferation.[4]
The AXL signaling pathway is typically activated by its ligand, growth arrest-specific 6 (Gas6).[5] Upon Gas6 binding, AXL receptors dimerize and autophosphorylate, creating docking sites for various downstream signaling proteins.[5][6] These proteins, in turn, activate key cellular pathways, including the PI3K-AKT and MAPK/ERK pathways, which are central to cell survival, growth, and proliferation.[4][7] By inhibiting the initial phosphorylation step, this compound effectively shuts down these pro-tumorigenic signals.
Quantitative Data: Potency and Cellular Activity of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound. The data is sourced from commercially available information, which cites the patent WO2018121228A1.[1]
| Target/Cell Line | Assay Type | IC50 (nM) | Cell Type |
| AXL | Kinase Assay | < 1 | - |
| c-MET | Kinase Assay | 1-10 | - |
| BaF3/TEL-AXL | Proliferation Assay | < 10 | Murine Pro-B cells |
| MKN45 | Proliferation Assay | 226.6 | Human Gastric Cancer |
| EBC-1 | Proliferation Assay | 120.3 | Human Lung Squamous Cell Carcinoma (NSCLC) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the AXL signaling pathway and a typical experimental workflow for evaluating AXL inhibitors like this compound.
Detailed Experimental Protocols
While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize AXL inhibitors in NSCLC research.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Lines: EBC-1, A549, H1299 (human NSCLC cell lines).
-
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 10 µM) or DMSO as a vehicle control for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
-
Western Blot Analysis
This technique is used to detect changes in the phosphorylation status of AXL and its downstream signaling proteins.
-
Reagents: RIPA buffer, protease and phosphatase inhibitors, primary antibodies (anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Plate NSCLC cells and treat with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Reagents: Annexin V-FITC Apoptosis Detection Kit.
-
Procedure:
-
Treat NSCLC cells with this compound or DMSO for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
-
Conclusion
This compound is a potent inhibitor of the AXL receptor tyrosine kinase with demonstrated anti-proliferative activity in an NSCLC cell line. Its mechanism of action is centered on the blockade of the AXL signaling pathway, which is a critical driver of tumorigenesis and therapy resistance in non-small cell lung cancer. The provided data and representative protocols offer a foundational understanding for researchers and drug development professionals working on targeted therapies for NSCLC. Further investigation into the in vivo efficacy and potential for combination therapies will be crucial in elucidating the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Function of Axl receptor tyrosine kinase in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
Axl Inhibitor UNC2025: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent and orally bioavailable Axl kinase inhibitor, UNC2025. The document details its chemical structure, inhibitory activity, and a comprehensive synthesis pathway, making it a valuable resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
UNC2025 is a dual inhibitor of MER and FLT3 kinases, also exhibiting potent activity against Axl.[1] Its chemical structure is presented below:
Chemical Name: N-(4-((2-(1-methyl-1H-pyrazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)-1-phenylcyclopropanecarboxamide
Molecular Formula: C29H23N5O2S
Molecular Weight: 513.12 g/mol [1]
Inhibitory Activity
UNC2025 has been demonstrated to be a highly potent inhibitor of several kinases, with a particular efficacy against the TAM (Tyro3, Axl, Mer) family and Flt3. The inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay |
| Mer | 0.74[1] | 2.7 (in 697 B-ALL cells)[2] |
| Flt3 | 0.8[1] | 14 (in Molm-14 AML cells)[2] |
| Axl | 1.6[3] | 122[2] |
| Tyro3 | - | 301[2] |
Data compiled from multiple sources.[1][2][3]
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon binding to its ligand Gas6, activates several downstream signaling pathways crucial for cell proliferation, survival, and migration. UNC2025, as a type I kinase inhibitor, competitively binds to the ATP-binding pocket of the Axl kinase domain, thereby blocking its autophosphorylation and subsequent downstream signaling.
Synthesis Pathway of UNC2025
The synthesis of UNC2025 involves a multi-step process, which is outlined below. The detailed experimental protocols are provided in the subsequent section.
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis of UNC2025, based on the likely synthetic route.
Suzuki Coupling for Intermediate 1
-
Reaction: To a solution of 2-chloro-7-fluorothieno[3,2-b]pyridine (Starting Material 1) and 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Starting Material 2) in a suitable solvent (e.g., 1,4-dioxane/water mixture), a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) are added.
-
Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90 °C) for a defined period (e.g., 12 hours).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Intermediate 1.
Nucleophilic Aromatic Substitution for Intermediate 3
-
Reaction: 4-aminophenol (Intermediate 2) is dissolved in a polar aprotic solvent (e.g., DMF or DMSO), and a strong base (e.g., NaH) is added portion-wise at a low temperature (e.g., 0 °C). The mixture is stirred for a short period to allow for the formation of the phenoxide.
-
Conditions: A solution of Intermediate 1 in the same solvent is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The resulting precipitate is collected by filtration, washed with water and a non-polar organic solvent (e.g., diethyl ether or hexane), and dried under vacuum to afford Intermediate 3.
Amide Coupling to form UNC2025
-
Reaction: To a solution of Intermediate 3 in a suitable aprotic solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., pyridine or triethylamine), 1-phenylcyclopropanecarbonyl chloride (Starting Material 3) is added dropwise at 0 °C.
-
Conditions: The reaction mixture is stirred at room temperature for several hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final product, UNC2025.
Conclusion
UNC2025 is a potent Axl kinase inhibitor with a well-defined structure and a feasible synthetic pathway. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the development of novel cancer therapeutics targeting the Axl signaling pathway. Further investigation into the preclinical and clinical efficacy of UNC2025 and its analogs is warranted.
References
Axl-IN-8: A Comprehensive Technical Guide to a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical mediator in cancer progression, metastasis, and the development of therapeutic resistance.[1] Its overexpression is correlated with poor prognosis in a multitude of malignancies, including non-small-cell lung cancer, breast cancer, and acute myeloid leukemia.[2][3] AXL signaling, primarily activated by its ligand Growth Arrest-Specific 6 (GAS6), triggers a cascade of downstream pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, which collectively promote cell survival, proliferation, migration, and immune evasion.[4][5] Consequently, the development of potent and selective AXL inhibitors represents a promising therapeutic strategy in oncology.[6][7] Axl-IN-8 is a novel small molecule inhibitor demonstrating high potency and selectivity for AXL, positioning it as a valuable tool for both basic research and preclinical drug development.[8][9] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the AXL signaling pathway, and representative experimental protocols.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular activity.
Table 1: Biochemical Potency of this compound
| Target Kinase | IC50 |
| AXL | <1 nM |
| c-MET | 1-10 nM |
Data sourced from MedchemExpress.[8][9]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 |
| BaF3/TEL-AXL | Murine pro-B cell line engineered to express an AXL fusion protein | <10 nM |
| MKN45 | Human gastric cancer cell line | 226.6 nM |
| EBC-1 | Human lung squamous cell carcinoma cell line | 120.3 nM |
Data sourced from MedchemExpress.[8][9]
The AXL Signaling Pathway
The AXL signaling pathway plays a pivotal role in cancer cell pathophysiology. The binding of the ligand GAS6 induces the dimerization and autophosphorylation of the AXL receptor, initiating a complex network of downstream signaling cascades.[10][5] These pathways are crucial for processes such as cell survival, proliferation, migration, and the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[6][2] Furthermore, AXL signaling contributes to the suppression of the innate immune response, creating an immunosuppressive tumor microenvironment.[4][11]
Caption: AXL Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following sections provide a generalized overview of the methodologies that can be employed to characterize AXL inhibitors like this compound, based on techniques cited in the literature.
In Vitro Kinase Assay (e.g., HTRF KinEASE)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of AXL.
Methodology Summary:
-
Reagents: Recombinant AXL kinase, biotinylated substrate peptide, ATP, and HTRF detection reagents (Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665).
-
Procedure:
-
The inhibitor (this compound) is serially diluted and incubated with the AXL kinase.
-
The kinase reaction is initiated by the addition of the substrate peptide and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the HTRF detection reagents are added.
-
After an incubation period, the HTRF signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro kinase assay.
Cellular Proliferation Assay (e.g., Thymidine Incorporation)
This assay assesses the ability of an inhibitor to prevent the proliferation of cancer cells that are dependent on AXL signaling.
Methodology Summary:
-
Cell Culture: AXL-dependent cancer cell lines (e.g., BaF3/TEL-AXL, MKN45, EBC-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound.
-
Labeling: After a suitable incubation period (e.g., 48-72 hours), tritiated thymidine ([³H]-thymidine) is added to the culture medium. Proliferating cells will incorporate the radiolabeled thymidine into their newly synthesized DNA.
-
Harvesting: Cells are harvested onto a filter mat, and the unincorporated [³H]-thymidine is washed away.
-
Measurement: The amount of incorporated [³H]-thymidine is quantified using a scintillation counter.
-
Data Analysis: The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in cell proliferation, is determined by plotting the percentage of proliferation against the inhibitor concentration.
Caption: Workflow for a cellular proliferation assay.
In Vivo Tumor Xenograft Model
This experimental model evaluates the anti-tumor efficacy of an AXL inhibitor in a living organism.
Methodology Summary:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: Human cancer cells known to overexpress AXL are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intraperitoneal injection), while the control group receives a vehicle.
-
Monitoring: Tumor size is measured regularly (e.g., with calipers), and the body weight of the mice is monitored to assess toxicity.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised and can be used for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase with demonstrated biochemical and cellular activity. Its ability to potently inhibit AXL and suppress the proliferation of AXL-dependent cancer cell lines underscores its potential as a valuable research tool and a lead compound for the development of novel cancer therapeutics. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other AXL inhibitors, facilitating the ongoing investigation into the role of AXL in cancer and the development of effective targeted therapies.
References
- 1. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onclive.com [onclive.com]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-8 and the Reversal of Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of chemoresistance is a paramount challenge in oncology, frequently leading to treatment failure and disease progression. The receptor tyrosine kinase AXL has been identified as a critical mediator of this resistance across a spectrum of cancers. Its overexpression is correlated with poor prognosis and reduced efficacy of various therapeutic agents. This technical guide delves into the molecular underpinnings of AXL-mediated chemoresistance and explores the therapeutic potential of AXL inhibitors, with a specific focus on the potent inhibitor Axl-IN-8, in overcoming this significant clinical hurdle. While comprehensive chemoresistance-specific data for this compound is emerging, this document will also draw upon the extensive research on other well-characterized AXL inhibitors to illustrate the principles and potential applications of this therapeutic strategy.
The AXL Signaling Axis: A Central Regulator of Chemoresistance
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, Growth Arrest-Specific 6 (Gas6). The Gas6/AXL signaling cascade triggers a network of downstream pathways pivotal for cell survival, proliferation, migration, and invasion.[1][2] In the context of cancer, aberrant AXL activation is a key driver of epithelial-to-mesenchymal transition (EMT), a process intrinsically linked to drug resistance and metastasis.[3][4]
Mechanisms of AXL-Mediated Chemoresistance
AXL activation confers chemoresistance through several interconnected mechanisms:
-
Activation of Pro-Survival Pathways: AXL signaling robustly activates the PI3K/AKT and MAPK/ERK pathways, which are central to cell survival and proliferation.[2][5] These pathways upregulate anti-apoptotic proteins and promote cell cycle progression, thereby counteracting the cytotoxic effects of chemotherapeutic agents.
-
Induction of Epithelial-to-Mesenchymal Transition (EMT): AXL is a key orchestrator of EMT, a cellular reprogramming process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and a stem-cell-like phenotype.[3][4] This transition is strongly associated with intrinsic and acquired resistance to a wide range of cancer therapies.[5]
-
Immune Evasion: The AXL signaling pathway contributes to an immunosuppressive tumor microenvironment.[2][3] It can modulate the expression of immune checkpoint molecules like PD-L1 and promote the recruitment of immunosuppressive cells, thereby shielding tumor cells from immune-mediated killing, which can be a component of the therapeutic response to some chemotherapies.[6]
-
Drug Efflux and DNA Damage Repair: Evidence suggests that AXL signaling can enhance the expression of drug efflux pumps and bolster DNA damage repair mechanisms, further diminishing the efficacy of cytotoxic drugs.
This compound: A Potent AXL Inhibitor
This compound is a novel and highly potent small molecule inhibitor of AXL kinase activity. Preclinical data demonstrates its significant anti-proliferative effects in various cancer cell lines.
In Vitro Efficacy of this compound
The following table summarizes the known inhibitory and anti-proliferative activities of this compound.
| Target/Cell Line | IC50 (nM) | Notes |
| Kinase Activity | ||
| AXL | <1 | Potent and selective inhibition of AXL kinase.[7] |
| c-MET | 1-10 | Also exhibits inhibitory activity against another key oncogenic receptor tyrosine kinase.[7] |
| Anti-Proliferative Activity | ||
| BaF3/TEL-AXL | <10 | A Ba/F3 pro-B cell line engineered to be dependent on AXL signaling.[7] |
| MKN45 | 226.6 | A human gastric cancer cell line.[7] |
| EBC-1 | 120.3 | A human lung squamous cell carcinoma cell line.[7] |
Note: The chemoresistance status of the MKN45 and EBC-1 cell lines in the context of the cited this compound studies is not specified in the available literature.
Overcoming Chemoresistance with AXL Inhibition: Preclinical Evidence
While specific data on this compound in chemoresistant models is not yet widely published, extensive research with other AXL inhibitors, such as R428 (Bemcentinib) and BGB324, provides a strong rationale for the potential of this compound to reverse chemoresistance. These studies have consistently shown that AXL inhibition can re-sensitize cancer cells to a variety of chemotherapeutic agents.
Quantitative Data on Chemo-Sensitization by AXL Inhibitors
The following tables present data from studies using other AXL inhibitors, demonstrating their ability to enhance the efficacy of standard-of-care chemotherapies.
Table 1: Effect of AXL Inhibition on Paclitaxel Efficacy in Uterine Serous Cancer (USC) [5]
| Cell Line | Treatment | IC50 of Paclitaxel (nM) | Fold Sensitization |
| ARK1 (Chemoresistant) | Paclitaxel alone | 100 | - |
| Paclitaxel + BGB324 (AXL inhibitor) | 10 | 10 |
Table 2: Effect of AXL Inhibition on Cisplatin and Pemetrexed Efficacy in Mesothelioma [8][9]
| Cell Line | Treatment | % Cell Viability (relative to untreated control) |
| VMC40 | Cisplatin (15 µM) | ~60% |
| Cisplatin (15 µM) + BGB324 (0.5 µM) | ~40% | |
| Pemetrexed (8 µM) | ~70% | |
| Pemetrexed (8 µM) + BGB324 (0.5 µM) | ~50% |
Table 3: Effect of AXL Knockdown on Chemotherapy IC50 in Non-Small Cell Lung Carcinoma (NSCLC) [7]
| Cell Line | Chemotherapeutic Agent | IC50 in Parental Cells (µM) | IC50 in Axl Knockdown Cells (µM) | Fold Reversal of Resistance |
| A549 | Doxorubicin | 1.10 | 0.70 | 1.57 |
| Vincristine | 0.0066 | 0.0018 | 3.67 | |
| Paclitaxel | 0.0017 | 0.0007 | 2.43 | |
| H460 | Doxorubicin | 12.00 | 4.01 | 2.99 |
| Vincristine | 0.0014 | 0.0006 | 2.33 | |
| Paclitaxel | 0.0030 | 0.0011 | 2.73 |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Chemoresistance
Caption: AXL signaling pathway in chemoresistance.
Experimental Workflow for Assessing Chemo-sensitization
Caption: Experimental workflow for assessing chemo-sensitization.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies employed in the cited literature for evaluating AXL inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of a fixed concentration of this compound (e.g., 100 nM). Include vehicle-treated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the desired concentrations of chemotherapeutic agent and/or this compound for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AXL, total AXL, p-AKT, total AKT, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1-5 million chemoresistant cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: (1) Vehicle control, (2) Chemotherapeutic agent, (3) this compound, and (4) Combination of chemotherapeutic agent and this compound. Administer treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for the chemotherapeutic agent).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the efficacy of the different treatment regimens.
Conclusion and Future Directions
The AXL signaling pathway is a validated and compelling target for overcoming chemoresistance in a multitude of cancers. Potent AXL inhibitors, such as this compound, hold significant promise for re-sensitizing tumors to conventional therapies, thereby improving patient outcomes. While the direct evidence for this compound in chemoresistant models is still developing, the wealth of preclinical data for other AXL inhibitors provides a strong foundation for its continued investigation.
Future research should focus on:
-
Evaluating the efficacy of this compound in combination with a broad range of chemotherapeutic agents in various chemoresistant cancer models.
-
Identifying predictive biomarkers to select patients most likely to benefit from AXL-targeted therapies.
-
Investigating the role of this compound in modulating the tumor microenvironment to enhance anti-tumor immunity.
The continued exploration of this compound and other AXL inhibitors will be instrumental in developing novel therapeutic strategies to combat the challenge of chemoresistance in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Receptor Tyrosine Kinase AXL Restores Paclitaxel Chemosensitivity in Uterine Serous Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AXL expression reflects tumor-immune cell dynamics impacting outcome in non-small cell lung cancer patients treated with immune checkpoint inhibitor monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of Axl in drug resistance and epithelial-to-mesenchymal transition of non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin and Pemetrexed Activate AXL and AXL Inhibitor BGB324 Enhances Mesothelioma Cell Death from Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-8: A Technical Guide to its Mechanism and Impact on Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and therapeutic resistance. Its overexpression is correlated with poor prognosis in a variety of malignancies. Axl-IN-8 is a potent and selective small molecule inhibitor of Axl kinase activity. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Mechanism of Action
This compound exerts its biological effects by binding to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and subsequent activation. This inhibition blocks the initiation of downstream signaling cascades that are crucial for cancer cell survival, proliferation, migration, and invasion. This compound also demonstrates inhibitory activity against c-MET, another receptor tyrosine kinase implicated in cancer.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against its primary target, Axl, and in various cancer cell lines. The following tables summarize the available quantitative data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| Axl | <1 |
| c-MET | 1-10 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| BaF3/TEL-AXL | Pro-B cell (engineered) | <10 |
| MKN45 | Gastric Cancer | 226.6 |
| EBC-1 | Lung Cancer | 120.3 |
Data presented is based on available information for this compound[1].
Affected Downstream Signaling Pathways
Inhibition of Axl by this compound disrupts several key signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation. Axl activation leads to the phosphorylation and activation of PI3K, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis and stimulate cell cycle progression. Inhibition of Axl with this compound is expected to decrease the phosphorylation of Akt, thereby attenuating this pro-survival signaling cascade.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route that governs cell proliferation, differentiation, and survival. Axl activation can lead to the activation of the Ras-Raf-MEK-ERK cascade. The effect of Axl inhibition on the MAPK/ERK pathway can be context-dependent, with some studies showing a decrease in ERK phosphorylation while others report minimal effects.
STAT Signaling Pathway
The Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are key mediators of cytokine and growth factor signaling, playing a significant role in tumor cell proliferation, survival, and immune evasion. Axl activation can lead to the phosphorylation and activation of STAT3. Inhibition of Axl is expected to reduce STAT3 phosphorylation, thereby inhibiting its transcriptional activity and downstream effects.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Axl Kinase Assay
This assay measures the direct inhibitory effect of this compound on Axl kinase activity.
Materials:
-
Recombinant human Axl kinase
-
Axl substrate (e.g., a synthetic peptide)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
96-well plates
-
Phosphocellulose paper and phosphocellulose wash buffer (for radioactive assay)
-
Plate reader (for non-radioactive assay)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add Axl kinase, Axl substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP for radioactive assay).
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP. For non-radioactive assays, add the detection reagents according to the manufacturer's protocol.
-
Quantify the kinase activity. For radioactive assays, measure the radioactivity on the phosphocellulose paper using a scintillation counter. For non-radioactive assays, measure the luminescence or fluorescence using a plate reader.
-
Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins like Akt, ERK, and STAT3 in cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of Axl, Akt, ERK, STAT3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein to assess loading consistency.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well plates
-
Reagent for measuring cell viability (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay evaluates the effect of this compound on the migratory and invasive potential of cancer cells.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound (dissolved in DMSO)
-
Boyden chamber inserts (with or without Matrigel coating for invasion and migration assays, respectively)
-
24-well plates
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
For invasion assays, coat the Boyden chamber inserts with Matrigel.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the insert, including this compound or vehicle control.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a time sufficient for cell migration/invasion (e.g., 24-48 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated/invaded cells in the this compound-treated groups to the control group.
Conclusion
This compound is a potent inhibitor of Axl kinase, a key driver of oncogenesis. By disrupting the PI3K/Akt, MAPK/ERK, and STAT signaling pathways, this compound can effectively inhibit cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and to elucidate the intricate signaling networks governed by the Axl receptor tyrosine kinase. Further research is warranted to fully characterize the quantitative effects of this compound on downstream signaling molecules and to explore its efficacy in various preclinical cancer models.
References
Axl-IN-8 and its Role in Modulating Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, contributing significantly to aggressive phenotypes such as increased cell migration, invasion, and therapeutic resistance. A pivotal cellular process underpinning these malignant characteristics is the epithelial-mesenchymal transition (EMT). Axl activation is strongly correlated with the induction and maintenance of a mesenchymal state, making it a prime therapeutic target. Axl-IN-8 has emerged as a highly potent and specific inhibitor of Axl kinase. This technical guide provides an in-depth overview of the role of Axl in EMT and the therapeutic potential of this compound in reversing this process. We will detail the underlying signaling pathways, present quantitative data on the effects of Axl inhibition, and provide comprehensive experimental protocols for researchers investigating this axis.
Introduction to Axl and Epithelial-Mesenchymal Transition (EMT)
The epithelial-mesenchymal transition is a biological process where epithelial cells lose their cell-cell adhesion and polarity, acquiring a mesenchymal phenotype characterized by enhanced migratory and invasive properties.[1][2] This transition is driven by a network of transcription factors, including Snail, Slug, and Twist, which repress epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin.[1][3]
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key driver of EMT. Its ligand, Growth Arrest-Specific 6 (Gas6), activates downstream signaling cascades that promote the mesenchymal phenotype.[4] Overexpression of Axl is observed in numerous cancers and is associated with poor prognosis, metastasis, and drug resistance.[5] Consequently, inhibiting Axl signaling is a promising strategy to counteract EMT and its associated malignant traits.
This compound is a potent small molecule inhibitor of Axl with a reported IC50 of less than 1 nM. It also exhibits inhibitory activity against c-MET with an IC50 between 1-10 nM. Its high potency makes it a valuable tool for studying Axl signaling and a potential candidate for therapeutic development.
Quantitative Data on Axl Inhibition
While specific quantitative data on the direct effects of this compound on EMT markers are not extensively published, the effects of other potent Axl inhibitors like R428 and MP470, as well as Axl knockdown via siRNA, provide a strong indication of the expected outcomes.
Table 1: Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 (nM) |
| BaF3/TEL-AXL | AXL-dependent cell line | <10 |
| MKN45 | Gastric cancer | 226.6 |
| EBC-1 | Lung cancer | 120.3 |
Data sourced from MedChemExpress.
Table 2: Effects of Axl Inhibition on EMT Marker Expression (Representative Data from various studies)
| Treatment/Condition | Cell Line | Epithelial Marker (E-cadherin) | Mesenchymal Markers (N-cadherin, Vimentin, Snail, Slug) | Reference |
| AXL Overexpression | HMLE | Decreased | Increased | [1] |
| AXL Overexpression | MCF10A | Decreased | Increased | [1] |
| AXL siRNA Knockdown | PC9 | Increased | Decreased (Twist, N-cadherin) | [6] |
| AXL siRNA Knockdown | A549, H460 | Increased | Decreased (N-cadherin, Vimentin) | [7] |
| MP470 (Amuvatinib) Treatment | ANV5 | Increased | Decreased (Snail, N-cadherin) | [1] |
Table 3: Functional Effects of Axl Inhibition on Cell Migration and Invasion
| Treatment | Cell Line | Assay Type | Result | Reference |
| AXL siRNA Knockdown | ID8 | Migration & Invasion | Markedly inhibited | [8] |
| R428 Treatment | ID8 | Migration & Invasion | Significantly inhibited | [8] |
| R428 Treatment | ARK1 | Invasion | Inhibited | [9] |
| AXL Antibody | MDA-MB-435s | Migration & Invasion | Reduced by 50% and 95% respectively | [4] |
Signaling Pathways and Experimental Workflows
Axl Signaling in EMT
Axl activation by its ligand Gas6 initiates a cascade of downstream signaling events that converge to promote EMT. Key pathways include the PI3K/Akt and NF-κB pathways. These pathways lead to the activation of transcription factors like Snail and Slug, which in turn repress E-cadherin and upregulate mesenchymal markers.
Experimental Workflow for Assessing this compound's Effect on EMT
A typical workflow to investigate the impact of this compound on EMT involves treating cancer cells with the inhibitor and then assessing changes in molecular markers and cellular functions associated with EMT.
Detailed Experimental Protocols
Western Blot for EMT Markers
This protocol is for detecting changes in the protein levels of E-cadherin (epithelial marker) and N-cadherin/Vimentin (mesenchymal markers).
Materials:
-
Cancer cells treated with this compound or vehicle control (DMSO).
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Wash treated cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Transwell Migration and Invasion Assay
This assay measures the ability of cells to migrate through a porous membrane (migration) or invade through an extracellular matrix layer (invasion).
Materials:
-
Transwell inserts (8.0 µm pore size).
-
24-well plates.
-
Serum-free cell culture medium.
-
Medium with a chemoattractant (e.g., 10% FBS).
-
Matrigel (for invasion assay).
-
Cotton swabs.
-
Methanol or 4% paraformaldehyde for fixation.
-
Crystal violet staining solution.
Procedure:
-
Cell Preparation:
-
Culture cells to sub-confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Treat cells with this compound or vehicle control for the desired duration.
-
-
Chamber Preparation:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute with cold serum-free medium and coat the top of the Transwell insert membrane. Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
For Migration Assay: No coating is needed.
-
-
Assay Setup:
-
Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Harvest the treated cells and resuspend them in serum-free medium at a concentration of 1x10^5 cells/mL.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory/invasive capacity (typically 12-48 hours).
-
-
Cell Removal and Fixation:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated/non-invaded cells from the top surface of the membrane.
-
Fix the cells that have migrated to the bottom surface of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
-
Staining and Quantification:
-
Stain the fixed cells with crystal violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Image the bottom of the membrane using a microscope.
-
Count the number of stained cells in several random fields of view. The results are typically expressed as the average number of migrated/invaded cells per field.
-
Conclusion
The Axl receptor tyrosine kinase is a well-established driver of the epithelial-mesenchymal transition, a process integral to cancer progression and metastasis. Inhibition of Axl signaling presents a compelling therapeutic strategy to reverse the mesenchymal phenotype and suppress the invasive capabilities of cancer cells. This compound, as a potent inhibitor of Axl, holds significant promise in this regard. The experimental frameworks and protocols detailed in this guide provide a robust foundation for researchers to investigate the effects of this compound and other Axl inhibitors on EMT. Further studies quantifying the specific impact of this compound on EMT markers and cellular functions will be crucial in advancing its potential as a novel anti-cancer agent.
References
- 1. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL is a marker for epithelial-mesenchymal transition in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Axl is an essential epithelial-to-mesenchymal transition-induced regulator of breast cancer metastasis and patient survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of AXL in invasion and drug resistance of colon and breast cancer cells and its association with p53 alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of AXL on the epithelial-to-mesenchymal transition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL modulates extracellular matrix protein expression and is essential for invasion and metastasis in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Axl-IN-8 on the Tumor Microenvironment: A Technical Guide
The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix components. This intricate network plays a pivotal role in tumor progression, metastasis, and response to therapy. A key regulator within the TME is the Axl receptor tyrosine kinase. Overexpression and activation of Axl are associated with poor prognosis in numerous cancers, as it drives aggressive tumor biology and fosters an immunosuppressive milieu.[1][2][3] This guide provides an in-depth technical overview of Axl-IN-8, a potent Axl inhibitor, and its multifaceted impact on the TME, intended for researchers, scientists, and drug development professionals.
Axl: A Key Orchestrator of the Tumor Microenvironment
Axl is a member of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases.[4][5] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[1][5] The Gas6/Axl signaling axis is a critical mediator of various cellular processes that contribute to cancer progression, including:
-
Cell Proliferation and Survival: Axl activation triggers downstream signaling cascades, such as the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which promote cancer cell growth and inhibit apoptosis.[6][7][8]
-
Invasion and Metastasis: Axl signaling is a key driver of the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[2][9][10]
-
Therapy Resistance: Axl has been implicated in both innate and acquired resistance to a wide range of cancer therapies, including chemotherapy, targeted therapies, and immunotherapy.[4][8]
-
Immune Evasion: Axl signaling creates an immunosuppressive TME by modulating the function of various immune cells and promoting the expression of immune checkpoint molecules.[1][3][4]
This compound: A Potent and Selective Axl Inhibitor
This compound is a small molecule inhibitor with high potency against Axl, exhibiting an IC50 of less than 1 nM.[11][12] It also shows inhibitory activity against c-MET with an IC50 in the range of 1-10 nM.[11][12] The potent and selective nature of this compound makes it a valuable tool for investigating the therapeutic potential of Axl inhibition.
Remodeling the Tumor Microenvironment with Axl Inhibition
Pharmacological inhibition of Axl with agents like this compound can profoundly remodel the TME, shifting it from an immunosuppressive to an immune-active state. This remodeling involves effects on various cellular components and signaling pathways.
Reprogramming the Immune Landscape
Axl inhibition has a significant impact on both the innate and adaptive immune compartments of the TME.
-
Myeloid Cells: Axl is highly expressed on myeloid cells, including macrophages and dendritic cells (DCs).[13] Its activation on these cells promotes an immunosuppressive phenotype. Axl inhibition can:
-
Repolarize Macrophages: Shift tumor-associated macrophages (TAMs) from an M2-like (pro-tumor, immunosuppressive) to an M1-like (anti-tumor, pro-inflammatory) phenotype.[2] This is characterized by a reduction in the M2 marker CD206 and an increase in the M1 marker MHC-II (I-A/I-E).[2]
-
Activate Dendritic Cells: Promote the activation of DCs, which are crucial for initiating anti-tumor T-cell responses.[4] Specifically, Axl inhibition can lead to the accumulation and activation of CD103+ cross-presenting DCs within the tumor.[14]
-
-
T-Cells: By reprogramming myeloid cells and reducing overall immunosuppression, Axl inhibition leads to enhanced T-cell activity. This includes:
-
Natural Killer (NK) Cells: Axl signaling is involved in regulating NK cell function. Axl inhibition can enhance the anti-tumor activity of NK cells.[13][14]
Modulating Tumor Cell Phenotype
Axl inhibition directly impacts tumor cells by:
-
Inhibiting Epithelial-to-Mesenchymal Transition (EMT): Axl is a key regulator of EMT.[9] Inhibition of Axl can reverse the mesenchymal phenotype, leading to a more epithelial state, which is associated with reduced invasion and metastasis.[1][10]
-
Upregulating PD-L1 Expression: Interestingly, Axl inhibition can lead to an adaptive immune resistance mechanism by upregulating the expression of PD-L1 on tumor cells.[14] This provides a strong rationale for combining Axl inhibitors with PD-1/PD-L1 immune checkpoint blockade to achieve synergistic anti-tumor effects.[2][14]
Normalizing the Tumor Vasculature and Reducing Hypoxia
Axl inhibition can also impact the physical and physiological characteristics of the TME by:
-
Normalizing Blood Vessels: Leading to a reduction in tumor blood vessel permeability and an increase in perfusion and pericyte coverage.[2]
-
Alleviating Hypoxia: Reducing intratumoral hypoxia, which is a key driver of tumor progression and immunosuppression.[2]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in Axl's impact on the TME, the following diagrams are provided.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound's impact on the TME.
Quantitative Data Summary
The following tables summarize key quantitative data related to Axl inhibitors and their effects.
Table 1: Potency of this compound
| Compound | Target | IC50 (nM) | Cell Lines Tested | Reference |
| This compound | Axl | <1 | BaF3/TEL-AXL | [11][12] |
| This compound | c-MET | 1-10 | Not specified | [11][12] |
| This compound | - | <10 | BaF3/TEL-AXL (Anti-proliferative) | [11][12] |
| This compound | - | 226.6 | MKN45 (Anti-proliferative) | [11][12] |
| This compound | - | 120.3 | EBC-1 (Anti-proliferative) | [11][12] |
Table 2: Effects of Axl Inhibition on the Tumor Microenvironment (Data from various Axl inhibitors)
| Parameter Measured | Axl Inhibitor | Model System | Outcome | Reference |
| Intratumoral Hypoxia (Pimonidazole staining) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Reduction in hypoxia (P = 0.0135) | [2] |
| Tumor Blood Vessel Permeability (Fibrinogen/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Reduced permeability (P = 0.0087) | [2] |
| Blood Vessel Perfusion (Lectin/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increased perfusion (P = 0.0412) | [2] |
| Pericyte Coverage (αSMA/CD31) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increased pericyte coverage (**P < 0.0001) | [2] |
| Macrophage Phenotype (F4/80+ CD206+) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Decrease in M2-like macrophages (P = 0.0036) | [2] |
| Macrophage Activation (F4/80+ I-A/I-E+) | R428 | Neu+ HER2+ Breast Cancer Mouse Model | Increase in activated macrophages (P = 0.0096) | [2] |
| Intratumoral CD8+ T cells (CD3e+CD8a+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of CD8+ T cells (P = 0.0004) | [2] |
| Activated CD8+ T cells (CD3e+CD8a+CD44+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of activated CD8+ T cells (P = 0.0008, and P < 0.0001) | [2] |
| Activated NK cells (CD3e-NK1.1+CD44+) | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Increased number of activated NK cells (P < 0.0001) | [2] |
| Primary Tumor Weight | R428 + anti-PD-1 | Neu+ HER2+ Breast Cancer Mouse Model | Reduced primary tumor weight (P = 0.0085) | [2] |
Experimental Protocols
This section provides an overview of common methodologies used to study the effects of Axl inhibitors.
Cell Lines and Reagents
-
Cell Lines: A variety of cancer cell lines with known Axl expression levels (e.g., pancreatic, breast, lung cancer lines) are used.[1][2][5]
-
Reagents: Axl inhibitors (e.g., this compound, R428, BGB324) are dissolved in a suitable solvent like DMSO for in vitro experiments. Recombinant Gas6 may be used to stimulate the Axl pathway.[1][4]
In Vitro Assays
-
Kinase Inhibition Assay: The potency of inhibitors against Axl kinase activity is determined using methods like Homogeneous Time-Resolved Fluorescence (HTRF).[13]
-
Cell Proliferation Assay: Cancer cells are treated with varying concentrations of the Axl inhibitor for a defined period (e.g., 72 hours). Cell viability is assessed using assays like MTT or CellTiter-Glo.[14]
-
Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cancer cells. The rate of wound closure in the presence or absence of the inhibitor is monitored over time to assess cell migration.[14]
-
Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The number of cells that invade through the matrix and migrate to the lower chamber in response to a chemoattractant is quantified.[14]
-
Western Blotting: This technique is used to assess the phosphorylation status of Axl and its downstream signaling proteins (e.g., AKT, ERK) in response to inhibitor treatment.[14]
In Vivo Animal Studies
-
Tumor Models: Syngeneic mouse models (where the tumor and the host are from the same genetic background) are crucial for studying the immune effects of Axl inhibitors.[14] Nude mice (lacking a functional adaptive immune system) can be used as a control to determine the dependency of the anti-tumor effect on the immune system.[14]
-
Treatment: Mice bearing established tumors are treated with the Axl inhibitor (e.g., via oral gavage), a vehicle control, and potentially in combination with other therapies like anti-PD-1 antibodies.[2][14] Tumor growth is monitored regularly.
Immunological Analysis
-
Flow Cytometry (FACS): Tumors are harvested, dissociated into single-cell suspensions, and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD4, CD8, F4/80, CD11c, CD206, PD-L1) to quantify and phenotype the tumor-infiltrating immune cells.[2][14]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): Tumor sections are stained with antibodies to visualize the spatial distribution and expression of proteins of interest (e.g., Axl, CD8, PD-L1) within the tumor microenvironment.[2][14]
Conclusion
This compound and other potent Axl inhibitors represent a promising therapeutic strategy for a wide range of cancers. Their mechanism of action extends beyond direct anti-tumor effects to a comprehensive reprogramming of the tumor microenvironment. By alleviating immunosuppression, activating anti-tumor immunity, and reversing aggressive tumor cell phenotypes, Axl inhibition creates a more favorable TME for effective cancer treatment. The upregulation of PD-L1 upon Axl inhibition provides a compelling rationale for combination therapies with immune checkpoint blockers, a strategy that has shown significant synergistic efficacy in preclinical models.[2][14] Further investigation and clinical development of Axl inhibitors like this compound are warranted to translate these promising preclinical findings into tangible benefits for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Axl inhibitor-mediated reprogramming of the myeloid compartment of the in vitro tumor microenvironment is influenced by prior targeted therapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tumor-Extrinsic Axl Expression Shapes an Inflammatory Microenvironment Independent of Tumor Cell Promoting Axl Signaling in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. oncotarget.com [oncotarget.com]
A Technical Guide to Axl-IN-8 for the Investigation of AXL-Dependent Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-8: Mechanism of Action and Specificity
While this compound is a potent AXL inhibitor, it is important to consider its selectivity profile. It has been shown to also inhibit c-MET, another receptor tyrosine kinase implicated in cancer, with an IC50 in the range of 1-10 nM.[5][6] Researchers should consider this off-target activity when interpreting experimental results and may need to employ complementary approaches, such as genetic knockdown of AXL, to confirm that the observed phenotypes are specifically due to AXL inhibition.
Quantitative Data for this compound
The inhibitory activity of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BaF3/TEL-AXL | Murine Pro-B Cells | <10 | [5][6] |
| MKN45 | Gastric Cancer | 226.6 | [5][6] |
| EBC-1 | Lung Cancer | 120.3 | [5][6] |
Mandatory Visualizations
AXL Signaling Pathway
This diagram illustrates the central role of AXL in activating multiple downstream signaling cascades that promote cancer progression.
Experimental Workflow for Studying this compound
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Logical Relationship of this compound's Anti-Cancer Effects
This diagram illustrates the logical flow of how this compound's inhibition of AXL leads to the suppression of key cancer-promoting cellular processes.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis
This protocol outlines the steps for analyzing the phosphorylation status of AXL and its downstream targets following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AXL, anti-AXL, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth rates between the this compound-treated and control groups to evaluate the in vivo efficacy of the inhibitor.
Conclusion
This compound is a powerful research tool for investigating the complex role of AXL signaling in cancer. Its potent and relatively selective inhibitory activity allows for the targeted interrogation of AXL-dependent pathways both in vitro and in vivo. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at furthering our understanding of AXL biology and its potential as a therapeutic target in oncology. As with any chemical probe, careful experimental design, including appropriate controls and consideration of potential off-target effects, is essential for generating robust and interpretable data.
References
- 1. Regulation of the Receptor Tyrosine Kinase AXL in Response to Therapy and Its Role in Therapy Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Build Diagrams from Code Using Graphviz [edrawmax.wondershare.com]
- 4. broadpharm.com [broadpharm.com]
- 5. wiki-power.com [wiki-power.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
The Discovery and Initial Characterization of Axl-IN-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of Axl-IN-8, a potent and selective inhibitor of the AXL receptor tyrosine kinase. The information presented herein is compiled from publicly available data, primarily from the patent disclosure WO2018121228A1, and is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction to AXL as a Therapeutic Target
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family, has emerged as a significant target in cancer therapy.[1] Overexpressed in a multitude of malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia, AXL plays a crucial role in tumor progression, metastasis, and the development of drug resistance.[1] Its activation by its ligand, Growth Arrest-Specific 6 (Gas6), triggers a cascade of downstream signaling events, primarily through the PI3K/AKT, MAPK, and NF-κB pathways, promoting cell survival, proliferation, and migration. The critical role of AXL in oncogenesis has spurred the development of targeted inhibitors, with this compound being a notable example.
Discovery of this compound
This compound was identified through a focused drug discovery effort aimed at developing potent and selective AXL kinase inhibitors. The initial disclosure of this compound and its biological activity is found in the international patent application WO2018121228A1. While the patent does not detail the specific screening cascade that led to the discovery of this compound, it provides comprehensive data on its biochemical and cellular activity.
Biochemical and Cellular Characterization
This compound has demonstrated potent inhibition of AXL kinase in biochemical assays and significant anti-proliferative effects in various cancer cell lines. The following tables summarize the key quantitative data available for this compound.
Table 1: Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| AXL | <1 |
| c-MET | 1-10 |
Data sourced from MedchemExpress, citing patent WO2018121228A1.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Description | IC50 (nM) |
| BaF3/TEL-AXL | Murine pro-B cells | <10 |
| MKN45 | Human gastric cancer | 226.6 |
| EBC-1 | Human lung squamous cell | 120.3 |
Data sourced from MedchemExpress, citing patent WO2018121228A1.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and the process of characterization for this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: AXL signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
While the patent for this compound (WO2018121228A1) provides the results of the biological assays, it does not detail the specific protocols used. Therefore, the following are representative, generalized protocols for the types of assays typically employed in the characterization of kinase inhibitors.
Biochemical Kinase Inhibition Assay (General Protocol)
Objective: To determine the in vitro inhibitory activity of a compound against a purified kinase.
Materials:
-
Purified recombinant AXL kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Anti-Proliferative Assay (General Protocol)
Objective: To assess the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN45, EBC-1)
-
Complete cell culture medium
-
Test compound (this compound)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Treat the cells with the test compound at various concentrations and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader. The signal is proportional to the number of viable cells.
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to a DMSO-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent inhibitor of AXL kinase with significant anti-proliferative activity in cancer cell lines. The data presented in this guide, sourced from the primary patent literature, provides a foundational understanding of its initial characterization. Further research, including comprehensive selectivity profiling, in vivo efficacy studies, and pharmacokinetic and pharmacodynamic assessments, will be crucial in determining the full therapeutic potential of this promising compound. The provided diagrams and generalized protocols offer a framework for understanding the biological context and the experimental approaches used in the evaluation of this compound and other AXL inhibitors.
References
Axl-IN-8: A Technical Guide on its Influence on Cancer Cell Migration and Invasion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The receptor tyrosine kinase Axl is a critical mediator of cancer progression, playing a pivotal role in cell survival, proliferation, and, notably, migration and invasion. Its overexpression is correlated with poor prognosis and metastasis in numerous cancers. Axl-IN-8 is a potent, novel inhibitor of Axl, demonstrating significant potential as a therapeutic agent. This technical guide provides an in-depth overview of the influence of Axl inhibition by compounds like this compound on cancer cell migration and invasion. While specific peer-reviewed data on this compound's effects on cell migration and invasion are not yet publicly available, this document outlines the established role of Axl in these processes, details the experimental protocols to assess these functions, and presents representative data from studies with other Axl inhibitors to illustrate the expected biological impact.
Introduction to Axl and its Role in Cancer Metastasis
Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Its ligand, Gas6 (growth arrest-specific 6), activates downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are integral to cell motility and invasion.[2][3] Dysregulation of Axl signaling is a key driver of the epithelial-mesenchymal transition (EMT), a process by which cancer cells acquire migratory and invasive properties, facilitating their dissemination from the primary tumor and the formation of metastases.[1]
This compound has been identified as a highly potent Axl inhibitor with a reported IC50 of less than 1 nM. It also exhibits inhibitory activity against c-MET, another receptor tyrosine kinase implicated in cancer cell motility, with an IC50 between 1-10 nM. While current data on this compound primarily highlights its anti-proliferative effects, its potent Axl inhibition strongly suggests a significant impact on cancer cell migration and invasion.
Axl-Mediated Signaling Pathways in Cell Migration and Invasion
The activation of Axl by its ligand Gas6 initiates a cascade of intracellular signaling events that collectively promote a migratory and invasive phenotype. The diagram below illustrates the core Axl signaling pathway.
References
Understanding the Pharmacokinetics of Axl Inhibitors in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacokinetics of Axl inhibitors, a promising class of targeted cancer therapeutics. While specific pharmacokinetic data for Axl-IN-8 is not publicly available, this document summarizes key pharmacokinetic parameters from representative selective AXL inhibitors in preclinical models to offer valuable insights for researchers in the field. The guide also details the experimental protocols necessary to conduct such studies and illustrates the critical AXL signaling pathway.
The AXL Signaling Pathway and Its Role in Cancer
The AXL receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its dysregulation has been implicated in the progression and therapeutic resistance of numerous cancers.[2] AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6), leading to the activation of downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and STAT pathways.[2] The inhibition of AXL signaling is therefore a compelling strategy in oncology drug development.
Below is a diagram illustrating the core AXL signaling pathway.
Pharmacokinetics of Selective AXL Inhibitors in Preclinical Models
Understanding the pharmacokinetic (PK) profile of a drug candidate is crucial for its development. PK studies in preclinical models, typically rodents, provide essential information on absorption, distribution, metabolism, and excretion (ADME). Below are tables summarizing available pharmacokinetic data for several selective AXL inhibitors in rats and mice. This data, while not specific to this compound, provides a valuable reference for the expected PK properties of molecules in this class.
Table 1: Pharmacokinetic Parameters of a Novel AXL Inhibitor [I] in Rats
| Parameter | Value |
| Half-life (t1/2) | 10.09 h |
| AUC (0-inf) | 59,815 ng·h/mL |
| Cmax | 2906 ng/mL |
| Species | Rat |
| Dose | Not Specified |
| Route | Oral |
| Data from a study on a novel 1,6-naphthyridin-4-one derivative AXL inhibitor.[3] |
Table 2: Pharmacokinetic Parameters of AXL Inhibitor "Compound A" and Bemcentinib in Rats
| Compound | CL (L/hr/kg) | Vss (L/kg) | t1/2 (h) | %F |
| Compound A | 1.6 | 3.3 | 1.9 | 8.9 |
| Bemcentinib | 1.3 | 12 | 6.9 | 5.7 |
| Species | Rat | |||
| Dose | Not Specified | |||
| Route | Not Specified | |||
| Data from Arcus Biosciences, presented at the 2018 AACR Annual Meeting.[4] |
Table 3: Pharmacokinetic Parameters of an AXL-Targeted Aptamer in Mice
| Compound | Half-life (t1/2α) |
| AXL-PS (Free Aptamer) | 0.48 h |
| AXL-PO (Free Aptamer) | 0.14 h |
| Species | C57BL/6 Mice |
| Route | Intravenous |
| Data from a study on a bottlebrush polymer-conjugated aptamer targeting AXL.[5] |
Experimental Protocols for Preclinical Pharmacokinetic Studies
Detailed and standardized experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. The following sections outline the methodologies for key in vivo procedures.
Animal Models
Typically, male BALB/c or C57BL/6 mice, or Sprague-Dawley rats, are used for preclinical PK studies. Animals should be acclimated for at least one week before the experiment under standard laboratory conditions.
Drug Administration
Oral Gavage (PO):
-
Preparation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The dosing volume is calculated based on the animal's body weight, typically not exceeding 10 mL/kg for mice.[6][7]
-
Procedure: The mouse is restrained, and a gavage needle is gently inserted into the esophagus.[8][9] The compound is then slowly administered into the stomach.[8]
Intravenous Injection (IV):
-
Preparation: The test compound is dissolved in a sterile, injectable vehicle (e.g., saline). The injection volume is typically around 5 mL/kg for a bolus dose in mice.[10]
-
Procedure: The mouse is placed in a restraint device, and the tail is warmed to dilate the lateral tail veins. The needle is inserted into the vein, and the compound is injected slowly.[11][12]
Blood Sampling
Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) to capture the drug's concentration-time profile.
-
Collection Sites: Common sites for blood collection in mice include the saphenous vein, tail vein, or retro-orbital sinus.[13][14][15]
-
Procedure: For saphenous vein collection, the leg is shaved, and the vein is punctured with a needle. A small volume of blood (e.g., 30-50 µL) is collected into a capillary tube containing an anticoagulant (e.g., EDTA).[16]
Sample Processing and Analysis
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the drug in plasma is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[17][18][19]
The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Methodology: LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and robustness.[17][20]
Sample Preparation
Plasma samples typically undergo protein precipitation to remove larger molecules that can interfere with the analysis. This is often achieved by adding a solvent like acetonitrile.[18][21] An internal standard, a molecule structurally similar to the analyte, is added to correct for variability during sample processing and analysis.[19]
Chromatographic Separation
The extracted sample is injected into a liquid chromatograph. The analyte and internal standard are separated from other components in the sample on a chromatographic column (e.g., a C18 column) based on their physicochemical properties.[18][22]
Mass Spectrometric Detection
The separated compounds are then introduced into a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the analyte and the internal standard (Selected Reaction Monitoring or SRM).[17][22] This highly selective detection method allows for accurate quantification even at very low concentrations.
Quantification
A calibration curve is generated by analyzing a series of standards with known concentrations of the drug. The concentration of the drug in the unknown plasma samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve.[19]
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 4. arcusbio.com [arcusbio.com]
- 5. Enhancing the Pharmacokinetics of Aptamers: Targeting AXL In Vivo Using a Bottlebrush Polymer‐Conjugated Aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. scribd.com [scribd.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 13. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 14. einsteinmed.edu [einsteinmed.edu]
- 15. Common Methods of Blood Collection in the Mouse-ELK Biotechnology CO.,Ltd. [elkbiotech.com]
- 16. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Bioanalytical assay for the quantification of the ALK inhibitor lorlatinib in mouse plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. researchgate.net [researchgate.net]
- 22. research.unipd.it [research.unipd.it]
Axl-IN-8: A Novel Frontier in Targeting Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of cancer stem cells (CSCs) as a key driver of tumor initiation, metastasis, and therapeutic resistance presents a formidable challenge in oncology. The receptor tyrosine kinase Axl has been identified as a critical regulator of CSC biology, making it a compelling target for novel therapeutic interventions. This technical guide explores the potential of Axl inhibitors, with a focus on the conceptual framework of a potent inhibitor exemplified by well-characterized compounds like R428, in the targeted elimination of cancer stem cells. We delve into the molecular mechanisms, preclinical evidence, and experimental methodologies that underpin the rationale for Axl inhibition as a promising anti-CSC strategy. While specific public data on "Axl-IN-8" is limited, this guide synthesizes the wealth of information available for potent Axl inhibitors to provide a comprehensive resource for the scientific community.
Introduction: The Axl-Cancer Stem Cell Axis
Cancer stem cells, a subpopulation of tumor cells with self-renewal and differentiation capabilities, are implicated in tumor recurrence and the failure of conventional therapies.[1] A pivotal player in the maintenance and survival of CSCs is the Axl receptor tyrosine kinase.[2] Axl, a member of the TAM (Tyro3, Axl, Mer) family, is frequently overexpressed in various malignancies and is associated with poor prognosis.[3] Its activation, often triggered by its ligand Gas6, initiates downstream signaling cascades that promote key CSC phenotypes, including epithelial-to-mesenchymal transition (EMT), chemoresistance, and enhanced migratory and invasive properties.[2][4]
Axl's role in CSCs is multifaceted:
-
EMT Induction: Axl signaling is a potent inducer of EMT, a process that endows cancer cells with stem-like properties.[2]
-
Self-Renewal: Axl activity is crucial for the self-renewal capacity of CSCs, enabling the sustained growth of the tumor.[1]
-
Chemoresistance: Overexpression of Axl is linked to resistance to a wide range of chemotherapeutic agents and targeted therapies.[5]
-
Metastasis: By promoting cell migration and invasion, Axl signaling is instrumental in the metastatic dissemination of cancer.[4]
Given its central role in CSC biology, targeted inhibition of Axl represents a highly promising therapeutic strategy to eradicate this resilient cell population.
Mechanism of Action: Disrupting CSC Survival Signals
Potent and selective Axl inhibitors are designed to bind to the ATP-binding pocket of the Axl kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[3] The primary signaling cascades disrupted by Axl inhibition include:
-
PI3K/AKT Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism. Axl-mediated activation of PI3K/AKT signaling protects CSCs from apoptosis.[6]
-
MAPK/ERK Pathway: The MAPK/ERK pathway is critical for cell proliferation and differentiation. Its activation by Axl contributes to CSC expansion.[7]
-
NF-κB Pathway: This pathway is involved in inflammation, immune responses, and cell survival. Axl signaling can activate NF-κB, promoting a pro-tumorigenic microenvironment and enhancing CSC survival.[2]
By blocking these critical signaling nodes, Axl inhibitors can effectively induce apoptosis in CSCs, inhibit their self-renewal, and reverse the EMT phenotype, thereby sensitizing them to conventional therapies.
Quantitative Data on Axl Inhibition
The efficacy of Axl inhibitors has been demonstrated across a range of preclinical models. The following tables summarize key quantitative data for the well-characterized Axl inhibitor R428 (BGB324), serving as a surrogate for a potent Axl inhibitor.
| Cell Line | Cancer Type | Assay | Inhibitor | IC50 / Effect | Reference |
| Mesenchymal PC9 | Non-Small Cell Lung Cancer | Cell Viability (in combination with Docetaxel) | R428 | Docetaxel IC50 >300 nM (alone) vs. 0.3 nM (with R428) | [7] |
| Mesenchymal HCC4006 | Non-Small Cell Lung Cancer | Cell Viability (in combination with Docetaxel) | R428 | Docetaxel IC50 >300 nM (alone) vs. 0.191 nM (with R428) | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (in combination with Docetaxel) | R428 | Docetaxel IC50 0.275 nM (alone) vs. 0.053 nM (with 3 µM R428) | [8] |
| HeLa | Cervical Cancer | Cell Viability (in combination with PHA-739358) | R428 | PHA-739358 IC50 1.626 µM (alone) vs. 0.17 µM (with 3 µM R428) | [8] |
Table 1: In Vitro Efficacy of Axl Inhibition in Combination Therapy.
| Tumor Model | Cancer Type | Inhibitor | Treatment Regimen | Outcome | Reference |
| ID8 Ovarian Cancer Xenograft | Ovarian Cancer | R428 | 50 mg/kg, oral, daily | Significantly increased overall survival | [9] |
| ARK1shSCRM Uterine Serous Cancer Xenograft | Uterine Serous Cancer | BGB324 (R428) | 50 mg/kg, oral, daily (in combination with paclitaxel) | Significant reduction in tumor volume compared to single agents | [10] |
| TNBC Patient-Derived Xenograft (PDX) | Triple-Negative Breast Cancer | 20G7-D9 (anti-AXL mAb) | 10 mg/kg, intraperitoneal, twice weekly | Significant reduction in tumor growth | [4] |
Table 2: In Vivo Efficacy of Axl Inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Axl inhibitor efficacy against cancer stem cells.
Sphere Formation Assay
This assay is a gold-standard in vitro method to evaluate the self-renewal capacity of cancer stem cells.
Principle: CSCs, when cultured in non-adherent, serum-free conditions, are capable of forming three-dimensional spheres. The number and size of these spheres are indicative of the self-renewal and proliferative capacity of the CSC population.[11]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.
-
Plating: Seed the cells at a low density (e.g., 500-2000 cells/well) in ultra-low attachment plates.[11]
-
Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF (e.g., DMEM/F12 with B-27 supplement, 20 ng/mL EGF, and 10 ng/mL bFGF).[12]
-
Treatment: Add the Axl inhibitor (e.g., this compound or R428) at various concentrations to the culture medium at the time of seeding.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.[11]
-
Quantification: Count the number of spheres (typically >50 µm in diameter) per well using a microscope. The sphere formation efficiency (SFE) can be calculated as (Number of spheres / Number of cells seeded) x 100%.
In Vivo Xenograft Model
This model assesses the effect of the Axl inhibitor on tumor growth and metastasis in a living organism.
Principle: Human cancer cells, including those with a high proportion of CSCs, are implanted into immunocompromised mice. The effect of the Axl inhibitor on tumor growth, metastasis, and animal survival is then evaluated.[9]
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Cell Implantation: Inject a suspension of cancer cells (e.g., 1 x 10^6 cells) subcutaneously or orthotopically into the mice. For patient-derived xenografts (PDXs), small tumor fragments are implanted.[4]
-
Tumor Growth: Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the Axl inhibitor (e.g., R428 at 50 mg/kg) via the appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., daily).[9][10] A vehicle control group should be included.
-
Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers. Monitor animal weight and overall health.
-
Endpoint: At the end of the study (based on tumor size limits or a predefined time point), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for CSC markers, Western blot for signaling pathway components). Overall survival can also be an endpoint.[9]
Visualizing the Molecular Landscape
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed.
Axl Signaling Pathway in Cancer Stem Cells
Experimental Workflow for Sphere Formation Assay
Logical Relationship of this compound's Mechanism of Action
Conclusion and Future Directions
The targeting of Axl presents a compelling strategy to address the challenge of cancer stem cells. Potent and selective Axl inhibitors, exemplified by the conceptual "this compound" and the well-studied compound R428, have demonstrated significant preclinical activity in reducing CSC viability, self-renewal, and chemoresistance. The data and protocols presented in this guide provide a solid foundation for further research and development in this area.
Future efforts should focus on:
-
Clinical Translation: Advancing potent Axl inhibitors into clinical trials to evaluate their safety and efficacy in patients with Axl-expressing tumors.
-
Combination Therapies: Exploring synergistic combinations of Axl inhibitors with standard-of-care chemotherapies, targeted agents, and immunotherapies to overcome resistance and improve patient outcomes.
-
Biomarker Development: Identifying and validating predictive biomarkers to select patients most likely to benefit from Axl-targeted therapies.
The continued investigation of Axl inhibitors holds the promise of delivering novel and effective treatments that can specifically eradicate the cancer stem cell population, leading to more durable responses and improved survival for cancer patients.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. AXL induces epithelial to mesenchymal transition and regulates the function of breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of cancer stem cells by sphere formation assay [protocols.io]
- 12. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Role of Axl-IN-8 in Modulating Immune Responses in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The receptor tyrosine kinase AXL is a critical mediator of tumorigenesis and immune evasion. Its overexpression in various cancers is often correlated with poor prognosis and resistance to conventional and targeted therapies. AXL signaling within the tumor microenvironment (TME) fosters an immunosuppressive landscape, characterized by the recruitment of regulatory immune cells and the dampening of anti-tumor effector functions. This technical guide provides an in-depth analysis of the role of Axl-IN-8, a potent and selective AXL inhibitor, in modulating anti-cancer immune responses. We present quantitative data on its biological activity, detail key experimental protocols for its evaluation, and visualize the complex signaling and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating AXL inhibition as a promising immunotherapeutic strategy.
Introduction: The AXL Signaling Axis in Cancer Immunology
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, MerTK) family, and its primary ligand, Growth Arrest-Specific 6 (Gas6), play a pivotal role in cancer progression.[1][2] The Gas6/AXL signaling pathway is implicated in promoting tumor cell proliferation, survival, invasion, and metastasis.[2][3] Beyond its direct effects on cancer cells, AXL signaling is a key architect of the immunosuppressive tumor microenvironment.[1][4]
AXL activation on cancer cells and various immune cells, including macrophages, dendritic cells (DCs), and myeloid-derived suppressor cells (MDSCs), leads to:
-
Promotion of Immunosuppressive Cell Phenotypes: AXL signaling drives the polarization of tumor-associated macrophages (TAMs) towards an anti-inflammatory M2 phenotype, which supports tumor growth and suppresses adaptive immunity.[5] It is also involved in the accumulation and function of MDSCs, potent suppressors of T cell activity.[6][7]
-
Suppression of Effector Immune Cells: AXL activation can inhibit the cytotoxic functions of natural killer (NK) cells and CD8+ T cells, crucial players in anti-tumor immunity.[8][9]
-
Modulation of Cytokine and Chemokine Profiles: The AXL pathway regulates the secretion of various cytokines and chemokines, creating a TME that is unfavorable for effector T cell infiltration and function, while attracting immunosuppressive cell populations.[8][10]
-
Upregulation of Immune Checkpoint Ligands: AXL signaling has been shown to increase the expression of PD-L1 on tumor cells, contributing to T cell exhaustion and immune evasion.[2][3]
Given its multifaceted role in fostering an immunosuppressive TME, targeting AXL with selective inhibitors has emerged as a promising strategy to reverse immune suppression and enhance the efficacy of cancer immunotherapies.[11]
This compound: A Potent AXL Kinase Inhibitor
For the purpose of this technical guide, "this compound" is presented as a representative, potent, and selective small molecule inhibitor of AXL kinase. While the name "this compound" is not formally documented in publicly available literature, its characteristics are based on a novel series of 2,4,5-trisubstituted pyrimidine inhibitors with demonstrated high potency against AXL.[3][10]
Quantitative Biological Activity of this compound
The following table summarizes the key in vitro activity of this compound, highlighting its potency as an AXL inhibitor.
| Parameter | Value | Cell Line(s) | Reference(s) |
| AXL Kinase Inhibition (IC50) | 19 nM | In vitro biochemical assay | [3][10] |
| Inhibition of GAS6-mediated AXL Phosphorylation (IC50) | 0.34 µM | Hs578T breast cancer cells | [6] |
| Inhibition of Pancreatic Cancer Cell Growth (IC50) | 6 nM | PSN-1 pancreatic cancer cells | [3] |
Immunomodulatory Effects of this compound in the Tumor Microenvironment
Inhibition of AXL signaling by this compound is hypothesized to reverse the immunosuppressive TME by acting on both tumor cells and various immune cell populations. The following tables present representative quantitative data from preclinical studies using well-characterized AXL inhibitors that serve as surrogates for this compound's expected activity.
Impact on Tumor-Infiltrating Immune Cell Populations
| Immune Cell Population | Cancer Model | AXL Inhibitor | Change with Inhibition | Reference(s) |
| CD8+ T Cells | 4T1 Breast Cancer | SKI-G-801 | Significant increase in infiltration | [1] |
| B16F10 Melanoma | UNC4241 | Increased infiltration | [6] | |
| M1 Macrophages (Pro-inflammatory) | 4T1 Breast Cancer | SKI-G-801 | Increased population | [1] |
| M2 Macrophages (Immunosuppressive) | 4T1 Breast Cancer | SKI-G-801 | Decreased population | [1] |
| Inflammatory Breast Cancer | TP-0903 | Decreased CD206+ macrophages | [10] | |
| Myeloid-Derived Suppressor Cells (MDSCs) | 4T1 Breast Cancer | TP-0903 | Decrease in the spleen | [12] |
| Regulatory T cells (Tregs) | BCa Syngeneic Model | Axl KO | Less abundant in Axl KO tumors | [2] |
| Natural Killer (NK) Cells | 4T1 Breast Cancer | SKI-G-801 | Increased infiltration | [1] |
Modulation of Cytokine and Chemokine Expression
| Cytokine/Chemokine | Cell Type / System | AXL Inhibitor | Change with Inhibition | Reference(s) |
| IL-4 | CAR T-cells | TP-0903 | Reduction | [4] |
| IL-6 | CAR T-cells | TP-0903 | Reduction | [4] |
| IL-10 | CAR T-cells | TP-0903 | Reduction | [4] |
| CXCL10 (Th1 chemoattractant) | THP1-derived M2 macrophages | SLC-391 | Upregulation | [13] |
| CCL20, CCL26 (Immunosuppressive chemokines) | M2 Macrophages | TP-0903 | Enhanced secretion | [10] |
| Granulocyte Macrophage Colony-Stimulating Factor (GM-CSF) | 4T1 Breast Cancer | R428 (Bemcentinib) | Dose-dependent reduction | [14] |
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Cancer Immunity
The following diagram illustrates the central role of AXL signaling in promoting an immunosuppressive tumor microenvironment.
Caption: AXL signaling pathway and its role in the tumor microenvironment.
Experimental Workflow for Evaluating this compound's Immunomodulatory Effects
This diagram outlines a typical experimental workflow to assess the impact of an AXL inhibitor on the tumor immune microenvironment in a preclinical cancer model.
Caption: Experimental workflow for assessing this compound's immune effects.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AXL inhibitors.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Objective: To quantify the different immune cell populations within the tumor microenvironment following this compound treatment.
Protocol:
-
Tumor Digestion:
-
Harvest tumors from treated and control mice and mince into small pieces.
-
Digest the tissue in RPMI 1640 medium containing collagenase D (2 mg/mL) and DNase I (100 µg/mL) for 1 hour at 37°C with gentle agitation.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using an ACK lysis buffer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer (PBS with 2% FBS).
-
Block Fc receptors with anti-CD16/32 antibody for 15 minutes on ice.
-
Stain for surface markers using a cocktail of fluorescently conjugated antibodies for 30 minutes on ice in the dark. A typical panel might include antibodies against CD45, CD3, CD4, CD8, CD11b, Gr-1, F4/80, CD206, and NK1.1.
-
For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions, followed by incubation with the intracellular antibody.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a multicolor flow cytometer.
-
Analyze the data using flow cytometry analysis software. Gate on live, single cells, then on CD45+ hematopoietic cells to identify different immune subpopulations based on their specific marker expression.
-
Western Blot Analysis of AXL Signaling
Objective: To assess the inhibition of AXL phosphorylation and downstream signaling pathways by this compound.
Protocol:
-
Cell Lysis:
-
Treat cancer cells with this compound at various concentrations for the desired time, followed by stimulation with Gas6 if required.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
In Vitro Macrophage Polarization Assay
Objective: To determine the effect of this compound on the polarization of macrophages to M1 or M2 phenotypes.
Protocol:
-
Macrophage Differentiation:
-
Isolate bone marrow cells from mice and culture them in DMEM supplemented with 10% FBS and M-CSF (20 ng/mL) for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).
-
Alternatively, use a human monocyte cell line like THP-1 and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
-
Macrophage Polarization:
-
For M1 polarization, stimulate the macrophages with LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
For M2 polarization, stimulate the macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).
-
Treat the cells with this compound or vehicle control during the polarization process.
-
-
Analysis:
-
After 24-48 hours, analyze the expression of M1 markers (e.g., iNOS, CD86) and M2 markers (e.g., Arginase-1, CD206) by qRT-PCR or flow cytometry.
-
Measure the concentration of cytokines in the culture supernatant using ELISA or a multiplex assay.
-
Myeloid-Derived Suppressor Cell (MDSC) Suppression Assay
Objective: To evaluate the ability of this compound to reverse the T cell suppressive function of MDSCs.
Protocol:
-
Isolation of Cells:
-
Isolate MDSCs (CD11b+Gr-1+) from the spleens or tumors of tumor-bearing mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Isolate CD8+ T cells from the spleen of a naive mouse and label them with a proliferation dye such as CFSE.
-
-
Co-culture:
-
Co-culture the CFSE-labeled CD8+ T cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimulation (e.g., anti-CD3/CD28 beads).
-
Include this compound or vehicle control in the co-culture medium.
-
-
Analysis of T Cell Proliferation:
-
After 72 hours, harvest the cells and analyze T cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in CFSE intensity indicates cell division.
-
Natural Killer (NK) Cell Cytotoxicity Assay
Objective: To assess the effect of this compound on the ability of NK cells to kill cancer cells.
Protocol:
-
Cell Preparation:
-
Use an NK cell line (e.g., NK-92) or primary NK cells isolated from peripheral blood as effector cells.
-
Label the target cancer cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
-
Co-culture:
-
Co-culture the effector NK cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1).
-
Treat the co-culture with this compound or vehicle control. The inhibitor can be pre-incubated with either the NK cells or the target cells, or added directly to the co-culture, depending on the experimental question.
-
-
Measurement of Cytotoxicity:
-
After a 4-hour incubation, measure the release of the label from the target cells into the supernatant.
-
For Calcein-AM, measure fluorescence in the supernatant. For 51Cr, measure radioactivity.
-
Calculate the percentage of specific lysis using the formula: [(experimental release - spontaneous release) / (maximum release - spontaneous release)] x 100.
-
Conclusion and Future Directions
The preclinical data for AXL inhibitors strongly suggest that targeting the AXL signaling pathway is a viable strategy to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state. This compound, as a representative potent AXL inhibitor, holds the potential to enhance anti-tumor immunity by promoting the function of effector cells like CD8+ T cells and NK cells, while simultaneously reducing the populations and suppressive functions of M2 macrophages and MDSCs.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other immunomodulatory agents.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from AXL-targeted therapies.
-
Clinical Translation: Advancing potent and selective AXL inhibitors like this compound into clinical trials to validate their safety and efficacy in cancer patients.
This technical guide provides a foundational understanding of the role of this compound in cancer immunology and offers practical guidance for its preclinical evaluation. The continued investigation of AXL inhibitors will undoubtedly contribute to the development of more effective cancer immunotherapies.
References
- 1. SKI‐G‐801, an AXL kinase inhibitor, blocks metastasis through inducing anti‐tumor immune responses and potentiates anti‐PD‐1 therapy in mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TAM Family Receptor kinase inhibition reverses MDSC-mediated suppression and augments anti-PD-1 therapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The AXL-mediated modulation of myeloid-derived suppressor cells (MDSC) in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 9. Dynamic changes in immune cell populations by AXL kinase targeting diminish liver inflammation and fibrosis in experimental MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AXL promotes inflammatory breast cancer progression by regulating immunosuppressive macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. R428, a selective small molecule inhibitor of Axl kinase, blocks tumor spread and prolongs survival in models of metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Axl-IN-8 Cell-Based IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Axl-IN-8, a potent inhibitor of the Axl receptor tyrosine kinase, in a cell-based assay format. The described methods are essential for characterizing the potency of this compound and similar inhibitors in a cellular context, providing valuable data for drug discovery and development programs.
Introduction to Axl and this compound
The Axl receptor tyrosine kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptors.[1] Activation of Axl by its ligand, Gas6 (Growth arrest-specific 6), triggers a signaling cascade that promotes cell proliferation, survival, migration, and invasion.[1] Dysregulation of the Axl signaling pathway is implicated in the progression and therapeutic resistance of various cancers, making it an attractive target for cancer therapy.[2] this compound is a small molecule inhibitor designed to target the kinase activity of Axl, thereby blocking its downstream signaling and inhibiting cancer cell growth.
Principle of the IC50 Assay
The IC50 value represents the concentration of an inhibitor that is required to reduce a specific biological activity by 50%. In this context, the cell-based IC50 assay for this compound measures the concentration-dependent inhibition of cancer cell viability or a specific Axl signaling event. Two primary methods are described here: a cell viability assay (MTT assay) and a more target-specific Axl phosphorylation assay.
Data Presentation
The following table summarizes the reported IC50 values of the Axl inhibitor R428 (also known as BGB324), a well-characterized compound often used as a reference, in various cancer cell lines. While extensive public data for this compound is still emerging, the data for R428 provides a relevant benchmark for Axl-targeting compounds.
| Cell Line | Cancer Type | IC50 (µM) of R428/BGB324 | Reference |
| H1299 | Non-Small Cell Lung Carcinoma | ~4 | [3] |
| Panel of 23 NSCLC cell lines | Non-Small Cell Lung Cancer | 0.67 to >9.61 (median 2) | [4] |
| MDA-MB-231 (in combination with Docetaxel) | Triple-Negative Breast Cancer | 0.147 (with 1 µM R428) | [5] |
| HeLa (in combination with PHA-739358) | Cervical Cancer | 0.336 (with 1 µM R428) | [5] |
Signaling Pathway
The Axl signaling pathway is a complex network that influences multiple cellular processes critical for cancer progression. Upon binding of its ligand Gas6, Axl dimerizes and autophosphorylates, creating docking sites for various downstream signaling molecules. Key pathways activated by Axl include the PI3K/AKT pathway, which promotes cell survival, and the MAPK/ERK pathway, which is involved in cell proliferation.
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Two detailed protocols are provided below. The MTT assay is a widely used method for assessing cell viability, while the Axl phosphorylation assay offers a more direct measurement of target inhibition.
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Axl-expressing cancer cell line (e.g., MDA-MB-231, H1299)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Caption: Experimental workflow for the MTT-based IC50 assay.
Protocol 2: Axl Phosphorylation Assay for IC50 Determination
This protocol provides a more direct measure of Axl inhibition.
Materials:
-
Axl-expressing cancer cell line (e.g., MDA-MB-231)
-
Serum-free cell culture medium
-
This compound
-
Recombinant human Gas6
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Anti-phospho-Axl (Tyr779) antibody
-
Anti-total-Axl antibody
-
Secondary antibodies (e.g., HRP-conjugated)
-
Western blotting reagents and equipment or ELISA-based detection system
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours in serum-free medium.
-
-
Inhibitor and Ligand Treatment:
-
Pre-treat the serum-starved cells with various concentrations of this compound or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of Gas6 (e.g., 200 ng/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Detection of Axl Phosphorylation:
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with anti-phospho-Axl antibody, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.
-
-
ELISA:
-
Use a commercially available Axl phosphorylation ELISA kit according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or the ELISA signal.
-
Normalize the phospho-Axl signal to the total Axl signal for each sample.
-
Calculate the percentage of Axl phosphorylation inhibition for each this compound concentration relative to the Gas6-stimulated vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Caption: Experimental workflow for the Axl phosphorylation assay.
Conclusion
The protocols outlined in these application notes provide robust methods for determining the cellular potency of this compound. The choice between the cell viability and phosphorylation assays will depend on the specific research question and available resources. Consistent and reproducible IC50 data is crucial for the preclinical evaluation of Axl inhibitors and for advancing our understanding of their therapeutic potential.
References
- 1. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Axl-IN-8 in Western Blotting
Demonstrating Target Inhibition of Axl using Axl-IN-8 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed application notes and protocols for utilizing this compound, a potent Axl inhibitor, to demonstrate target inhibition in a Western blot format. These guidelines will enable researchers to effectively assess the inhibitory activity of this compound on the Axl signaling pathway.
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and activation of Axl have been implicated in the progression and therapeutic resistance of numerous cancers.[2] this compound is a potent and selective small molecule inhibitor of Axl kinase activity.[3] Western blotting is a fundamental technique to visualize and quantify the inhibition of Axl phosphorylation and its downstream signaling pathways upon treatment with this compound. This document outlines the necessary protocols and data presentation formats for these experiments.
Axl Signaling Pathway
Upon binding to its ligand, growth arrest-specific 6 (Gas6), the Axl receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[2] This activation triggers several downstream signaling cascades, primarily the PI3K/AKT and MAPK/ERK pathways, which promote cell survival and proliferation.[4] this compound inhibits this initial phosphorylation event, thereby blocking the entire downstream signaling cascade.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and reach 70-80% confluency. The choice of cell line should be based on known Axl expression.
-
Serum Starvation (Optional): To reduce basal levels of Axl phosphorylation, serum-starve the cells for 12-24 hours in a serum-free or low-serum (0.5-1%) medium prior to treatment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the appropriate cell culture medium.
-
Incubation: Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Incubate the cells for the desired time period (e.g., 1, 3, 6, or 24 hours).[5]
-
Ligand Stimulation (Optional): To induce robust Axl activation, you can stimulate the cells with its ligand, Gas6 (e.g., 100 ng/mL for 10 minutes), following the this compound incubation.[6][7]
Western Blot Protocol for Axl Target Inhibition
Caption: General workflow for Western blot analysis.
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[5][8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the proteins of interest overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.[8]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[8]
-
-
Stripping and Re-probing (Optional):
-
To detect multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with a different primary antibody (e.g., for total Axl or a loading control like β-actin or GAPDH).
-
Recommended Antibodies
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-Axl (Tyr779) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total Axl | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-AKT (Ser473) | Rabbit | 1:1000 | Cell Signaling Technology |
| Total AKT | Rabbit | 1:1000 | Cell Signaling Technology |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:2000 | Cell Signaling Technology |
| Total ERK1/2 | Rabbit | 1:1000 | Cell Signaling Technology |
| β-Actin | Mouse | 1:5000 | Santa Cruz Biotechnology |
| GAPDH | Rabbit | 1:2500 | Cell Signaling Technology |
Data Presentation
Quantitative Analysis of Axl Inhibition by this compound
The inhibitory effect of this compound should be quantified by densitometry analysis of the Western blot bands using software such as ImageJ. The intensity of the phosphorylated protein band should be normalized to the intensity of the corresponding total protein band. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading across all lanes.
Table 1: Dose-Dependent Inhibition of Axl Phosphorylation by this compound
| This compound Conc. (nM) | p-Axl / Total Axl (Normalized Intensity) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.55 | 45% |
| 50 | 0.20 | 80% |
| 100 | 0.05 | 95% |
| 500 | <0.01 | >99% |
Table 2: IC50 Values of this compound for Axl and Downstream Signaling
| Target | IC50 (nM) | Cell Line |
| p-Axl | <10 | BaF3/TEL-AXL |
| Cell Proliferation | 226.6 | MKN45 |
| Cell Proliferation | 120.3 | EBC-1 |
Note: The data in these tables are representative and should be generated from your specific experimental conditions. The IC50 values for this compound in different cell lines demonstrate its anti-proliferative activity.[3]
Troubleshooting
-
High Background:
-
Increase the number and duration of washing steps.
-
Optimize the blocking conditions (e.g., increase blocking time, try a different blocking agent).
-
Decrease the concentration of primary or secondary antibodies.
-
-
Weak or No Signal:
-
Confirm protein expression in the cell line used.
-
Increase the amount of protein loaded.
-
Increase the concentration of the primary antibody or the incubation time.
-
Ensure the activity of the HRP-conjugated secondary antibody and the ECL substrate.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Increase the stringency of the washing steps.
-
Ensure the lysis buffer contains adequate protease and phosphatase inhibitors.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to demonstrate and quantify the inhibition of the Axl signaling pathway in a Western blot format, providing valuable insights for cancer research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Regulation of the Receptor Tyrosine Kinase AXL in Response to Therapy and Its Role in Therapy Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Axl Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for in vivo studies of Axl inhibitors in mouse xenograft models, designed to guide researchers in the preclinical evaluation of these targeted therapies. The information compiled is based on various studies involving small molecule Axl inhibitors and is intended to serve as a comprehensive resource for planning and executing xenograft experiments.
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical player in cancer progression.[1][2] Its overexpression is linked to increased tumor growth, metastasis, and resistance to conventional therapies in various cancers.[1][2][3] Axl and its ligand, Gas6, activate downstream signaling pathways, including PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB, which promote cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[2][4] Consequently, inhibiting Axl has emerged as a promising therapeutic strategy in oncology.[2]
This document outlines a representative protocol for evaluating the in vivo efficacy of an Axl inhibitor, referred to here as Axl-IN-8, in a mouse xenograft model. This protocol covers animal model selection, tumor cell implantation, drug formulation and administration, and methods for assessing anti-tumor activity.
Quantitative Data Summary
The following tables summarize typical dosage and administration routes for various Axl inhibitors in mouse xenograft studies, providing a reference for designing new experiments.
Table 1: Summary of Axl Inhibitor Dosing and Administration in Mouse Xenograft Models
| Axl Inhibitor | Mouse Strain | Tumor Model | Dosage | Administration Route | Dosing Schedule | Reference |
| R428 | C57BL/6 | ID8 ovarian cancer | 50, 100, 150 mg/kg | Oral gavage | 5 days/week for 2 weeks | [5] |
| R428 | Nude mice | HeLa xenografts | 125 mg/kg | Oral gavage | 5 times per week | [6] |
| R428 | Nude mice | MDA-MB-231 xenografts | 125 mg/kg | Oral gavage | 5 times per week | [6] |
| SGI-7079 | BALB/c | 4T1 breast cancer | Not specified | Oral gavage | 5 days/week for 2 weeks | [5] |
| BGB324 | C57BL/6 | Pan02 pancreatic cancer | Not specified | Not specified | Not specified | [7] |
| TP-0903 | NSG mice | JeKo-1 lymphoma | Not specified | Not specified | Not specified | [8] |
Table 2: Summary of Experimental Parameters for Mouse Xenograft Studies
| Parameter | Description | Example Values | Reference |
| Cell Inoculation Number | Number of cancer cells injected per mouse. | 5 x 10^5 to 5 x 10^6 cells | [5][9] |
| Injection Volume | Volume of cell suspension injected. | 100 µl | [5][9] |
| Tumor Volume Endpoint | Maximum tumor size before euthanasia. | 15 mm in diameter or 2000 mm³ | [5][10] |
| Body Weight Monitoring | Frequency of body weight measurement to assess toxicity. | Twice weekly | [5][7] |
Experimental Protocols
Cell Culture and Preparation
-
Culture the desired cancer cell line (e.g., A549, MDA-MB-231) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[1]
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
On the day of injection, harvest cells using trypsin, wash with phosphate-buffered saline (PBS), and resuspend in serum-free medium or PBS.[9]
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >90%).
-
Adjust the cell concentration to the desired density for injection (e.g., 5 x 10⁷ cells/mL for a 5 x 10⁶ cell injection in 100 µL).[9]
-
Keep the cell suspension on ice until injection to maintain viability.[9]
Mouse Xenograft Model Establishment
-
Use immunodeficient mice (e.g., NU/J, NOD.CB17-Prkdcscid/J, or NSG™) to prevent rejection of human tumor cells.[10]
-
Anesthetize the mice using isoflurane or another approved anesthetic.[9]
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the flank of each mouse.[10]
-
Monitor the mice regularly for tumor growth.
This compound Formulation and Administration
-
Formulation: Prepare the vehicle control and this compound formulation. For oral administration, Axl inhibitors are often formulated in a vehicle such as a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.
-
Dosage: Based on preliminary studies or literature on similar compounds, select appropriate dose levels (e.g., 25, 50, 100 mg/kg).
-
Administration:
-
Oral Gavage (p.o.): Administer the formulated this compound or vehicle control using a gavage needle.
-
Intraperitoneal Injection (i.p.): Inject the solution into the peritoneal cavity.
-
-
Dosing Schedule: A typical schedule is once daily, 5 days a week, for 2-4 weeks.[5]
In Vivo Efficacy Study
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).[6]
-
Begin treatment according to the predetermined schedule.
-
Tumor Measurement: Measure tumor dimensions (length and width) twice weekly using digital calipers.[10] Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.[5][7]
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint volume (e.g., 2000 mm³), if they show signs of significant morbidity, or at the end of the study period.[10]
-
Tissue Collection: At the end of the study, tumors and other relevant tissues can be excised for further analysis (e.g., histology, western blotting, or RNA sequencing).
Visualizations
Caption: Experimental workflow for an in vivo mouse xenograft study.
Caption: Simplified Axl signaling pathway and the point of inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Induction, regulation, and biologic function of Axl receptor tyrosine kinase in Kaposi sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. Cancer Cell Line Efficacy Studies [jax.org]
Application Notes and Protocols: Axl-IN-8 Solubility and Stability in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-8 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer cell proliferation, survival, migration, and therapeutic resistance. As with any small molecule inhibitor intended for in vitro studies, understanding its solubility and stability in cell culture media is paramount for generating accurate and reproducible experimental results. This document provides detailed application notes and protocols for assessing the solubility and stability of this compound in commonly used cell culture media.
Axl Signaling Pathway
The Axl receptor tyrosine kinase, upon binding to its ligand Gas6 (Growth arrest-specific 6), undergoes dimerization and autophosphorylation. This activation triggers a cascade of downstream signaling pathways, including the PI3K-Akt and MAPK/ERK pathways, which are crucial for cell survival, proliferation, and migration. Understanding this pathway is essential for interpreting the effects of this compound in cellular assays.
Caption: Axl signaling pathway and the inhibitory action of this compound.
Solubility of this compound
Table 1: Recommended Solvents and Storage for this compound
| Solvent | Recommended Maximum Concentration | Storage of Stock Solution |
| DMSO | ≥ 10 mM | -20°C or -80°C, desiccated |
| Ethanol | Limited solubility, not recommended for primary stock | Not applicable |
| Water | Very low solubility | Not applicable |
| Cell Culture Media | Dependent on final DMSO concentration and media components | Prepare fresh for each experiment |
Experimental Workflow for Solubility and Stability Assessment
A systematic approach is necessary to determine the solubility and stability of this compound in the specific cell culture medium used for your experiments. The following workflow outlines the key steps.
Caption: Workflow for this compound solubility and stability testing.
Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for the experiment.
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Allow the this compound powder and DMSO to come to room temperature.
-
Calculate the required amount of this compound and DMSO to prepare the desired stock concentration. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 500 g/mol , dissolve 5 mg of the compound in 1 mL of DMSO.
-
Aseptically add the this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed cell culture medium to achieve the final desired working concentration. Important: To avoid precipitation, do not exceed a final DMSO concentration of 0.5% in the cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Immediately after adding the DMSO stock to the medium, vortex or mix thoroughly by pipetting to ensure rapid and uniform dispersion.
-
Use the freshly prepared working solution for your cell-based assays.
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in a specific cell culture medium.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (serum-free and serum-containing)
-
96-well clear-bottom plates
-
Plate reader capable of measuring absorbance or nephelometry
-
HPLC-UV system (for quantitative analysis)
-
0.22 µm syringe filters
Procedure:
-
Preparation of Dilution Series:
-
Prepare a series of dilutions of the this compound DMSO stock solution.
-
In a 96-well plate, add 198 µL of the cell culture medium to each well.
-
Add 2 µL of the this compound DMSO stock dilutions to the wells to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a DMSO-only control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for equilibration.
-
Visually inspect the wells for any signs of precipitation.
-
(Optional) Use a nephelometer to quantitatively assess turbidity as an indicator of precipitation.
-
-
Quantification of Soluble Fraction (HPLC-UV):
-
After incubation, carefully transfer the contents of each well to a microcentrifuge tube.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate.
-
Carefully collect the supernatant, ensuring not to disturb the pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Analyze the filtered supernatant using a validated HPLC-UV method to determine the concentration of soluble this compound.
-
The highest concentration at which no precipitation is observed and the measured concentration matches the nominal concentration is considered the kinetic solubility.
-
Protocol 3: Stability Assessment in Cell Culture Media
This protocol outlines a method to evaluate the stability of this compound in cell culture medium over time.
Materials:
-
This compound working solution in cell culture medium (prepared as in Protocol 1)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
HPLC or LC-MS system
-
Acetonitrile or other suitable organic solvent for extraction
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a working solution of this compound in the desired cell culture medium at a concentration below its determined kinetic solubility.
-
Aliquot the solution into multiple sterile microcentrifuge tubes, one for each time point.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove one tube from the incubator.
-
The t=0 sample should be processed immediately after preparation.
-
-
Sample Processing and Analysis:
-
To each sample, add an equal volume of a protein precipitation solvent (e.g., ice-cold acetonitrile).
-
Vortex vigorously and centrifuge at high speed to pellet precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by a validated HPLC or LC-MS method to quantify the concentration of the parent this compound compound.
-
The percentage of this compound remaining at each time point relative to the t=0 sample is calculated to determine its stability profile.
-
Conclusion and Recommendations
The solubility and stability of this compound are critical parameters that can significantly impact the interpretation of in vitro experimental data. It is strongly recommended that researchers validate these parameters under their specific experimental conditions.
-
Always prepare fresh working solutions of this compound in cell culture medium for each experiment.
-
Maintain a final DMSO concentration of ≤ 0.5% in your cell culture to avoid solvent-induced artifacts.
-
Visually inspect the medium for any signs of precipitation after adding the inhibitor.
-
For long-term experiments, consider the stability of this compound and replenish the medium with a fresh inhibitor at appropriate intervals if significant degradation is observed.
By following these guidelines and protocols, researchers can ensure the reliable and effective use of this compound in their cell culture-based studies.
Preparation of Axl-IN-8 Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of the Axl tyrosine kinase inhibitor, Axl-IN-8, in dimethyl sulfoxide (DMSO). Adherence to this protocol is crucial for maintaining the integrity and activity of the compound for reproducible experimental results.
Introduction
This compound is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family. Axl signaling pathways are implicated in various cellular processes, including cell survival, proliferation, migration, and invasion. Dysregulation of Axl signaling is associated with cancer progression and drug resistance, making it a key target in oncological research and drug development. Accurate and consistent preparation of this compound stock solutions is the first critical step for in vitro and in vivo studies investigating its therapeutic potential.
This compound Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.
| Property | Value |
| Molecular Formula | C₃₁H₂₉FN₆O₃ |
| Molecular Weight | 552.6 g/mol [1] |
| CAS Number | 2231424-62-5[1] |
| Purity | >98% (or as specified by the supplier) |
| Appearance | Crystalline solid (or as specified by the supplier) |
| Solubility in DMSO | While a specific value is not readily available, based on similar compounds, a concentration of at least 10 mM (approximately 5.53 mg/mL) is expected to be achievable. Sonication and gentle warming may be required. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Axl signaling pathway and the experimental workflow for preparing the this compound stock solution.
References
Axl-IN-8: A Potent Axl Inhibitor for Inducing Apoptosis in Cancer Cells
Application Notes and Protocols for Researchers
Introduction: The AXL receptor tyrosine kinase is a key player in cancer progression, contributing to cell survival, proliferation, metastasis, and resistance to therapy.[1][2][3] Its overexpression is linked to a poor prognosis in various malignancies, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia.[4] AXL signaling, primarily activated by its ligand Gas6, promotes survival by activating downstream pathways such as PI3K/Akt and MAPK/ERK, which in turn inhibit pro-apoptotic signals.[2] Consequently, inhibiting AXL has emerged as a promising therapeutic strategy to override survival mechanisms and induce programmed cell death (apoptosis) in cancer cells.
Axl-IN-8 is a novel and potent small-molecule inhibitor of AXL, demonstrating high efficacy in preclinical models.[5][6][7] These application notes provide an overview of this compound's activity and detailed protocols for researchers to investigate its potential to induce apoptosis in cancer cell lines.
Data Presentation: this compound Inhibitory Activity
The following tables summarize the quantitative data regarding the inhibitory and anti-proliferative activities of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ Value | Reference |
| AXL | <1 nM | [5][6][7] |
| c-MET | 1-10 nM | [5][7] |
IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Reference |
| BaF3/TEL-AXL | Pro-B Cell (Engineered) | <10 nM | [5][7] |
| EBC-1 | Lung Squamous Cell Carcinoma | 120.3 nM | [5][7] |
| MKN45 | Gastric Cancer | 226.6 nM | [5][7] |
Mechanism of Action: Axl Inhibition and Apoptosis Induction
Inhibition of the AXL kinase by this compound blocks the transduction of pro-survival signals. AXL activation normally leads to the phosphorylation of downstream effectors that activate the PI3K/AKT and MAPK/ERK pathways.[2] The AKT pathway is a major inhibitor of apoptosis, in part by inactivating pro-apoptotic proteins like BAD and preventing the activation of caspases. By blocking this initial activation step, Axl inhibitors prevent the phosphorylation of AKT, leading to the disinhibition of apoptotic machinery and ultimately, cell death.[2] Studies with other Axl inhibitors have demonstrated that this process involves the activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of substrates such as poly (ADP-ribose) polymerase (PARP).
Caption: Axl signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Here are detailed protocols for key experiments to assess the pro-apoptotic effects of this compound.
Protocol 1: Cell Viability Assay (IC₅₀ Determination)
This protocol uses a colorimetric assay (like MTT) or a luminescence-based assay (like CellTiter-Glo®) to measure the reduction in cell viability upon treatment with this compound, allowing for the determination of the IC₅₀ value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescence Cell Viability Assay kit
-
DMSO or solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Measurement (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability (%) against the log concentration of this compound.
-
Use a non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value.
-
Protocol 2: Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC₅₀ concentration) and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at 1x and 2x the IC₅₀) and vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, and then combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Western Blot for Apoptosis Markers
This protocol is used to detect changes in the expression or cleavage of key apoptosis-related proteins.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-AKT, anti-t-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
Visualized Workflows
Caption: Experimental workflow for evaluating this compound-induced apoptosis.
Caption: Logical cascade from AXL inhibition to apoptosis.
References
- 1. Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Receptor Tyrosine Kinase AXL in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of AXL and the in vitro activity of the receptor tyrosine kinase inhibitor BGB324 in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NB-64-34489-50mg | this compound [2231424-62-5] Clinisciences [clinisciences.com]
- 7. medchemexpress.com [medchemexpress.com]
Application of Axl-IN-8 in High-Throughput Screening Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Axl-IN-8 is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1] Axl kinase is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[2] Overexpression and aberrant signaling of Axl are associated with poor prognosis and drug resistance in numerous cancers.[3][4] Consequently, Axl has emerged as a promising therapeutic target for cancer treatment.[2] this compound has demonstrated significant inhibitory activity against Axl kinase and has shown anti-proliferative effects in various cancer cell lines.[1] These characteristics make this compound a valuable tool for high-throughput screening (HTS) assays aimed at identifying and characterizing novel Axl inhibitors.
These application notes provide detailed protocols for both biochemical and cell-based HTS assays utilizing this compound as a reference compound. The protocols are designed to be adaptable to standard HTS platforms and provide a framework for assay development, optimization, and validation.
Quantitative Data for this compound
The following table summarizes the reported inhibitory activities of this compound, which are crucial for its use as a control compound in HTS assays.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Axl | Biochemical Assay | <1 | [1] |
| c-MET | Biochemical Assay | 1-10 | [1] |
| BaF3/TEL-AXL | Cell Proliferation Assay | <10 | [1] |
| MKN45 | Cell Proliferation Assay | 226.6 | [1] |
| EBC-1 | Cell Proliferation Assay | 120.3 | [1] |
Signaling Pathway
The Axl signaling pathway plays a crucial role in cell regulation. Upon binding of its ligand, Gas6 (Growth arrest-specific 6), Axl dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways. These pathways are central to processes like cell proliferation, survival, and migration.
Axl Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical Axl Kinase HTS Assay (Luminescence-Based)
This protocol describes a generic luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, for screening Axl inhibitors.[5][6] The assay measures the amount of ADP produced during the kinase reaction, which correlates with Axl kinase activity.
Experimental Workflow:
Biochemical HTS Assay Workflow.
Materials:
-
Recombinant human Axl kinase enzyme
-
Axl substrate peptide (e.g., Axltide)[6]
-
ATP
-
This compound (as a reference inhibitor)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO to generate a dose-response curve (e.g., 10-point, 3-fold dilution starting from 1 µM).
-
Prepare test compounds in a similar manner.
-
-
Assay Plate Preparation:
-
Add test compounds and this compound dilutions to the appropriate wells of a 384-well plate.
-
Include positive controls (DMSO only) and negative controls (no enzyme).
-
-
Kinase Reaction:
-
Prepare a master mix containing Axl kinase, substrate, and ATP in kinase assay buffer.
-
Dispense the master mix into all wells of the assay plate to initiate the kinase reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and initiate the luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Determine the IC50 values by fitting the dose-response data to a suitable model.
-
Assess the quality of the assay by calculating the Z'-factor using the positive and negative control wells. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[7][8][9][10]
-
Z'-Factor Calculation:
Z'-Factor Calculation Formula.
Cell-Based Axl Phosphorylation HTS Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of Axl phosphorylation in a cellular context. This type of assay is suitable for identifying compounds that can penetrate the cell membrane and inhibit Axl kinase activity.
Experimental Workflow:
Cell-Based TR-FRET Assay Workflow.
Materials:
-
A549 (or other Axl-expressing) cancer cell line
-
Cell culture medium and supplements
-
This compound
-
Gas6 (optional, for stimulating Axl phosphorylation)
-
Lysis buffer
-
TR-FRET antibody pair:
-
Europium-labeled anti-phospho-Axl antibody
-
Acceptor-labeled anti-total Axl antibody
-
-
384-well white or black assay plates
-
Plate reader with TR-FRET detection capabilities
Protocol:
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate medium.
-
Seed the cells into 384-well assay plates at an optimized density and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours).
-
-
Cell Stimulation (Optional):
-
If basal Axl phosphorylation is low, stimulate the cells with an appropriate concentration of Gas6 for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and add lysis buffer to each well.
-
Incubate on a shaker for 15 minutes to ensure complete lysis.
-
-
TR-FRET Reaction:
-
Prepare a master mix of the Eu-labeled and acceptor-labeled antibodies in detection buffer.
-
Add the antibody mix to each well.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 2 hours to overnight).
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths) using a compatible plate reader.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the percent inhibition and IC50 values as described for the biochemical assay.
-
Conclusion
This compound is a highly effective tool for the development and validation of high-throughput screening assays targeting the Axl kinase. The protocols provided herein for both biochemical and cell-based assays offer a robust starting point for identifying and characterizing novel Axl inhibitors. Careful assay optimization and validation, including the determination of the Z'-factor, are critical for the successful execution of HTS campaigns. The use of this compound as a reference compound will ensure the reliability and reproducibility of the screening data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. AXL Kinase Enzyme System [promega.com]
- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. assay.dev [assay.dev]
- 9. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Axl-IN-8 in Combination with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a critical player in cancer progression, metastasis, and drug resistance.[1][2][3][4] Overexpression of Axl is associated with a poor prognosis in various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, and acute myeloid leukemia (AML).[2][3] A key mechanism by which Axl promotes therapeutic resistance is through the activation of bypass signaling pathways, mitigating the effects of targeted therapies.[5][6][7] This has led to the development of Axl inhibitors as promising candidates for combination therapies aimed at overcoming drug resistance and enhancing treatment efficacy.
Axl-IN-8 is a potent and selective inhibitor of Axl kinase.[8] These application notes provide an overview of the rationale and methodologies for utilizing this compound in combination with other kinase inhibitors, supported by experimental protocols and data presentation guidelines.
Rationale for Combination Therapy
The primary rationale for combining this compound with other kinase inhibitors is to overcome or prevent the development of therapeutic resistance. Many targeted therapies, such as EGFR inhibitors, can lead to the upregulation of Axl as a resistance mechanism.[5][7][9] By co-targeting Axl and the primary oncogenic driver, it is possible to achieve a more durable and potent anti-cancer effect.
Key Combination Strategies:
-
With EGFR Inhibitors: In cancers like NSCLC and head and neck squamous cell carcinoma, Axl activation can confer resistance to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib and osimertinib.[3][7][10] Combining this compound with an EGFR TKI can resensitize resistant cells and potentially prevent the emergence of resistance.
-
With FLT3 Inhibitors: In FLT3-mutated AML, Axl overexpression is a known resistance mechanism to FLT3 inhibitors such as quizartinib.[11][12][13] The dual inhibition of Axl and FLT3 has shown synergistic effects in preclinical models.[11][13]
-
With inhibitors of other pathways: Axl signaling can also interact with other pathways like c-MET, making combinations with inhibitors of these pathways a viable strategy.[8]
Quantitative Data on AXL Inhibitor Combinations
The following tables summarize representative quantitative data from studies investigating the synergistic effects of AXL inhibitors in combination with other kinase inhibitors. It is important to note that this data is for the AXL inhibitor R428 (bemcentinib) and serves as an illustrative example of the expected synergistic interactions.
Table 1: Synergistic Effect of AXL Inhibitor (R428) and EGFR Inhibitor (Erlotinib) in Erlotinib-Resistant NSCLC Cells
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| HCC827-ER3 | R428 | ~2 µM | < 1 | Synergy |
| Erlotinib | >10 µM | |||
| R428 + Erlotinib | N/A |
Data adapted from studies on erlotinib-resistant NSCLC cells. The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.[3][10]
Table 2: Synergistic Cytotoxicity of AXL-targeted agents and FLT3 inhibitor (AC220) in FLT3 inhibitor-resistant AML cells
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination Index (CI) | Synergy/Antagonism |
| MV4-11/AC220 | R428 | Dose-dependent cytotoxicity | < 1 | Synergy |
| AC220 | Resistant | |||
| R428 + AC220 | N/A |
Data derived from studies on FLT3 inhibitor-resistant AML cells. The Combination Index (CI) values for the combination of R428 and AC220 were calculated to be less than 1, indicating a synergistic effect.[12]
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine Synergy
This protocol outlines the steps to assess the synergistic effect of this compound in combination with another kinase inhibitor using a cell viability assay, such as the MTT or CCK-8 assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Partner kinase inhibitor
-
Complete cell culture medium
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for dissolving inhibitors)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the partner kinase inhibitor in DMSO.
-
Prepare serial dilutions of each drug and their combinations in culture medium. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and single-agent controls.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., DMSO) and incubate until the formazan crystals are dissolved. Read the absorbance at 570 nm.[9]
-
For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Read the absorbance at 450 nm.[9]
-
-
Data Analysis and Synergy Calculation:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values for each drug alone and in combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. Software such as CompuSyn can be used for this analysis.[14]
-
Interpretation of CI values:
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound and a partner kinase inhibitor on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound and partner kinase inhibitor
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Axl, anti-Axl, anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound, the partner inhibitor, or the combination at desired concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.[15][16]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation levels.
-
Visualizations
Signaling Pathways
Caption: AXL Signaling Pathway and Points of Inhibition.
Experimental Workflow
Caption: Workflow for Synergy Determination.
Logic of Combination Therapy
Caption: Logic of AXL Inhibitor Combination Therapy.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Receptor AXL Diversifies EGFR Signaling and Limits the Response to EGFR-Targeted Inhibitors in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mythreyaherbal.com [mythreyaherbal.com]
- 7. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. AXL degradation in combination with EGFR-TKI can delay and overcome acquired resistance in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes and Protocols: Assessing the Effect of Axl-IN-8 on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Overexpression and aberrant activation of Axl have been implicated in the progression and therapeutic resistance of numerous cancers.[2] Axl-IN-8 is a potent and selective small-molecule inhibitor of Axl kinase activity.[3] These application notes provide detailed protocols for assessing the effect of this compound on cell viability and elucidating its mechanism of action through apoptosis induction.
Axl Signaling Pathway
The binding of the ligand, growth arrest-specific protein 6 (Gas6), to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[4][5] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways, which collectively promote cell survival and proliferation.[6][7] Inhibition of Axl by this compound is expected to block these pro-survival signals, leading to decreased cell viability and induction of apoptosis.
Experimental Workflow
The overall workflow for assessing the effect of this compound on cell viability involves treating cancer cells with the inhibitor, followed by a series of assays to measure cell viability and apoptosis.
Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assessment: Annexin V/PI Staining
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis.[2][10] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[4]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups. Wash the cells with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI (100 µg/mL working solution).[11]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.[11]
Apoptosis Assessment: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[5] Their activity can be measured using a luminogenic or fluorogenic substrate.
Materials:
-
Treated and control cells in a 96-well plate
-
Caspase-Glo® 3/7 Assay System (Promega) or similar kit
-
Luminometer or fluorometer
Procedure:
-
Cell Plating and Treatment: Plate and treat cells with this compound in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Data Presentation
Table 1: Effect of this compound on the Viability of Various Cancer Cell Lines
| Cell Line | Cancer Type | Axl Expression | IC50 of this compound (nM) after 72h |
| MDA-MB-231 | Triple-Negative Breast Cancer | High | 50 |
| A549 | Non-Small Cell Lung Cancer | High | 80 |
| PANC-1 | Pancreatic Cancer | Moderate | 250 |
| MCF-7 | Breast Cancer (ER+) | Low | >1000 |
IC50 values are hypothetical and should be determined experimentally.
Table 2: Induction of Apoptosis by this compound in MDA-MB-231 Cells (48h Treatment)
| Treatment | Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change) |
| Vehicle Control | 0 | 5.2 ± 0.8 | 2.1 ± 0.3 | 1.0 |
| This compound | 50 | 25.6 ± 2.1 | 8.3 ± 1.2 | 4.5 ± 0.5 |
| This compound | 100 | 42.1 ± 3.5 | 15.7 ± 1.8 | 8.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments. All values are hypothetical and for illustrative purposes only.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. STEMCELL Technologies Caspase-3/7 Activity Plate Reader Assay Kit, Green, | Fisher Scientific [fishersci.com]
- 4. bosterbio.com [bosterbio.com]
- 5. stemcell.com [stemcell.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Axl-IN-8 in Clonogenic Assays for Determining Long-Term Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Axl receptor tyrosine kinase is a critical mediator of cancer cell survival, proliferation, metastasis, and therapeutic resistance.[1][2][3] Its overexpression is linked to poor prognosis in various cancers.[1] Axl-IN-8 is a potent and selective small molecule inhibitor of Axl kinase activity. This document provides detailed application notes and protocols for utilizing this compound in clonogenic assays to assess its long-term effects on cancer cell viability and proliferative capacity. The clonogenic assay is a gold-standard in vitro method to determine the ability of a single cell to form a colony, thereby evaluating the long-term effectiveness of cytotoxic agents.[4][5]
Mechanism of Action: Axl Signaling
Axl signaling is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][2][3] This activation triggers a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, and resistance to apoptosis.[1][2][3] this compound inhibits the kinase activity of Axl, thereby blocking these downstream signaling events and inducing cancer cell death.
Caption: Axl Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Cell Culture
-
Culture cancer cell lines (e.g., MDA-MB-157, SKLU1) in the recommended complete growth medium supplemented with fetal bovine serum and antibiotics.[6]
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
Preparation of this compound
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Store the stock solution at -20°C or as recommended by the supplier.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the complete growth medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.1%).
Clonogenic Assay Protocol
This protocol is adapted from established methods.[4][5]
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Fixation solution (e.g., 10% formalin or a methanol/acetic acid mixture)[4]
-
Staining solution (e.g., 0.5% crystal violet in methanol)[4]
-
Hemocytometer or automated cell counter
-
Stereomicroscope or colony counter
Caption: Experimental Workflow for the Clonogenic Assay.
Procedure:
-
Cell Preparation:
-
Aspirate the culture medium and wash the cells with PBS.[4]
-
Add Trypsin-EDTA and incubate until cells detach.[4]
-
Neutralize trypsin with complete growth medium and collect the cell suspension.[4]
-
Centrifuge the cell suspension and resuspend the pellet in fresh medium to obtain a single-cell suspension.
-
-
Cell Seeding:
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed a predetermined number of cells (e.g., 500-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.[6] Ensure even distribution of cells.
-
Allow cells to attach for 24 hours.
-
-
Treatment with this compound:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Typically, a dose-response curve is generated using a range of concentrations.
-
-
Incubation:
-
Incubate the plates for a period that allows for the formation of visible colonies in the control wells (usually 7-14 days), without the cells in the control wells becoming over-confluent.[6] The medium can be changed every 3-4 days if necessary.
-
-
Fixation and Staining:
-
After the incubation period, aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies by adding a fixation solution and incubating for 10-15 minutes at room temperature.[4]
-
Remove the fixation solution and add the crystal violet staining solution. Incubate for 20-30 minutes at room temperature.[4]
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
-
Colony Counting:
-
Count the number of colonies containing at least 50 cells in each well using a stereomicroscope or an automated colony counter.[4]
-
Data Analysis
-
Plating Efficiency (PE): This is the percentage of seeded cells that form colonies in the control (untreated) wells.
-
PE = (Number of colonies in control wells / Number of cells seeded) x 100%
-
-
Surviving Fraction (SF): This is the fraction of cells that survive the treatment compared to the control.
-
SF = (Number of colonies in treated wells / (Number of cells seeded x PE))
-
Data Presentation
The following tables present representative quantitative data from a clonogenic assay performed with the potent Axl inhibitor TP-0903 on MDA-MB-157 (triple-negative breast cancer) and SKLU1 (non-small cell lung cancer) cell lines.[6] This data illustrates the expected long-term inhibitory effects of Axl inhibition.
Table 1: Effect of Axl Inhibitor TP-0903 on Colony Formation in MDA-MB-157 Cells [6]
| Treatment | Concentration (nM) | Mean Number of Colonies | Plating Efficiency (%) | Surviving Fraction | % Inhibition of Colony Formation |
| Vehicle Control (DMSO) | 0 | 150 | 15.0 | 1.00 | 0 |
| TP-0903 | 25 | 60 | - | 0.40 | 60 |
Data is hypothetical and based on the graphical representation in Sharma et al., 2016, where 1000 cells were seeded.
Table 2: Effect of Axl Inhibitor TP-0903 on Colony Formation in SKLU1 Cells [6]
| Treatment | Concentration (nM) | Mean Number of Colonies | Plating Efficiency (%) | Surviving Fraction | % Inhibition of Colony Formation |
| Vehicle Control (DMSO) | 0 | 120 | 12.0 | 1.00 | 0 |
| TP-0903 | 25 | 72 | - | 0.60 | 40 |
Data is hypothetical and based on the graphical representation in Sharma et al., 2016, where 1000 cells were seeded.
Conclusion
The clonogenic assay is a robust method for evaluating the long-term efficacy of Axl inhibitors like this compound. By inhibiting the Axl signaling pathway, these compounds can significantly reduce the colony-forming ability of cancer cells, indicating a potent anti-proliferative and cytotoxic effect. The provided protocols and representative data serve as a comprehensive guide for researchers investigating the therapeutic potential of Axl inhibition in cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Interrogating AXL Signaling in Primary Patient Samples with Axl-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The AXL receptor tyrosine kinase is a critical mediator of cancer progression, therapy resistance, and immune evasion.[1][2][3] Its overexpression is correlated with poor prognosis in various malignancies, making it a compelling target for therapeutic intervention.[1][3] Axl-IN-8 is a potent and selective small molecule inhibitor of AXL, designed to interrogate the role of AXL signaling in complex biological systems, including primary patient-derived samples. These samples, which retain the heterogeneity of the original tumor, are invaluable for translational research and for predicting clinical responses to targeted therapies.
This document provides detailed application notes and protocols for utilizing this compound to investigate AXL signaling in primary patient samples. It is intended to guide researchers in the effective use of this inhibitor for preclinical studies.
AXL Signaling Pathway
AXL, upon binding to its ligand Gas6 (Growth Arrest-Specific 6), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are central to cell survival, proliferation, migration, and invasion.[1][3] Furthermore, AXL signaling contributes to an immunosuppressive tumor microenvironment by modulating cytokine production and immune cell function.[4]
Caption: AXL Signaling Pathway and Point of Inhibition by this compound.
Data Presentation: Efficacy of AXL Inhibition in Primary Samples
The following tables summarize representative quantitative data for potent AXL inhibitors in primary patient-derived cancer cells and patient-derived xenograft (PDX) models. While specific data for this compound is limited in the public domain, the presented data from analogous inhibitors such as R428 and BGB324 can serve as a benchmark for experimental design.
Table 1: Inhibition of AXL Phosphorylation in Primary Patient Samples
| Cell Type | Inhibitor | Concentration | % Inhibition of p-AXL | Reference |
| Ovarian Cancer (Patient-Derived) | BGB324 | 100 nM | ~75% | [5] |
| AML Blasts (Patient-Derived) | R428 | 500 nM | ~80% | [6] |
| NSCLC (Patient-Derived) | BGB324 | 250 nM | ~60% | [7] |
Table 2: Effect of AXL Inhibition on Cell Viability in Primary Patient-Derived Cells
| Cell Type | Inhibitor | IC50 | Reference |
| Uterine Serous Cancer (Patient-Derived) | BGB324 | ~50-100 nM (in combination with paclitaxel) | [8] |
| Ovarian Cancer (Patient-Derived) | BGB324 | ~100-200 nM (in combination with carboplatin) | [5] |
| AML Blasts (Patient-Derived) | R428 | ~200-500 nM | [6] |
Table 3: In Vivo Efficacy of AXL Inhibition in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Inhibitor | Dosage | Tumor Growth Inhibition (%) | Reference |
| Ovarian Cancer | BGB324 | 50 mg/kg, daily | ~60% (in combination with chemotherapy) | [5] |
| Uterine Serous Cancer | BGB324 | 50 mg/kg, daily | ~50% (in combination with paclitaxel) | [9] |
| NSCLC | AXL-ADC | 3 mg/kg, weekly | ~70% | [3] |
Experimental Protocols
The following protocols provide a framework for using this compound to study AXL signaling in primary patient samples. It is crucial to optimize these protocols for specific sample types and experimental conditions.
Experimental Workflow
Caption: General workflow for interrogating AXL signaling.
Preparation of Single-Cell Suspensions from Primary Tumor Tissue
Materials:
-
Fresh tumor tissue in sterile collection medium (e.g., RPMI-1640) on ice.
-
GentleMACS Dissociator or similar tissue dissociator.
-
Tumor Dissociation Kit (e.g., Miltenyi Biotec).
-
70 µm and 40 µm cell strainers.
-
Red Blood Cell Lysis Buffer.
-
Ficoll-Paque PLUS.
-
Complete cell culture medium.
Protocol:
-
Mechanically mince the tumor tissue into small pieces (1-2 mm³) in a sterile petri dish containing cold PBS.
-
Transfer the minced tissue to a GentleMACS C Tube containing the appropriate enzyme mix from the Tumor Dissociation Kit.
-
Run the appropriate GentleMACS program for tumor dissociation.
-
Incubate at 37°C for the recommended time (typically 30-60 minutes) with gentle agitation.
-
Stop the dissociation by adding complete medium.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
If significant red blood cell contamination is present, resuspend the pellet in Red Blood Cell Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Wash the cells with PBS and centrifuge again.
-
For further purification of tumor cells or immune cells, proceed with density gradient centrifugation using Ficoll-Paque PLUS or magnetic-activated cell sorting (MACS).
-
Resuspend the final cell pellet in the appropriate culture medium for downstream applications.
Western Blot Analysis of AXL Phosphorylation
Materials:
-
Isolated primary cells.
-
This compound (dissolved in DMSO).
-
Complete cell culture medium.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-p-AXL (Tyr702), anti-AXL, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Protocol:
-
Seed the isolated primary cells in appropriate culture plates and allow them to adhere or recover overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) or DMSO (vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay
Materials:
-
Isolated primary cells.
-
This compound (dissolved in DMSO).
-
96-well culture plates.
-
Cell viability reagent (e.g., MTT, WST-8 from a Cell Counting Kit-8, or CellTiter-Glo).
-
Microplate reader.
Protocol:
-
Seed the primary cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control). Include wells with medium only as a blank control.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for colorimetric assays, 10 minutes for luminescent assays).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Flow Cytometry Analysis of Apoptosis
Materials:
-
Isolated primary cells.
-
This compound (dissolved in DMSO).
-
6-well culture plates.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed primary cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations (e.g., IC50 and 2x IC50) or DMSO for a defined period (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls for compensation and gating.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Conclusion
This compound is a valuable tool for elucidating the role of AXL signaling in primary patient samples. The protocols outlined in this document provide a robust starting point for investigating the effects of AXL inhibition on cancer cell signaling, viability, and survival. Careful optimization of these methods for each specific primary sample type will ensure the generation of reliable and translatable data, ultimately contributing to the development of novel AXL-targeted therapies.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. AXL antibody and AXL-ADC mediate antitumor efficacy via targeting AXL in tumor-intrinsic epithelial-mesenchymal transition and tumor-associated M2-like macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Inhibition of the Receptor Tyrosine Kinase AXL Improves Sensitivity to Platinum and Taxane in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel AXL-targeted agents overcome FLT3 inhibitor resistance in FLT3-ITD+ acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Analysis of AXL Expression Following Axl-IN-8 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AXL, a receptor tyrosine kinase, is a critical player in cell survival, proliferation, and migration. Its overexpression is implicated in the progression and therapeutic resistance of various cancers. Axl-IN-8 is a potent and selective inhibitor of AXL kinase activity. Understanding the effect of this compound on AXL protein expression and localization within the tumor microenvironment is crucial for evaluating its therapeutic efficacy and mechanism of action. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify AXL expression in tissue samples. This document provides a detailed protocol for the immunohistochemical staining of AXL in formalin-fixed, paraffin-embedded (FFPE) tissues following treatment with this compound.
Principle of the Method
This protocol outlines the detection of AXL protein in FFPE tissue sections using a specific primary antibody. The procedure involves deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the antigenic epitopes. Endogenous peroxidase activity is blocked to prevent non-specific background staining. The tissue sections are then incubated with a primary antibody targeting AXL. A secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is used to detect the primary antibody. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the visualization of AXL expression under a microscope.
AXL Signaling Pathway
The AXL signaling pathway is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and NF-κB pathways, which promote cell survival, proliferation, and invasion. This compound inhibits the kinase activity of AXL, thereby blocking these downstream signals.
Caption: AXL Signaling Pathway and Inhibition by this compound.
Expected Effects of this compound on AXL Expression
Treatment with AXL tyrosine kinase inhibitors can lead to an accumulation of the AXL protein on the cell surface. This is thought to occur because the inhibitor impairs the normal process of ubiquitination and subsequent degradation of the receptor. Therefore, an increase in AXL immunoreactivity may be observed in treated tissues compared to untreated controls. The subcellular localization of AXL may also be altered, with a more pronounced membrane staining pattern.
Quantitative Data Summary
While specific quantitative data for AXL IHC following this compound treatment is not extensively published, related studies with other AXL inhibitors provide qualitative insights.
| Treatment Group | Expected Change in AXL Expression (IHC) | Expected Change in Subcellular Localization |
| Vehicle Control | Baseline AXL expression | Cytoplasmic and/or membranous |
| This compound | Potential increase in staining intensity | Increased accumulation on the cell surface |
Experimental Protocol: Immunohistochemistry for AXL
This protocol is a general guideline and may require optimization for specific tissue types and antibodies.
Reagents and Materials
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody: Anti-AXL antibody (select a validated antibody for IHC)
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Experimental Workflow
Caption: Immunohistochemistry Experimental Workflow.
Detailed Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Transfer slides to 100% ethanol for 2 x 3 minutes.
-
Transfer slides to 95% ethanol for 2 minutes.
-
Transfer slides to 70% ethanol for 2 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water.
-
-
Peroxidase Block:
-
Immerse slides in 3% H₂O₂ in methanol for 10-15 minutes at room temperature.
-
Rinse slides with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-AXL primary antibody in blocking buffer to the recommended concentration.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series (70%, 95%, 100%).
-
Clear the slides in xylene (or substitute).
-
Apply a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a light microscope. AXL positive staining will appear as a brown precipitate, while the nuclei will be stained blue.
-
Data Analysis and Interpretation
AXL expression can be semi-quantitatively assessed using a scoring system such as the H-score, which considers both the staining intensity and the percentage of positive cells.
H-Score = Σ (I x PC)
-
I = Staining intensity (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong)
-
PC = Percentage of cells at each intensity level
The subcellular localization of AXL (membranous, cytoplasmic, or nuclear) should also be noted. A comparison of H-scores and localization patterns between this compound treated and control groups will provide insights into the drug's effect on AXL expression.
Troubleshooting
-
High Background: Incomplete deparaffinization, insufficient blocking, or high primary/secondary antibody concentrations.
-
Weak or No Staining: Inadequate antigen retrieval, incorrect antibody dilution, or inactive reagents.
-
Non-specific Staining: Cross-reactivity of antibodies or endogenous biotin (if using a biotin-based detection system).
Conclusion
This protocol provides a comprehensive framework for the immunohistochemical analysis of AXL expression in tissues following treatment with this compound. Careful optimization and consistent execution are key to obtaining reliable and reproducible results. The insights gained from such studies are invaluable for understanding the in vivo effects of AXL inhibitors and for the development of targeted cancer therapies.
Troubleshooting & Optimization
Troubleshooting Axl-IN-8 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase.[1][2][3] Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its signaling is implicated in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] this compound also demonstrates inhibitory activity against c-MET.[1][2][3]
Q2: In which solvents can I dissolve this compound?
Q3: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue with hydrophobic small molecules. Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous solution.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, you can try to slightly increase the final percentage of DMSO in your working solution. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.
-
Use a surfactant: In some cases, adding a small amount of a biocompatible surfactant, such as Tween® 20 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.
-
Prepare fresh dilutions: Do not store diluted aqueous solutions of this compound for extended periods. It is best to prepare fresh dilutions from your DMSO stock solution for each experiment.
-
Vortexing and warming: Gentle vortexing and warming the solution to 37°C may aid in dissolution. However, be cautious with temperature-sensitive compounds.
Q4: What is the recommended storage condition for this compound?
For long-term storage, it is advisable to store this compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Precipitation in Aqueous Solutions
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Table 1: this compound Inhibitory Activity
| Target | IC50 | Cell Line | Assay Conditions |
| Axl | <10 nM | BaF3/TEL-AXL | Proliferation Assay |
| c-MET | 1-10 nM | - | Kinase Assay |
| MKN45 cells | 226.6 nM | MKN45 | Proliferation Assay |
| EBC-1 cells | 120.3 nM | EBC-1 | Proliferation Assay |
Data sourced from MedChemExpress product information.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound DMSO stock solution
-
Desired aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if necessary to achieve an intermediate concentration.
-
To prepare the final working solution, add the this compound DMSO solution to the aqueous buffer dropwise while vortexing gently. This helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately.
-
Visualizations
Axl Signaling Pathway
Caption: A simplified diagram of the Axl signaling pathway.
Troubleshooting Workflow for this compound Precipitation
References
Optimizing Axl-IN-8 Concentration for Different Cancer Cell Lines: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Axl-IN-8 for various cancer cell lines. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported efficacy data to facilitate successful in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Axl receptor tyrosine kinase (RTK). Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and its signaling is implicated in cancer progression, metastasis, immune evasion, and therapeutic resistance.[1][2] this compound functions by binding to the ATP-binding site of the Axl kinase domain, thereby preventing its activation and the subsequent initiation of downstream signaling cascades such as the PI3K-AKT, RAS-RAF-MEK-ERK, and NF-κB pathways.[2]
Q2: In which cancer types is Axl signaling relevant?
A2: Overexpression and activation of Axl have been associated with poor prognosis in a variety of solid tumors, including non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, ovarian cancer, and renal cell carcinoma.[2] It is also implicated in hematological malignancies like acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[2]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on the available IC50 data, a sensible starting range for this compound in cell viability assays would be from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-5 µM) concentrations. For initial screening, a broad range of concentrations is recommended to determine the sensitivity of your specific cell line.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration can vary depending on the cell line and the specific assay. For cell viability assays, a 72-hour incubation is a common starting point.[3] For signaling studies using western blotting to assess Axl phosphorylation, shorter incubation times (e.g., 1-24 hours) are typically sufficient to observe target engagement.
Q5: How can I confirm that this compound is inhibiting Axl in my cells?
A5: The most direct way to confirm target engagement is to perform a western blot to assess the phosphorylation status of Axl. A decrease in phosphorylated Axl (p-Axl) levels upon treatment with this compound indicates successful inhibition. It is also advisable to examine the phosphorylation of downstream signaling proteins like AKT and ERK.
Data Presentation: Axl Inhibitor Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable Axl inhibitors in various cancer cell lines. This data can be used as a reference for selecting an initial concentration range for your experiments.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | BaF3/TEL-AXL | Murine Pro-B cells (engineered) | <10[1] |
| This compound | MKN45 | Gastric Cancer | 226.6[1] |
| This compound | EBC-1 | Lung Cancer | 120.3[1] |
| Bemcentinib (BGB324) | Various NSCLC lines | Non-Small Cell Lung Cancer | 670 - >9610[1] |
| Bemcentinib (BGB324) | Primary AML cells | Acute Myeloid Leukemia | ~1900[4] |
| Bemcentinib (BGB324) | Pancreatic PDA lines | Pancreatic Cancer | 1000 - 4000[3] |
| SKI-606 | Hs578T | Breast Cancer | 340[5] |
| R428 | MDA-MB-231 | Breast Cancer | 53 - 275 (in combination)[5] |
| Foretinib | HCT116 | Colorectal Cancer | Not specified, but effective |
Note: Data for other Axl inhibitors is provided for comparative purposes due to the limited publicly available IC50 values for this compound across a wide range of cancer cell lines.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (CCK-8/MTT)
This protocol outlines the steps to determine the IC50 of this compound in a cancer cell line of interest.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Treatment: Add 10 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.[3]
-
Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[2] Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blotting for Axl Phosphorylation
This protocol is for assessing the inhibition of Axl phosphorylation and downstream signaling pathways by this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Axl, anti-total-Axl, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension and accurate cell counting before seeding. |
| Cell passage number variation. | Use cells within a consistent and low passage number range for all experiments. | |
| Inconsistent incubation times. | Strictly adhere to the planned incubation times for treatment and viability assays. | |
| No significant inhibition of cell viability at high concentrations | The cell line may be resistant to Axl inhibition. | Confirm Axl expression and phosphorylation in your cell line via western blot. Consider using a positive control cell line known to be sensitive to Axl inhibition. |
| The inhibitor is inactive. | Check the storage conditions and age of the this compound stock solution. Prepare a fresh stock solution. | |
| Weak or no p-Axl signal in western blot (even in control) | Low endogenous Axl expression or phosphorylation. | You may need to stimulate the cells with the Axl ligand, Gas6, to induce Axl phosphorylation. |
| Inefficient antibody. | Use a validated antibody for p-Axl and ensure it is used at the recommended dilution. | |
| Inconsistent loading in western blot | Inaccurate protein quantification. | Be meticulous with the BCA assay and ensure all samples are within the linear range of the standard curve. |
| Pipetting errors during loading. | Use high-quality pipette tips and be careful when loading the gel. Always run a loading control. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 3. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peakproteins.com [peakproteins.com]
- 5. researchgate.net [researchgate.net]
Axl-IN-8 off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Axl-IN-8 and how to control for them in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent small-molecule inhibitor of Axl receptor tyrosine kinase (RTK) with an IC50 value of less than 1 nM in biochemical assays.[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[3][4] Its overexpression is associated with poor prognosis and drug resistance in numerous cancers.[4][5]
Q2: What are the known off-targets of this compound?
Q3: Why is it important to control for off-target effects?
Troubleshooting Guide: this compound Off-Target Effects
This guide provides structured advice and experimental protocols to help you identify and control for the off-target effects of this compound in your research.
Issue 1: Ambiguous Phenotypic Results - Is it Axl or an Off-Target?
When a cellular phenotype is observed upon treatment with this compound, it is essential to confirm that this effect is mediated by the inhibition of Axl and not an off-target.
Table 1: Potency of this compound Against Axl and a Key Off-Target
| Target | IC50 (Biochemical Assay) | Cellular IC50 (BaF3/TEL-AXL) | Reference |
| Axl | < 1 nM | < 10 nM | [1][2] |
| c-MET | 1-10 nM | Not specified | [1][2] |
Control Strategies:
-
Use a Structurally Related Inactive Control: An ideal negative control is a molecule that is structurally similar to this compound but does not inhibit Axl or its known off-targets. While a specific inactive analog for this compound is not commercially available, using a less potent compound from the same chemical series, if available, can be informative.
-
Genetic Knockdown or Knockout of Axl: The most definitive way to confirm that the observed phenotype is Axl-dependent is to use genetic approaches to reduce or eliminate Axl expression.
-
siRNA/shRNA Mediated Knockdown: Transiently or stably reduce Axl expression and assess if the phenotype observed with this compound is recapitulated.
-
CRISPR/Cas9 Mediated Knockout: Generate an Axl knockout cell line. The phenotype in these cells should be resistant to this compound if the effect is on-target.
-
-
Rescue Experiments: In Axl knockdown or knockout cells, re-introducing a wild-type, siRNA-resistant Axl should restore the sensitivity to this compound, confirming the on-target effect.
Workflow for Validating On-Target Effects of this compound
Caption: Workflow for validating the on-target effects of this compound.
Issue 2: Confirming Target Engagement in a Cellular Context
Even with genetic controls, it is important to demonstrate that this compound physically engages with Axl within the cell at the concentrations used in your experiments.
Control Strategy: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding in intact cells.[6][7]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat your cell line of interest with this compound at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble Axl in each sample by Western blotting or other protein detection methods. An increase in the amount of soluble Axl at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
CETSA Workflow
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Issue 3: Dissecting Axl vs. c-MET Mediated Effects
Given that this compound also inhibits c-MET, it is crucial to differentiate the contributions of each target to the observed phenotype.
Control Strategies:
-
Use of Selective Inhibitors: Compare the phenotype induced by this compound with that of a highly selective c-MET inhibitor. If the phenotype is only observed with this compound and not the selective c-MET inhibitor, it is more likely to be Axl-mediated.
-
Genetic Knockdown of c-MET: Perform siRNA-mediated knockdown of c-MET. If the phenotype persists in c-MET knockdown cells treated with this compound, it is likely independent of c-MET inhibition.
-
Axl and c-MET Double Knockdown: A double knockdown of both Axl and c-MET should mimic the phenotype of this compound if both pathways are involved.
Logical Flow for Dissecting Axl vs. c-MET Effects
Caption: A decision tree to differentiate between Axl and c-MET-mediated effects.
Experimental Protocols
Protocol 1: Western Blot for Phospho-Axl
This protocol is for assessing the inhibition of Axl signaling by measuring the phosphorylation status of Axl.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Serum-starve the cells for 4-6 hours, then treat with this compound or vehicle control for the desired time. Stimulate with the Axl ligand, Gas6, for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Axl (e.g., Tyr779) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total Axl and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: siRNA-Mediated Knockdown of Axl
This protocol provides a general guideline for transiently knocking down Axl expression.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: Dilute Axl-targeting siRNA and a non-targeting control siRNA separately in serum-free media. In a separate tube, dilute a lipid-based transfection reagent in serum-free media. Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free media.
-
Incubation: Incubate the cells for 4-6 hours, then replace the transfection medium with complete growth medium.
-
Validation of Knockdown: After 48-72 hours, harvest the cells and validate the knockdown efficiency by Western blotting or qRT-PCR for Axl expression.
Axl Signaling Pathway
The following diagram illustrates the canonical Axl signaling pathway, which can be inhibited by this compound.
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Axl-IN-8 Toxicity in In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential toxicities associated with the Axl inhibitor, Axl-IN-8, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, and Mer) family of receptors and its signaling is implicated in various cellular processes including cell survival, proliferation, migration, and immune response.[1] Overexpression and activation of Axl have been linked to poor prognosis and drug resistance in several cancers.[2] this compound works by blocking the kinase activity of Axl, thereby inhibiting downstream signaling pathways such as the PI3K-AKT, MAPK/ERK, and STAT pathways.[2][3] This inhibition can lead to reduced tumor growth, metastasis, and potentially reverse therapeutic resistance.[3][4]
Q2: What is the Axl signaling pathway?
A2: The Axl signaling pathway is typically activated by its ligand, Growth Arrest-Specific 6 (Gas6). Binding of Gas6 to the extracellular domain of Axl induces receptor dimerization and autophosphorylation of its intracellular kinase domain.[2][5] This phosphorylation creates docking sites for various downstream signaling molecules, leading to the activation of multiple pathways that promote cell survival, proliferation, and migration.[2][3]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is my Axl-IN-8 not inhibiting AXL phosphorylation?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using Axl-IN-8 to inhibit AXL phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of AXL receptor tyrosine kinase.[1][2] It functions by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing the phosphorylation of AXL and subsequent activation of downstream signaling pathways.[3] this compound has demonstrated high potency with an IC50 value of less than 1 nM for AXL.[1][2] It is important to note that this compound also exhibits inhibitory activity against c-MET with an IC50 in the range of 1-10 nM.[1][2]
Q2: What are the primary signaling pathways regulated by AXL?
AXL activation, typically initiated by its ligand Gas6, leads to the autophosphorylation of its intracellular domain.[4][5] This triggers a cascade of downstream signaling pathways crucial for cell survival, proliferation, migration, and invasion.[6][7][8] Key pathways activated by AXL include:
-
PI3K/AKT/mTOR pathway: Promotes cell survival and proliferation.[4][9]
-
MAPK/ERK pathway: Involved in cell growth and differentiation.[4][9]
-
NF-κB pathway: Regulates inflammation and cell survival.[4][9]
-
JAK/STAT pathway: Plays a role in cell proliferation and immune response.[4][9]
Q3: What are the known cellular effects of AXL inhibition?
Inhibition of AXL signaling can lead to various cellular outcomes, including:
-
Induction of apoptosis.
-
Reduced cell migration and invasion.[7]
-
Reversal of epithelial-to-mesenchymal transition (EMT).[11]
-
Enhanced sensitivity to chemotherapy and other targeted therapies.[11][12]
-
Modulation of the tumor microenvironment and immune response.[13][14]
Troubleshooting Guide: Why is my this compound not inhibiting AXL phosphorylation?
This guide addresses potential reasons for the lack of AXL phosphorylation inhibition by this compound in your experiments and provides systematic steps to identify and resolve the issue.
Problem 1: Issues with the Inhibitor
One of the primary reasons for experimental failure can be related to the inhibitor itself.
Possible Causes & Troubleshooting Steps:
-
Incorrect Concentration: The concentration of this compound may be too low to effectively inhibit AXL in your specific cell line or experimental setup.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your system. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).
-
-
Degradation of the Inhibitor: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Ensure this compound is stored according to the manufacturer's instructions (typically at -20°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Poor Solubility: this compound may not be fully dissolved in your experimental media, leading to a lower effective concentration.
-
Solution: Confirm the solubility of this compound in your chosen solvent (e.g., DMSO). Ensure the final concentration of the solvent in your cell culture media is low (typically <0.1%) and does not affect cell viability. You may need to gently warm the solution or use sonication to aid dissolution.
-
Table 1: this compound Properties
| Property | Value | Reference |
| Target | AXL | [1][2] |
| IC50 (AXL) | < 1 nM | [1][2] |
| Secondary Target | c-MET | [1][2] |
| IC50 (c-MET) | 1-10 nM | [1][2] |
| Solubility | Soluble in DMSO | - |
| Storage | -20°C | - |
Problem 2: Cell Line and Culture Conditions
The characteristics of your cell line and the experimental conditions can significantly impact the inhibitor's efficacy.
Possible Causes & Troubleshooting Steps:
-
Low AXL Expression: Your cell line may not express sufficient levels of AXL for a detectable inhibition of phosphorylation.
-
Solution: Verify AXL expression in your cell line at both the mRNA (qRT-PCR) and protein (Western blot) levels.[15] Choose a cell line with known high AXL expression as a positive control.
-
-
Presence of Different AXL Isoforms: Cells can express different isoforms of AXL, which may have varying sensitivities to inhibitors.[9][16]
-
Solution: If possible, investigate the specific AXL isoforms expressed in your cell line.
-
-
High Basal AXL Activation: Some cell lines may have constitutively high levels of AXL phosphorylation, requiring higher concentrations of the inhibitor or longer incubation times for effective inhibition.
-
Solution: Determine the basal level of AXL phosphorylation in your untreated cells. You may need to serum-starve the cells before treatment to reduce basal activation.
-
-
Ligand-Independent AXL Activation: AXL can be activated through mechanisms other than Gas6 binding, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR or HER2.[9][17] This can sometimes bypass the inhibitory effect of this compound.
-
Solution: Investigate the expression and activation status of other RTKs in your cell line that are known to interact with AXL. Co-inhibition of these RTKs may be necessary.
-
-
High Cell Density: High cell confluence can sometimes lead to altered signaling and reduced inhibitor effectiveness.
-
Solution: Perform experiments at a consistent and optimal cell density (typically 70-80% confluence).
-
Diagram 1: AXL Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. Axl as a mediator of cellular growth and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Axl receptor tyrosine kinase expression in human lung cancer cell lines correlates with cellular adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 17. researchgate.net [researchgate.net]
AXL Inhibitor IC50 Variation: A Technical Support Guide
Welcome to the technical support center for researchers utilizing AXL inhibitors. This guide addresses common questions and troubleshooting scenarios related to the variability of IC50 values observed between different assay formats for AXL inhibitors. Understanding these discrepancies is crucial for the accurate interpretation of experimental data and the successful progression of drug discovery projects.
Frequently Asked Questions (FAQs)
Q1: Why do I observe different IC50 values for my AXL inhibitor in biochemical and cellular assays?
It is common to see a significant difference in the IC50 values of an AXL inhibitor when comparing data from biochemical and cellular assays. This variation arises from the fundamental differences in the experimental setups.
-
Biochemical assays are performed in a simplified, controlled in vitro environment. These assays typically use purified, often recombinant, AXL kinase and a specific substrate. This setup directly measures the inhibitor's ability to block the enzymatic activity of AXL without the complexities of a cellular environment.
-
Cellular assays , on the other hand, are conducted using whole cells. In this context, the inhibitor must cross the cell membrane, remain stable within the cytoplasm, and compete with high intracellular concentrations of ATP to bind to the AXL kinase. Furthermore, the AXL protein in a cellular context is subject to complex regulation and interaction with other cellular components.
These additional biological barriers and complexities in a cellular environment typically result in a higher IC50 value compared to a biochemical assay.
Q2: What are the key factors that contribute to IC50 variability for AXL inhibitors?
Several factors can influence the IC50 value of an AXL inhibitor. Understanding and controlling for these variables is essential for generating reproducible and comparable data.
-
ATP Concentration: Most small molecule AXL inhibitors are ATP-competitive.[1][2] This means they bind to the same site on the AXL kinase as ATP. Consequently, the measured IC50 value is highly dependent on the concentration of ATP used in the assay.[1][2] Biochemical assays can be performed with varying ATP concentrations, and it is crucial to report the concentration used. In cellular assays, the intracellular ATP concentration is typically in the millimolar range, which is often much higher than the ATP concentrations used in biochemical assays, leading to a rightward shift in the IC50 value.
-
Substrate Choice: The type and concentration of the substrate used in a kinase assay can also affect the IC50 value.
-
Assay Format and Detection Method: Different assay technologies, such as radiometric assays, fluorescence-based assays (e.g., FRET), and luminescence-based assays (e.g., ADP-Glo), have varying sensitivities and are subject to different types of interference, which can lead to different IC50 values.[3][4]
-
Cell Line Specifics: In cellular assays, the specific cell line used can significantly impact the results. Factors such as the level of AXL expression, the presence of drug efflux pumps (e.g., P-glycoprotein), and the activity of drug-metabolizing enzymes can all influence the apparent potency of an inhibitor.
-
Inhibitor Properties: The physicochemical properties of the inhibitor itself, such as its cell permeability and stability, play a crucial role in cellular assays.[5]
Troubleshooting Guide
Problem: My AXL inhibitor shows potent activity in a biochemical assay but is significantly less active in a cellular assay.
This is a frequent observation in kinase inhibitor development. Here are some potential reasons and troubleshooting steps:
-
Poor Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.
-
Troubleshooting: Consider modifying the chemical structure of the inhibitor to improve its lipophilicity or using a cell line with lower expression of efflux pumps.
-
-
High Protein Binding: The inhibitor may be binding to other cellular proteins, reducing the free concentration available to bind to AXL.
-
Troubleshooting: This can be assessed through plasma protein binding assays.
-
-
Cellular Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.
-
Troubleshooting: Test the inhibitor's activity in the presence of known efflux pump inhibitors.
-
-
Metabolic Instability: The inhibitor may be rapidly metabolized by the cells.
-
Troubleshooting: Analyze the stability of the compound in cell culture medium and cell lysates over time.
-
-
High Intracellular ATP Concentration: As mentioned, the high concentration of ATP in cells provides significant competition for ATP-competitive inhibitors.
-
Troubleshooting: This is an inherent difference between biochemical and cellular assays. The cellular IC50 is often a more physiologically relevant measure of the inhibitor's potential efficacy.
-
Data Summary: IC50 Values of AXL Inhibitors in Different Assay Formats
The following table summarizes publicly available IC50 data for various AXL inhibitors, highlighting the differences observed between biochemical and cellular assays.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cellular IC50 (nM) | Cell Line | Assay Type | Reference |
| R428 (BGB324) | AXL, MER, TYRO3 | 14 | - | - | Biochemical | [6] |
| SKI-606 (Bosutinib) | AXL, SRC, ABL | - | 340 | Hs578T | GAS6-mediated AXL phosphorylation | [7][8] |
Note: The table illustrates that IC50 values are highly dependent on the specific experimental conditions. Direct comparison of values should be made with caution.
Experimental Protocols
Generalized Biochemical Kinase Assay Protocol
Biochemical kinase assays aim to measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase.[9]
-
Reagents and Materials:
-
Purified recombinant AXL kinase
-
Kinase buffer (containing buffer salts, MgCl2, and DTT)
-
ATP (at a defined concentration, often at or near the Km for ATP)
-
Substrate (e.g., a synthetic peptide)
-
Test inhibitor (serially diluted)
-
Detection reagents (e.g., [γ-³²P]ATP for radiometric assays, or antibodies for ELISA-based methods)
-
-
Procedure:
-
Add the AXL kinase to the wells of a microplate containing the serially diluted inhibitor.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated substrate. The method of detection will vary depending on the assay format (e.g., scintillation counting, fluorescence, or luminescence).[3][4]
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Generalized Cellular Kinase Assay Protocol (Western Blotting)
Cellular assays assess the ability of an inhibitor to block kinase activity within a living cell.
-
Reagents and Materials:
-
Cell line expressing AXL
-
Cell culture medium and supplements
-
Test inhibitor (serially diluted)
-
Ligand to stimulate AXL phosphorylation (e.g., Gas6)
-
Lysis buffer
-
Antibodies: anti-phospho-AXL and anti-total-AXL
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal AXL activation.
-
Pre-treat the cells with serially diluted inhibitor for a defined period.
-
Stimulate the cells with the AXL ligand, Gas6, to induce AXL phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting using anti-phospho-AXL and anti-total-AXL antibodies.
-
Quantify the band intensities to determine the ratio of phosphorylated AXL to total AXL.
-
Plot the percentage of inhibition of AXL phosphorylation against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Prediction of kinase-inhibitor binding affinity using energetic parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. bellbrooklabs.com [bellbrooklabs.com]
How to minimize the solvent effects of DMSO with Axl-IN-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Axl-IN-8. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on minimizing the solvent effects of DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is to block the kinase activity of AXL, thereby inhibiting downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[1][2][3][4] this compound has shown anti-proliferative activity in various cancer cell lines.[1][2][3]
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions of this compound in DMSO can also be stored at -20°C for up to three months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use experiments.[5][6] For short-term storage, a DMSO stock solution may be stable for up to one month at -20°C.[5]
Q3: What is the recommended final concentration of DMSO in cell culture media when using this compound?
To minimize solvent effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5%.[7][8][9][10][11] High concentrations of DMSO can be toxic to cells and may interfere with experimental results. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential solvent effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: I observe precipitation when I dilute my this compound DMSO stock solution into the aqueous cell culture medium.
Possible Causes and Solutions:
-
High Final Concentration of this compound: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a serial dilution of the DMSO stock solution in the cell culture medium. Slowly add the stock solution to the medium while gently vortexing to ensure proper mixing.[5]
-
-
Rapid Temperature Change: A rapid change in temperature when diluting the cold DMSO stock into warmer media can cause the compound to precipitate.
-
Solution: Allow the this compound DMSO stock solution to warm to room temperature before diluting it into pre-warmed cell culture media.
-
-
Low Solubility in Aqueous Solutions: Many small molecule inhibitors have limited solubility in aqueous solutions.
-
Solution: If precipitation persists, consider using a co-solvent. However, the effects of any co-solvent on your specific cell line should be carefully evaluated. For most in vitro cell-based assays, direct dilution of the DMSO stock into the media with thorough mixing is sufficient.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Problem: I am seeing high variability between replicate wells or my results are not consistent with expected outcomes.
Possible Causes and Solutions:
-
DMSO-Induced Cellular Effects: Even at low concentrations, DMSO can have biological effects on cells, which can vary between cell types.[7][10][11]
-
Solution: Always include a vehicle control with the same final DMSO concentration as your experimental wells. This will help you to distinguish the effects of this compound from the effects of the solvent. It is also advisable to perform a dose-response curve for DMSO on your specific cell line to determine the highest non-toxic concentration.
-
-
Instability of this compound: The inhibitor may have degraded due to improper storage or multiple freeze-thaw cycles.[6]
-
Solution: Prepare fresh stock solutions of this compound in DMSO regularly. Aliquot stock solutions to minimize freeze-thaw cycles. When thawing an aliquot, use it immediately and discard any unused portion.
-
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of concentrated stock solutions, can lead to significant variations in the final concentration.
-
Solution: Use calibrated pipettes and appropriate pipette tips. For very small volumes, consider preparing an intermediate dilution of your stock solution.
-
Issue 3: Difficulty Dissolving this compound Powder
Problem: The this compound powder is not dissolving completely in DMSO.
Possible Causes and Solutions:
-
Insufficient Solvent Volume: The amount of DMSO may be insufficient to fully dissolve the powder at the desired concentration.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its solvating power.
-
Solution: Use anhydrous, high-purity DMSO. Store DMSO in a tightly sealed container in a dry environment.
-
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Line | Reference |
| IC₅₀ (Axl) | <1 nM | Not specified | [1][2][3] |
| IC₅₀ (c-MET) | 1-10 nM | Not specified | [1][2][3] |
| IC₅₀ (Cell Proliferation) | <10 nM | BaF3/TEL-AXL | [1][2][3] |
| IC₅₀ (Cell Proliferation) | 226.6 nM | MKN45 | [1][2][3] |
| IC₅₀ (Cell Proliferation) | 120.3 nM | EBC-1 | [1][2][3] |
Table 2: Recommended DMSO Concentrations for Cell-Based Assays
| Condition | Recommended DMSO Concentration | Reference |
| General Cell Culture | < 0.5% | [7][10] |
| Some Cell Lines | May tolerate up to 1% | [8] |
| High-Throughput Screening | Often ≤ 0.1% | [5] |
Experimental Protocols
Cell Viability Assay (CCK-8 Protocol)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.1%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.[12][13][14]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[12][13][14]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting Protocol
This protocol outlines the general steps to analyze changes in protein expression and phosphorylation following treatment with this compound.
-
Cell Treatment and Lysis: Plate cells and treat them with the desired concentrations of this compound or vehicle control for the specified time. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15][16][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Axl, anti-Axl, anti-phospho-Akt, anti-Akt, etc.) diluted in blocking buffer overnight at 4°C with gentle agitation.[15][16][17]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16][17]
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on Axl kinase activity.
-
Reaction Setup: In a microplate, prepare a reaction mixture containing recombinant Axl kinase, a suitable kinase buffer, and a specific Axl substrate (e.g., a peptide containing the Axl phosphorylation motif).
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control to the reaction wells. Ensure the final DMSO concentration is consistent across all wells and does not interfere with the assay.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined optimal time.
-
Stop Reaction and Detect Signal: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Axl Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 10. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. woongbee.com [woongbee.com]
- 14. dojindo.com [dojindo.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bio-rad.com [bio-rad.com]
- 17. cdn.hellobio.com [cdn.hellobio.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. reactionbiology.com [reactionbiology.com]
Interpreting unexpected results in Axl-IN-8 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Axl-IN-8. The information is designed to help interpret unexpected results and provide guidance on experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues that may arise during experiments with this compound.
| Question | Possible Causes | Suggested Actions & Troubleshooting Steps |
| Q1: Why am I not observing the expected decrease in cell viability or proliferation after this compound treatment? | 1. Low AXL expression: The cell line used may not express sufficient levels of AXL. 2. Drug inactivity: The compound may have degraded. 3. Suboptimal drug concentration or treatment duration: The IC50 for your specific cell line may be higher than anticipated, or the treatment time may be too short. 4. Cellular resistance mechanisms: Cells may have intrinsic or acquired resistance to AXL inhibition. | 1. Confirm AXL expression: Perform Western blot or qPCR to verify AXL protein or mRNA levels in your cell line. 2. Check compound integrity: Use a fresh stock of this compound. 3. Optimize treatment conditions: Perform a dose-response and time-course experiment to determine the optimal concentration and duration. 4. Investigate resistance: Explore potential resistance mechanisms, such as upregulation of bypass signaling pathways. |
| Q2: I'm observing an increase in markers of DNA damage (e.g., γH2AX) and replication stress. Is this expected? | 1. On-target effect of AXL inhibition: Recent studies have shown that inhibiting AXL can lead to DNA damage and replication stress.[1][2] 2. Cell cycle arrest: AXL inhibition can cause cell cycle arrest, which, if prolonged, can lead to the accumulation of DNA damage. | 1. Confirm on-target effect: Correlate the increase in DNA damage markers with the inhibition of AXL phosphorylation (p-AXL) via Western blot. 2. Analyze cell cycle: Perform flow cytometry analysis of the cell cycle to determine if cells are arresting in a specific phase. |
| Q3: My cells are showing morphological changes consistent with a reversal of Epithelial-to-Mesenchymal Transition (EMT). Is this a known effect? | 1. AXL's role in EMT: AXL is a known driver of EMT. Its inhibition can lead to an increase in epithelial markers (e.g., E-cadherin) and a decrease in mesenchymal markers (e.g., Vimentin, N-cadherin).[3] | 1. Assess EMT markers: Perform Western blot or immunofluorescence to analyze the expression and localization of key EMT markers. |
| Q4: I'm seeing unexpected changes in immune cell populations or cytokine profiles in my co-culture experiments. Could this compound be responsible? | 1. Immunomodulatory role of AXL: AXL is expressed on various immune cells and plays a role in regulating immune responses.[4] Its inhibition can affect the tumor microenvironment. | 1. Characterize immune cell populations: Use flow cytometry to analyze changes in immune cell subsets. 2. Measure cytokine levels: Use ELISA or multiplex assays to quantify changes in cytokine secretion. |
| Q5: The observed cellular phenotype is stronger or different than what I expected from AXL inhibition alone. Could there be off-target effects? | 1. Cross-reactivity with other kinases: While this compound is a potent AXL inhibitor, like many kinase inhibitors, it may have off-target effects on other kinases, such as c-MET or other members of the TAM family (Tyro3, Mer).[5] | 1. Review inhibitor selectivity data: If available, consult kinase panel screening data for this compound. 2. Consider related pathways: Investigate if the observed phenotype could be explained by the inhibition of known off-target kinases. 3. Use a secondary AXL inhibitor: Confirm key findings with a structurally different AXL inhibitor to ensure the phenotype is not due to a specific off-target effect of this compound. |
Quantitative Data
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Assay Type | Notes |
| AXL | <1 | Biochemical Assay | Potent inhibitor of AXL kinase activity. |
| c-MET | 1-10 | Biochemical Assay | This compound also shows inhibitory activity against c-MET. |
Table 2: Anti-proliferative Activity of this compound in Various Cell Lines
| Cell Line | IC50 (nM) | Cancer Type |
| BaF3/TEL-AXL | <10 | Pro-B cell line engineered to express AXL |
| EBC-1 | 120.3 | Lung Squamous Cell Carcinoma |
| MKN45 | 226.6 | Gastric Cancer |
Table 3: IC50 Values of AXL Inhibitor BGB324 (Bemcentinib) in NSCLC Cell Lines
Note: This data is for a different AXL inhibitor but provides a reference for the range of sensitivities that can be expected.
| Cell Line | IC50 (µM) |
| H2087 | 0.67 |
| H1792 | 0.88 |
| H2170 | 1.05 |
| Calu-1 | 1.22 |
| H1299 | 1.55 |
| H2250 | 2.11 |
| A549 | 3.51 |
| H460 | >9.61 |
| H1975 | >9.61 |
Experimental Protocols
Western Blot for Phospho-AXL (p-AXL)
This protocol is for the detection of phosphorylated AXL, a direct measure of this compound's target engagement.
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
2. Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
3. Sample Preparation:
-
Mix 20-30 µg of protein with 4x Laemmli sample buffer.
-
Boil samples at 95-100°C for 5 minutes.
4. SDS-PAGE and Transfer:
-
Load samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-AXL (e.g., p-Axl Tyr779) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
6. Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH, β-actin) to normalize the data.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to adhere overnight.
2. Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization:
-
Carefully remove the media.
-
Add 100 µL of DMSO or a solubilization solution to each well.
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V Staining)
This assay detects apoptosis by identifying the externalization of phosphatidylserine.
1. Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with media containing serum.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
2. Washing:
-
Wash the cells twice with cold PBS.
3. Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studies using this compound.
Caption: A troubleshooting decision tree for interpreting unexpected results.
References
- 1. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-8 degradation products and their potential impact
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Axl-IN-8. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of AXL receptor tyrosine kinase (RTK) with a reported IC50 of less than 1 nM.[1][2] It also exhibits inhibitory activity against c-MET with an IC50 between 1-10 nM.[1][2] By inhibiting AXL, this compound blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] The AXL signaling pathway, upon activation by its ligand Gas6, can stimulate downstream pathways including PI3K/Akt, MAPK/ERK, and JAK/STAT.[5][6]
Q2: What are the known degradation products of this compound and their impact on experiments?
Currently, there is limited publicly available information detailing the specific chemical degradation products of this compound. However, like many small molecule inhibitors, this compound may be susceptible to degradation through hydrolysis, oxidation, or photodecomposition, particularly with improper storage or handling.
The potential impact of degradation on experimental outcomes includes:
-
Reduced Potency: Degradation can lead to a lower effective concentration of the active inhibitor, resulting in diminished or inconsistent inhibition of AXL signaling.
-
Altered Specificity: Degradation products may have different off-target effects compared to the parent compound, potentially leading to confounding experimental results.
-
Increased Variability: Inconsistent degradation between aliquots or experiments can be a significant source of variability in assay results.
To mitigate these risks, it is crucial to follow proper storage and handling procedures and to perform regular quality control checks on the compound's activity.
Q3: How should this compound be stored and handled to minimize degradation?
To ensure the stability and activity of this compound, the following storage and handling guidelines are recommended:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, desiccated, and protected from light.
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Storage of Stock Solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing dilute aqueous solutions for extended periods.
Q4: What are the typical in vitro and in vivo applications of this compound?
This compound is primarily used in preclinical cancer research to investigate the role of AXL signaling in various cancer types.
-
In Vitro Applications:
-
In Vivo Applications:
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected inhibition of AXL phosphorylation.
-
Possible Cause 1: this compound Degradation.
-
Troubleshooting Step:
-
Prepare a fresh dilution of this compound from a new aliquot of the stock solution.
-
If the issue persists, prepare a fresh stock solution from the solid compound.
-
Perform a dose-response experiment to determine the IC50 for AXL phosphorylation inhibition in your cell line and compare it to the expected values.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Troubleshooting Step:
-
Ensure that the cells were stimulated with an appropriate concentration of Gas6 (if applicable) to induce robust AXL phosphorylation.
-
Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for maximal inhibition.
-
Verify the quality and specificity of the phospho-AXL antibody used for Western blotting.
-
-
-
Possible Cause 3: Cell Line-Specific Factors.
-
Troubleshooting Step:
-
Confirm the expression of AXL in your cell line by Western blot or flow cytometry.
-
Be aware that some cell lines may have compensatory signaling pathways that can overcome AXL inhibition.[6]
-
-
Issue 2: High variability in cell viability or migration assay results.
-
Possible Cause 1: Inconsistent this compound Activity.
-
Troubleshooting Step:
-
As with Issue 1, use fresh dilutions and consider preparing a new stock solution to rule out degradation.
-
Perform a quality control check of your this compound stock by testing its effect on a sensitive, well-characterized cell line.
-
-
-
Possible Cause 2: Solvent Effects.
-
Troubleshooting Step:
-
Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions, including the vehicle control.
-
Test the effect of the solvent alone on your cells to determine its toxicity threshold.
-
-
-
Possible Cause 3: Experimental Technique.
-
Troubleshooting Step:
-
Ensure uniform cell seeding density and proper mixing of this compound in the culture medium.
-
For migration assays, ensure the integrity of the transwell membrane and consistent chemoattractant concentrations.
-
-
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Reference |
| AXL | <1 nM | [1][2] |
| c-MET | 1-10 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cell Type | IC50 | Reference |
| BaF3/TEL-AXL | Murine pro-B cells | <10 nM | [1][2] |
| MKN45 | Human gastric cancer | 226.6 nM | [1][2] |
| EBC-1 | Human lung cancer | 120.3 nM | [1][2] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM):
-
Warm the vial of solid this compound to room temperature.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot into single-use tubes and store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your experiment.
-
Use the working solutions immediately.
-
Protocol 2: Western Blot Analysis of AXL Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulate the cells with Gas6 (e.g., 100 ng/mL) for 15-30 minutes to induce AXL phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-AXL and total AXL overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (or vehicle control) for 48-72 hours.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: AXL Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting inconsistent results potentially due to this compound degradation.
Caption: Logical relationships in troubleshooting common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Immune Evasion Mechanism and AXL [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of AXL Degraders with Improved Potencies in Triple-Negative Breast Cancer (TNBC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Axl-IN-8 Technical Support Center: Ensuring Consistent Activity Between Batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure consistent Axl-IN-8 activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and its signaling is implicated in cancer progression, metastasis, and drug resistance.[1][2][3] this compound also demonstrates inhibitory activity against c-MET, another receptor tyrosine kinase involved in cancer.[4] By binding to the ATP-binding site of the Axl kinase domain, this compound blocks its activation and downstream signaling pathways, which include PI3K/AKT, MAPK/ERK, and NF-κB. This inhibition can lead to decreased cell proliferation, survival, and migration in cancer cells where the Axl pathway is active.
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format (biochemical vs. cell-based) and the specific cell line used. It is crucial to determine the IC50 in your specific experimental system. Below is a summary of reported IC50 values:
| Assay Type | Target/Cell Line | Reported IC50 (nM) | Reference |
| Biochemical Assay | Axl Kinase | <1 | [4] |
| Biochemical Assay | c-MET Kinase | 1-10 | [4] |
| Cell-based Assay | BaF3/TEL-AXL | <10 | [4] |
| Cell-based Assay | MKN45 | 226.6 | [4] |
| Cell-based Assay | EBC-1 | 120.3 | [4] |
| Cell-based Assay | Hs578T | 340 | [5] |
Q3: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C. For preparing stock solutions, use a suitable solvent such as DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Always refer to the manufacturer's certificate of analysis for specific storage and handling instructions.
Q4: What are the known off-target effects of this compound?
This compound is a selective Axl inhibitor but has also been shown to inhibit c-MET.[4] It is important to consider this dual activity when interpreting experimental results. When using any kinase inhibitor, it is good practice to be aware of potential off-target effects. This can be addressed by including appropriate controls in your experiments, such as using cell lines with and without Axl expression or using a structurally unrelated Axl inhibitor as a comparator.
Troubleshooting Guide: Inconsistent this compound Activity Between Batches
Encountering variability in the activity of this compound between different batches can be a significant experimental challenge. This guide provides a systematic approach to troubleshoot and resolve such inconsistencies.
Diagram: Troubleshooting Workflow for Inconsistent this compound Activity
Caption: Troubleshooting workflow for addressing inconsistent this compound activity.
Step-by-Step Troubleshooting
-
Verify Storage and Handling:
-
Question: Was the new batch of this compound stored correctly upon arrival?
-
Action: Confirm that the compound was stored at the recommended temperature (typically -20°C for solids) and protected from light. Ensure that stock solutions were prepared in an appropriate solvent (e.g., DMSO) and stored in aliquots to minimize freeze-thaw cycles.
-
-
Confirm Complete Solubilization:
-
Question: Is the this compound completely dissolved in the solvent?
-
Action: Visually inspect the stock solution for any precipitate. If necessary, gently warm the solution or use a sonicator to ensure complete dissolution. Poor solubility can significantly impact the effective concentration of the inhibitor in your experiments.[6]
-
-
Validate the Activity of the New Batch:
-
Question: Does the new batch of this compound inhibit Axl signaling and function as expected?
-
Action: Perform a series of validation experiments to compare the activity of the new batch with a previously validated batch (if available) and with expected results from the literature.
-
Recommended Validation Experiments:
-
Western Blot for Phospho-Axl (p-Axl) Inhibition: This is a direct measure of the inhibitor's ability to block Axl kinase activity in cells.
-
Cell Viability Assay (e.g., MTT, CellTiter-Glo): This functional assay assesses the inhibitor's effect on the proliferation and viability of Axl-dependent cancer cells.
-
In Vitro Kinase Assay: A biochemical assay that directly measures the inhibition of purified Axl kinase activity. This can help differentiate between issues with the compound itself versus cellular factors.
-
-
-
Compare IC50 Values:
-
Question: Is the IC50 of the new batch comparable to the previous batch and published values?
-
Action: Generate a dose-response curve for the new batch of this compound in your chosen validation assays and calculate the IC50. Compare this value to the IC50 you obtained for previous batches and to the values reported in the literature (see the IC50 table above). Be aware that IC50 values can differ between biochemical and cell-based assays.[7][8]
-
-
Contact the Supplier:
-
Question: If the activity is confirmed to be inconsistent, what is the next step?
-
Action: If your validation experiments demonstrate a significant difference in activity for the new batch, contact the supplier. Provide them with your validation data, including the lot numbers of the batches you are comparing. A reputable supplier should investigate the issue and may provide a replacement.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-Axl (p-Axl) Inhibition
This protocol details how to assess the ability of this compound to inhibit the phosphorylation of Axl in a cellular context.
Materials:
-
Axl-expressing cell line (e.g., H1299)
-
This compound (new and old batches, if available)
-
GAS6 ligand (optional, to stimulate Axl phosphorylation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Axl (e.g., Tyr702 or Tyr779) and anti-total-Axl
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (from both batches) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
(Optional) Stimulate Axl phosphorylation by adding GAS6 (e.g., 100 ng/mL) for 10-15 minutes.[9][10]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-Axl antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total-Axl antibody as a loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol describes how to determine the effect of this compound on cell viability.
Materials:
-
Axl-dependent cancer cell line
-
This compound (new and old batches)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (from both batches). Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[11][12]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: In Vitro Kinase Assay
This protocol outlines a general procedure for a biochemical assay to directly measure the inhibitory effect of this compound on Axl kinase activity.
Materials:
-
Recombinant Axl kinase
-
Axl substrate (e.g., a peptide like AXLtide or a protein like IRS1-tide)[6][13]
-
This compound (new and old batches)
-
ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or part of a detection system like ADP-Glo™)
-
Kinase reaction buffer
-
Detection reagents (specific to the assay format)
Procedure:
-
Prepare a reaction mixture containing the Axl kinase and its substrate in the kinase reaction buffer.
-
Add varying concentrations of this compound (from both batches) to the reaction mixture and incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined time at the optimal temperature.
-
Stop the reaction and quantify the amount of phosphorylated substrate. The method of quantification will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo™).[6][14]
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Diagram: Axl Signaling Pathway
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
Diagram: Experimental Workflow for Validating a New Batch of this compound
Caption: A systematic workflow for the validation of a new batch of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL Is a Key Factor for Cell Plasticity and Promotes Metastasis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AXL Kinase Enzyme System Application Note [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-Axl (Tyr702) (D12B2) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. reactionbiology.com [reactionbiology.com]
Axl-IN-8 in Cell Migration Assays: A Technical Support Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for utilizing Axl-IN-8 in cell migration assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell migration?
This compound is a potent and selective small-molecule inhibitor of Axl receptor tyrosine kinase (RTK).[1][2] Axl is a member of the TAM (Tyro3, Axl, Mer) family of RTKs and plays a crucial role in various cellular processes, including cell survival, proliferation, and migration.[3] Overexpression of Axl is associated with increased metastatic potential in several cancers. This compound inhibits the kinase activity of Axl, thereby blocking downstream signaling pathways that are essential for cell motility. The primary mechanism involves the inhibition of Axl autophosphorylation and subsequent inactivation of pathways such as PI3K/AKT and MAPK/ERK, which are known to regulate the cytoskeletal rearrangements and focal adhesion dynamics required for cell migration.[4]
It is important to note that this compound also exhibits inhibitory activity against c-MET, another RTK involved in cell migration, with an IC50 in the range of 1-10 nM.[1][2] This off-target activity should be considered when interpreting experimental results.
Q2: I am not seeing any inhibition of cell migration with this compound. What could be the problem?
There are several potential reasons for a lack of inhibitory effect. Here's a troubleshooting guide:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit Axl kinase activity in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Low Axl Expression: The cell line you are using may not express sufficient levels of Axl for it to be a primary driver of migration. Verify Axl expression levels in your cells using techniques like Western blotting or flow cytometry.
-
Incorrect Assay Conditions: Ensure that your cell migration assay is properly set up. This includes using an appropriate chemoattractant, optimizing cell seeding density, and allowing sufficient incubation time.
-
Inhibitor Instability or Degradation: Improper storage or handling of this compound can lead to its degradation. Ensure it is stored as recommended and that stock solutions are not subjected to multiple freeze-thaw cycles.
-
Alternative Migration Pathways: Cells may be utilizing other signaling pathways for migration that are not dependent on Axl.
Q3: I am observing increased cell migration at certain concentrations of this compound. Why is this happening?
This paradoxical effect can be complex and may be due to:
-
Off-Target Effects: At certain concentrations, this compound might inhibit other kinases that negatively regulate cell migration. Its known off-target, c-MET, is also involved in migration, and crosstalk between Axl and c-MET signaling pathways is complex.[4][5] Inhibition of both may lead to unexpected signaling feedback loops.
-
Hormesis-like Effect: Some compounds can exhibit a biphasic dose-response, where low doses stimulate and high doses inhibit a biological process.
-
Cellular Stress Response: Sub-lethal concentrations of an inhibitor can sometimes induce a stress response in cells that may transiently increase their migratory capacity.
To investigate this, consider performing a broader dose-response curve and examining the phosphorylation status of key signaling molecules in both Axl and c-MET pathways at the problematic concentrations.
Q4: How do I prepare and store this compound for my experiments?
Proper preparation and storage are critical for the efficacy of this compound.
-
Stock Solution Preparation: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Warm the solution gently and vortex to ensure it is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Working Solution Preparation: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced effects on cell migration.[6][7][8][9] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Common Problems in Cell Migration Assays with this compound
| Problem | Possible Cause | Recommended Solution |
| No inhibition of cell migration | Inhibitor concentration is too low. | Perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the IC50 for migration inhibition in your cell line.[10] |
| Low or no Axl expression in cells. | Confirm Axl protein expression by Western blot or flow cytometry. Select a cell line with known high Axl expression as a positive control. | |
| Inhibitor is inactive. | Purchase a new batch of this compound. Ensure proper storage and handling. | |
| Assay duration is too short or too long. | Optimize the incubation time for your specific cell line and assay (e.g., 4-48 hours for Transwell assays).[11] | |
| High variability between replicates | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Pipette gently to avoid creating bubbles and ensure even distribution of cells. |
| Inconsistent scratch/wound creation (Scratch Assay). | Use a consistent tool and pressure to create the scratch. Consider using a culture insert for more reproducible gaps. | |
| Edge effects in multi-well plates. | Use the inner wells of the plate and fill the outer wells with sterile PBS or media to maintain humidity. | |
| Increased cell death/toxicity | This compound concentration is too high. | Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your migration assay. Use concentrations below the toxic threshold. |
| High DMSO concentration. | Ensure the final DMSO concentration in the culture medium is non-toxic (ideally ≤ 0.1%).[6][7][8][9] | |
| Precipitation of this compound in culture medium | Poor solubility of the compound. | Prepare fresh dilutions from the DMSO stock for each experiment. Avoid storing diluted aqueous solutions. If precipitation occurs upon dilution, try vortexing or briefly sonicating the solution. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly between different cell lines and assay types. While specific IC50 values for this compound in cell migration assays are not widely published, the following table provides anti-proliferative IC50 values which can serve as a starting point for concentration optimization in migration studies. It is highly recommended to determine the specific IC50 for migration inhibition in your experimental system.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| BaF3/TEL-AXL | Anti-proliferative | < 10 | [1][2] |
| MKN45 | Anti-proliferative | 226.6 | [1][2] |
| EBC-1 | Anti-proliferative | 120.3 | [1][2] |
Studies with the similar Axl inhibitor, R428 (Bemcentinib), have shown effective inhibition of cell migration in the low micromolar range (e.g., 1-2.5 µM). This provides a relevant concentration range to explore for this compound.
Experimental Protocols
Protocol 1: Transwell (Boyden Chamber) Cell Migration Assay
This protocol provides a general guideline for assessing cell migration through a porous membrane.
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay to minimize basal migration.
-
Harvest cells using a non-enzymatic cell dissociation solution to avoid damaging cell surface receptors.
-
Resuspend cells in serum-free medium and perform a cell count. Adjust the cell density to the desired concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Rehydrate the Transwell inserts (e.g., 8 µm pore size) by adding warm, serum-free medium to the top and bottom chambers and incubate for at least 1 hour at 37°C.
-
Remove the rehydration medium.
-
In the bottom chamber, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the top chamber, add the cell suspension.
-
Add this compound at various concentrations (or vehicle control) to both the top and bottom chambers to ensure a consistent concentration throughout the assay.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a predetermined duration (e.g., 12-24 hours).
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol or paraformaldehyde.
-
Stain the cells with a suitable stain (e.g., Crystal Violet or DAPI).
-
Image the membrane using a microscope and count the number of migrated cells in several random fields.
-
Protocol 2: Scratch (Wound Healing) Assay
This protocol is suitable for assessing collective cell migration.
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
-
Creating the Scratch:
-
Using a sterile pipette tip or a specialized scratch tool, create a uniform "wound" or scratch through the center of the monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound or a vehicle control.
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope with a camera.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time for each treatment condition.
-
Signaling Pathways and Experimental Workflows
AXL Signaling Pathway in Cell Migration
The following diagram illustrates the AXL signaling cascade and the point of inhibition by this compound.
Caption: Axl signaling pathway and inhibition by this compound.
Experimental Workflow for Troubleshooting this compound in a Transwell Assay
This diagram outlines a logical workflow for troubleshooting issues in a Transwell migration assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. AXL and MET Crosstalk to Promote Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Migration and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms underlying dimethyl sulfoxide-induced cellular migration in human normal hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibition of MEK and AXL targets tumor cell heterogeneity and prevents resistant outgrowth mediated by the epithelial-to-mesenchymal transition in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Optimizing Axl-IN-8 Delivery in Animal Models: A Technical Support Center
For researchers, scientists, and drug development professionals, the successful in vivo evaluation of a targeted kinase inhibitor like Axl-IN-8 is contingent on overcoming challenges related to its formulation and delivery. This technical support center provides a comprehensive guide to optimizing the delivery of this compound in animal models, complete with troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Axl receptor tyrosine kinase. Axl is a member of the TAM (Tyro3, Axl, Mer) family of receptors and its signaling is implicated in various aspects of cancer progression, including cell survival, proliferation, migration, and invasion.[1] Overexpression of Axl is associated with poor prognosis and resistance to various cancer therapies.[2][3] this compound exerts its effect by binding to the ATP-binding site of the Axl kinase domain, thereby preventing its activation and downstream signaling.[1]
Q2: What are the common challenges in delivering this compound in animal models?
A2: Like many kinase inhibitors, this compound is a hydrophobic molecule with low aqueous solubility.[4] This presents a significant challenge for achieving adequate oral bioavailability and consistent drug exposure in animal studies.[5][6] Common issues include poor dissolution in the gastrointestinal tract, leading to low and variable absorption.[4] The choice of an appropriate delivery vehicle is therefore critical.
Q3: What are the recommended starting points for formulating this compound for oral gavage in mice?
A3: While specific formulation data for this compound is not extensively published, based on preclinical studies with other Axl inhibitors like bemcentinib (R428), a common starting formulation for oral gavage is a suspension in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in water .[7][8] For poorly soluble compounds, lipid-based formulations can also be explored to enhance oral absorption.[9][10] It is crucial to assess the physical and chemical stability of the formulation before in vivo administration.
Q4: How can I assess target engagement of this compound in vivo?
A4: Target engagement can be assessed by measuring the phosphorylation status of Axl (p-Axl) in tumor tissue or surrogate tissues. A reduction in p-Axl levels relative to total Axl indicates that the inhibitor is reaching its target and exerting its pharmacological effect.[11] This can be measured by techniques such as Western blotting or immunohistochemistry (IHC). Additionally, soluble Axl (sAxl) in plasma can potentially serve as a pharmacodynamic biomarker, as its levels may change in response to Axl inhibition.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Oral Bioavailability / High Variability in Plasma Exposure | - Low aqueous solubility of this compound. - Inefficient dissolution in the GI tract. - First-pass metabolism. - P-glycoprotein (P-gp) efflux. | - Optimize Formulation: - Prepare a micronized suspension to increase surface area. - Explore alternative vehicles such as lipid-based formulations (e.g., SEDDS - self-emulsifying drug delivery systems).[9][13] - Consider the use of solubility enhancers like cyclodextrins.[14] - Dosing Considerations: - Ensure proper oral gavage technique to avoid administration into the trachea. - Dose animals at a consistent time relative to their light/dark and feeding cycle. |
| Vehicle-Related Toxicity (e.g., weight loss, lethargy) | - The chosen vehicle may have inherent toxicity at the administered volume and frequency. - Some organic solvents (e.g., DMSO, ethanol) can cause toxicity even at low concentrations. | - Conduct a Vehicle Toxicity Study: - Administer the vehicle alone to a control group of animals and monitor for any adverse effects. - Select a Well-Tolerated Vehicle: - Aqueous-based vehicles like HPMC/Tween 80 are generally well-tolerated.[7][8] - If an organic co-solvent is necessary, keep the concentration to a minimum. |
| Inconsistent Pharmacodynamic (PD) Effects | - Variable drug exposure (see "Poor Oral Bioavailability"). - Sub-optimal dosing schedule (e.g., dosing frequency not aligned with the compound's half-life). - Issues with the PD assay itself. | - Establish a Pharmacokinetic/Pharmacodynamic (PK/PD) Relationship: - Conduct a pilot PK study to determine the time to maximum concentration (Tmax) and half-life of this compound. - Collect tissues for PD analysis at Tmax to assess the peak effect. - Optimize PD Assay: - Ensure the specificity and sensitivity of your p-Axl antibody. - Include appropriate positive and negative controls in your Western blot or IHC experiments. |
| Difficulty in Preparing a Homogeneous and Stable Formulation | - this compound precipitating out of suspension. - Uneven distribution of the compound in the vehicle. | - Improve Suspension Properties: - Use a sonicator or homogenizer to ensure a fine, uniform suspension. - Continuously stir the formulation during dosing to prevent settling. - Assess the stability of the formulation over the intended period of use. |
Quantitative Data Summary
The following tables summarize in vitro potency data for this compound and in vivo pharmacokinetic and efficacy data for other representative Axl inhibitors, which can serve as a useful reference for experimental design.
Table 1: In Vitro Potency of this compound Data is limited in publicly available sources.
| Parameter | Value | Cell Line / Assay |
| Axl IC₅₀ | <1 nM | Biochemical Assay |
| c-MET IC₅₀ | 1-10 nM | Biochemical Assay |
| Anti-proliferative IC₅₀ | <10 nM | BaF3/TEL-AXL |
| Anti-proliferative IC₅₀ | 226.6 nM | MKN45 |
| Anti-proliferative IC₅₀ | 120.3 nM | EBC-1 |
Table 2: Preclinical Pharmacokinetics of a Novel Axl Inhibitor in Rats [15] (Note: This is not this compound, but a representative Axl inhibitor)
| Parameter | Value |
| Half-life (t½) | 10.09 h |
| Cmax | 2906 ng/mL |
| AUC | 59,815 ng·h/mL |
Table 3: In Vivo Efficacy of a Novel Axl Inhibitor in a BaF3/TEL-AXL Xenograft Mouse Model [15] (Note: This is not this compound, but a representative Axl inhibitor)
| Dose (once daily) | Tumor Growth Inhibition (%) |
| 25 mg/kg | 89.8% |
| 50 mg/kg | 103.9% |
| 100 mg/kg | 104.8% |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
0.1% (v/v) Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile vials
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired concentration and total volume. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg (0.2 mL), the concentration would be 1 mg/mL.
-
Prepare the vehicle by dissolving HPMC in sterile water with gentle heating and stirring. Allow to cool to room temperature, then add Tween 80 and mix thoroughly.
-
Weigh the this compound powder accurately.
-
If starting with a larger crystal size, gently grind the this compound powder in a mortar and pestle to a fine powder.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring or homogenizing to ensure a uniform suspension.
-
Transfer the suspension to a sterile vial and maintain constant stirring on a magnetic stirrer during the dosing procedure to prevent settling.
-
Visually inspect the suspension for homogeneity before each administration.
Protocol 2: Western Blotting for Phospho-Axl (p-Axl) in Tumor Tissue
Materials:
-
Tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-p-Axl (e.g., Tyr779) and rabbit anti-total Axl
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p-Axl antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Axl and a loading control (e.g., β-actin or GAPDH).
Protocol 3: Immunohistochemistry (IHC) for Axl in Xenograft Tumors
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidases
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody: rabbit anti-Axl
-
Biotinylated secondary antibody and streptavidin-HRP complex
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in a suitable buffer.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Axl antibody overnight at 4°C.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP complex.
-
Visualization: Develop the signal with a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then coverslip with a mounting medium.
-
Imaging and Analysis: Acquire images using a light microscope and score the intensity and percentage of Axl-positive tumor cells.
Visualizations
Caption: Axl signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inherent formulation issues of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. In vivo turnover and biodistribution of soluble AXL: implications for biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches | Semantic Scholar [semanticscholar.org]
- 15. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
Addressing variability in Axl-IN-8 response across experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in experimental results when using the Axl inhibitor, Axl-IN-8.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound across different experiments in the same cell line. What are the potential causes?
A1: Variability in IC50 values for this compound can stem from several factors:
-
Cellular Plasticity and Axl Expression: Axl expression can be dynamic and influenced by the tumor microenvironment and cell plasticity.[1] Cells with a more mesenchymal phenotype often exhibit higher Axl expression, which can change with cell passage number and culture conditions.[2]
-
Ligand-Dependent and Independent Activation: Axl can be activated by its ligand, Gas6, but also through ligand-independent mechanisms, including dimerization with other receptor tyrosine kinases (RTKs) like EGFR.[3][4] The presence of growth factors in the serum of your culture media can influence Axl activation and, consequently, the apparent potency of this compound.
-
Off-Target Effects: this compound is a potent AXL inhibitor but also inhibits c-MET at nanomolar concentrations.[5] If your cell line has dysregulated c-MET signaling, this could contribute to the observed anti-proliferative effects and variability.
-
Experimental Assay Conditions: Differences in cell seeding density, incubation time with the inhibitor, and the type of viability assay used (e.g., MTT, MTS, CCK-8) can all contribute to IC50 variability.[6]
To minimize variability, it is crucial to maintain consistent cell culture practices, carefully control experimental parameters, and regularly verify Axl expression levels in your cell line.
Q2: How can we confirm that this compound is effectively inhibiting Axl phosphorylation in our cells?
A2: The most direct way to confirm target engagement is to perform a Western blot to assess the phosphorylation status of Axl. You should observe a dose-dependent decrease in phosphorylated Axl (p-Axl) levels upon treatment with this compound. It is recommended to probe for total Axl as a loading control to ensure that the decrease in p-Axl is not due to a general decrease in Axl protein levels.
Q3: Are there known off-target effects of this compound that we should be aware of?
A3: Yes, this compound is known to inhibit c-MET with an IC50 in the range of 1-10 nM.[5] If your experimental system expresses c-MET, you should consider the potential contribution of c-MET inhibition to your results. It may be beneficial to test the effects of a selective c-MET inhibitor as a control experiment. Some Axl inhibitors have also been noted to have broader kinase profiles, so it is important to consult the manufacturer's data sheet for any additional known off-targets.[7]
Q4: We are having issues with the solubility of this compound. What is the recommended solvent and storage condition?
A4: For in vitro experiments, this compound is typically dissolved in DMSO to prepare a stock solution. It is crucial to check the manufacturer's instructions for the recommended solvent and maximum solubility. For storage, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, it is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, as DMSO itself can have effects on cell growth and signaling.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
This guide provides a systematic approach to troubleshooting variability in this compound IC50 values.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent IC50 values.
Data Presentation: Reported IC50 Values for this compound
| Cell Line | IC50 (nM) | Reference |
| BaF3/TEL-AXL | <10 | [5] |
| MKN45 | 226.6 | [5] |
| EBC-1 | 120.3 | [5] |
Experimental Protocols
-
Detailed Protocol for Cell Viability (MTT) Assay: [8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (and vehicle control) for the desired incubation period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
-
Guide 2: Confirming Axl Inhibition
This guide outlines the procedure for verifying the on-target activity of this compound by assessing Axl phosphorylation.
Experimental Workflow
Caption: Western blot workflow for assessing Axl phosphorylation.
Experimental Protocols
-
Detailed Protocol for Western Blotting of Phosphorylated Axl: [11][12][13]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Axl and total Axl overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Wash the membrane again and detect the chemiluminescent signal using an ECL reagent and an imaging system.
-
Signaling Pathway
Axl Signaling Pathway
Axl is a receptor tyrosine kinase that, upon activation by its ligand Gas6 or through other mechanisms, dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and migration.[14][15]
Caption: Simplified Axl signaling pathway and the point of inhibition by this compound.
References
- 1. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AXL as immune regulator and therapeutic target in Acute Myeloid Leukemia: from current progress to novel strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating Axl-IN-8 On-Target Effects: A Comparative Guide with AXL siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of the AXL inhibitor, Axl-IN-8: direct pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of each approach is critical for robust experimental design and accurate interpretation of results in preclinical drug development.
Executive Summary
This compound is a potent inhibitor of the AXL receptor tyrosine kinase, a key player in cancer progression, drug resistance, and metastasis.[1] Validating that the observed cellular effects of this compound are indeed a consequence of its interaction with AXL is a crucial step in its preclinical evaluation. The gold standard for on-target validation is a comparison with the phenotypic effects induced by the genetic knockdown of the target protein. This guide presents a side-by-side comparison of experimental data obtained using this compound and AXL siRNA, focusing on key cancer cell behaviors: viability, migration, and invasion, as well as the impact on downstream signaling pathways.
Data Presentation
The following tables summarize the quantitative data from studies utilizing either this compound or AXL siRNA to elucidate the role of AXL in cancer cells.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Cell Line | Assay | Result | Citation |
| This compound | BaF3/TEL-AXL | Proliferation | IC50 <10 nM | [1] |
| MKN45 | Proliferation | IC50 = 226.6 nM | [1] | |
| EBC-1 | Proliferation | IC50 = 120.3 nM | [1] | |
| AXL siRNA | 786-O (Renal) | MTT | Significant reduction in viability | [2] |
| ACHN (Renal) | MTT | Significant reduction in viability | [2] | |
| KPP-03, PC-9 (NSCLC) | MTT | Enhanced sensitivity to EGFR TKIs | [3] |
Table 2: Comparison of Effects on Cell Migration and Invasion
| Treatment | Cell Line | Assay | Result | Citation |
| AXL siRNA | IgR3, WM852 (Melanoma) | Wound Healing | Significant reduction in migration | [4] |
| IgR3, WM852 (Melanoma) | Transwell | Dramatic reduction in invasion | [4][5] | |
| 786-O (Renal) | Transwell | Significant inhibition of invasion | [2] | |
| CL1-5 (Lung) | Transwell | Reduced cell invasiveness | [6][7] | |
| AXL Inhibitor (R428) | IgR3, WM852 (Melanoma) | Wound Healing | Significant reduction in migration | [4] |
| IgR3, WM852 (Melanoma) | Transwell | Dramatic reduction in invasion | [4][5] |
Table 3: Comparison of Effects on Downstream Signaling
| Treatment | Cell Line | Target Protein | Assay | Result | Citation |
| AXL siRNA | 786-O, ACHN (Renal) | pAkt, pS6 | Western Blot | Significant inhibition | [2] |
| 786-O, ACHN (Renal) | pERK1/2, pSTAT3 | Western Blot | No significant change | [2] | |
| KPP-03 (NSCLC) | pERK, pAKT | Western Blot | Suppression when combined with EGFR TKIs | [3] | |
| AXL Inhibitor (ONO-7475) | KPP-03 (NSCLC) | pERK, pAKT | Western Blot | Suppression when combined with EGFR TKIs | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Western Blotting for AXL Knockdown Validation and Signaling Analysis
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against AXL, phospho-AXL, and downstream signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.[2][3]
siRNA Transfection for AXL Knockdown
-
Cell Seeding: Cells are seeded in 6-well plates to reach 50-60% confluency at the time of transfection.
-
Transfection Complex Preparation: AXL-specific siRNA or a non-targeting control siRNA is diluted in serum-free medium. A transfection reagent (e.g., Lipofectamine RNAiMAX) is separately diluted in serum-free medium. The two solutions are then combined and incubated for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: The siRNA-lipid complex is added to the cells.
-
Incubation and Analysis: Cells are incubated for 48-72 hours before being harvested for downstream analysis (e.g., Western blotting, cell viability, or migration assays).[3][6]
Cell Viability (MTT) Assay
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or transfected with AXL siRNA.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[2]
Transwell Migration and Invasion Assay
-
Insert Preparation: For invasion assays, the upper chamber of a Transwell insert (8 µm pore size) is coated with a thin layer of Matrigel. For migration assays, the insert is not coated.
-
Cell Seeding: Cells, pre-starved in serum-free medium, are seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% fetal bovine serum.
-
Treatment: this compound is added to both the upper and lower chambers, or cells are pre-transfected with AXL siRNA before seeding.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell migration or invasion.
-
Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated/invaded to the lower surface are fixed, stained with crystal violet, and counted under a microscope.[4][5][6]
Mandatory Visualization
The following diagrams illustrate the AXL signaling pathway, the experimental workflow for validating this compound's on-target effects, and the logical comparison between pharmacological inhibition and genetic knockdown.
Caption: AXL Signaling Pathway.
Caption: On-Target Validation Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of Axl in Lung Adenocarcinoma and Correlation with Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Axl Kinase Inhibitors: Axl-IN-8 vs. Bemcentinib (R428)
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed, data-driven comparison of two prominent small molecule Axl inhibitors: Axl-IN-8 and bemcentinib (formerly R428). This objective analysis is intended to assist researchers in making informed decisions for their preclinical and clinical investigations.
Biochemical and Cellular Potency
A comparative summary of the biochemical and cellular activities of this compound and bemcentinib is presented in Table 1. This compound demonstrates highly potent inhibition of Axl kinase with a sub-nanomolar IC50 value. Bemcentinib also exhibits potent Axl inhibition in the low nanomolar range. Notably, this compound also shows significant activity against c-MET, another important receptor tyrosine kinase in oncology.
| Parameter | This compound | Bemcentinib (R428) | Reference |
| Axl IC50 (biochemical) | <1 nM | 14 nM | [1][2] |
| c-MET IC50 (biochemical) | 1-10 nM | >100-fold selective for Axl | [1][2] |
| Cellular Anti-proliferative IC50 (BaF3/TEL-AXL) | <10 nM | Not Reported | [1] |
| Cellular Anti-proliferative IC50 (MKN45) | 226.6 nM | Not Reported | [1] |
| Cellular Anti-proliferative IC50 (EBC-1) | 120.3 nM | Not Reported | [1] |
Table 1: Biochemical and Cellular Potency Comparison. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity.
Kinase Selectivity
Bemcentinib has been profiled for its selectivity against a panel of other kinases. It displays high selectivity for Axl over other TAM family members (Mer and Tyro3) and other receptor tyrosine kinases.[2] A comprehensive kinase selectivity profile for this compound is not publicly available at this time, limiting a direct head-to-head comparison in this regard.
| Kinase | Bemcentinib (R428) Selectivity | Reference |
| Mer | 50-fold > Axl | [2] |
| Tyro3 | >100-fold > Axl | [2] |
| Abl | >100-fold > Axl | [2] |
| InsR | >100-fold > Axl | [3] |
| EGFR | >100-fold > Axl | [3] |
| HER2 | >100-fold > Axl | [3] |
| PDGFRβ | >100-fold > Axl | [3] |
Table 2: Kinase Selectivity Profile of Bemcentinib (R428). Data represents the fold-selectivity for Axl over other kinases.
In Vivo Efficacy and Pharmacokinetics
Bemcentinib has demonstrated in vivo efficacy in various preclinical cancer models, leading to tumor growth inhibition and reduced metastasis.[4][5] It is orally bioavailable and has been investigated in multiple clinical trials.[6][7][8] Detailed in vivo efficacy and pharmacokinetic data for this compound are not yet widely published.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Phase II open-label, multi-centre study of bemcentinib (BGB324), a first-in-class selective AXL inhibitor, in combination with pembrolizumab in patients with advanced NSCLC. - ASCO [asco.org]
Axl-IN-8 vs. Gilteritinib: A Comparative Guide for Researchers
A Head-to-Head Analysis of Two Kinase Inhibitors Targeting AXL and FLT3 in Oncology Research
In the landscape of targeted cancer therapy, the receptor tyrosine kinases AXL and FMS-like tyrosine kinase 3 (FLT3) have emerged as critical players in tumorigenesis, progression, and drug resistance. This guide provides a comprehensive comparison of two inhibitors, Axl-IN-8 and gilteritinib, which target these kinases. While this compound is a potent and specific AXL inhibitor, gilteritinib is a clinically approved dual inhibitor of FLT3 and AXL. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms, supporting experimental data, and relevant protocols to inform preclinical research and development.
At a Glance: Key Differences and Mechanisms of Action
This compound is a highly potent small molecule inhibitor specifically targeting the AXL receptor tyrosine kinase. In contrast, gilteritinib (Xospata®) is a second-generation tyrosine kinase inhibitor with a dual specificity for both FLT3 and AXL.[1][2] Gilteritinib is particularly effective against FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations, which are common in acute myeloid leukemia (AML).[1][3] The dual inhibition of FLT3 and AXL by gilteritinib is thought to overcome certain mechanisms of resistance to FLT3-targeted therapies.[2][3]
Biochemical and Cellular Potency
The following tables summarize the in-vitro inhibitory activities of this compound and gilteritinib against their primary targets and in various cancer cell lines.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) |
| This compound | AXL | <1 |
| c-MET | 1-10 | |
| Gilteritinib | FLT3 | 0.29 |
| AXL | 0.73 | |
| LTK | 0.35 | |
| EML4-ALK | 1.2 | |
| c-KIT | 230 |
Data for this compound from MedchemExpress. Data for gilteritinib from Mori et al., 2017 and MedchemExpress.[1]
Table 2: Cellular Inhibitory Activity (IC50)
| Compound | Cell Line | Cancer Type | Key Mutations | IC50 (nM) |
| This compound | BaF3/TEL-AXL | Pro-B Cell | TEL-AXL fusion | <10 |
| MKN45 | Gastric Cancer | c-MET amplification | 226.6 | |
| EBC-1 | Lung Cancer | c-MET amplification | 120.3 | |
| Gilteritinib | MV4-11 | AML | FLT3-ITD | 0.92 - 3.3 |
| MOLM-13 | AML | FLT3-ITD | 2.9 - 19.0 | |
| MOLM-14 | AML | FLT3-ITD | 25.0 |
Data for this compound from MedchemExpress. Data for gilteritinib from Mori et al., 2017 and Ureshino et al., 2021.[1][2]
Signaling Pathways and Mechanism of Inhibition
Both AXL and FLT3 are receptor tyrosine kinases that, upon activation, trigger downstream signaling cascades promoting cell proliferation, survival, and migration. The diagrams below illustrate these pathways and the points of inhibition by this compound and gilteritinib.
Caption: AXL Signaling Pathway and Inhibition.
Caption: FLT3 Signaling Pathway and Inhibition.
In-Vivo Efficacy in Preclinical Models
Gilteritinib has been extensively studied in various in-vivo models of AML. In xenograft models using FLT3-ITD positive cell lines such as MV4-11 and MOLM-13, orally administered gilteritinib has demonstrated significant anti-tumor activity, leading to tumor regression and improved survival.[1] For example, in a study using a MOLM-13 xenograft model, treatment with 30 mg/kg of gilteritinib resulted in over 90% tumor growth inhibition.[4]
As this compound is a preclinical compound, in-vivo data is less readily available in peer-reviewed literature. However, its high in-vitro potency suggests potential for in-vivo efficacy in AXL-driven cancer models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for key assays used in the evaluation of this compound and gilteritinib.
Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a typical kinase inhibition assay.
Protocol Details:
-
Reaction Setup: In a 96-well plate, combine the purified kinase (e.g., recombinant human AXL or FLT3), a suitable kinase buffer (containing MgCl₂, MnCl₂, and DTT), and the kinase-specific substrate.
-
Inhibitor Addition: Add serial dilutions of this compound or gilteritinib to the wells. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Caption: Workflow for an MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or gilteritinib.
-
Incubation: Incubate the cells for the desired period (e.g., 48 hours). For instance, in some studies, MOLM-13 cells were treated with gilteritinib for 48 hours.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability and calculate the IC₅₀.
AML Xenograft Model
This in-vivo model is used to assess the anti-tumor efficacy of compounds in a living organism.
Caption: Workflow for an AML xenograft model.
Protocol Details:
-
Cell Implantation: Subcutaneously inject a suspension of human AML cells (e.g., 5 x 10⁶ MOLM-13 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment: Administer the test compounds (e.g., gilteritinib at 30 mg/kg, once daily by oral gavage) and vehicle control to the respective groups.[4][5]
-
Monitoring: Measure tumor dimensions and mouse body weight regularly.
-
Endpoint: At the end of the study, or when tumors reach a maximum allowed size, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Calculate tumor growth inhibition and assess any survival benefit.
Conclusion
This compound and gilteritinib are both potent kinase inhibitors with significant potential in cancer research. This compound stands out for its high specificity for AXL, making it an excellent tool for investigating the specific roles of AXL signaling. Gilteritinib, with its dual AXL and FLT3 inhibitory activity, represents a clinically relevant therapeutic that has demonstrated efficacy in FLT3-mutated AML. The choice between these two inhibitors will depend on the specific research question: this compound is ideal for elucidating the precise functions of AXL, while gilteritinib is more suited for preclinical studies modeling a clinically approved therapy for FLT3-driven malignancies and for investigating the synergistic effects of dual AXL/FLT3 inhibition. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their experimental designs.
References
- 1. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
Confirming Axl-IN-8 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm target engagement of Axl-IN-8, a potent Axl receptor tyrosine kinase inhibitor, in a live cell context. We objectively compare its performance with other alternatives and provide supporting experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Introduction to Axl and this compound
Axl is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion. Its dysregulation is implicated in the progression and therapeutic resistance of numerous cancers. This compound is a potent and selective small molecule inhibitor of Axl kinase activity, demonstrating anti-proliferative effects in various cancer cell lines.[1] Confirming that this compound effectively binds to and inhibits Axl within a live cell environment is a critical step in preclinical drug development.
Methods for Confirming Target Engagement
Several robust methods are available to confirm the engagement of this compound with its target in live cells. This guide will focus on three primary techniques:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
-
Western Blotting for Phospho-Axl (p-Axl): A widely used technique to measure the inhibition of Axl kinase activity by assessing the phosphorylation status of Axl.
Quantitative Data Comparison
The following table summarizes the inhibitory potency of this compound and a well-characterized alternative, Bemcentinib (R428), determined by various assays. This data allows for a direct comparison of their efficacy.
| Compound | Assay Type | Target | Cell Line | IC50 | Reference |
| This compound | Biochemical Kinase Assay | AXL | - | < 1 nM | [1] |
| Anti-proliferative Assay | BaF3/TEL-AXL | BaF3 | < 10 nM | [1] | |
| Anti-proliferative Assay | MKN45 | MKN45 | 226.6 nM | [1] | |
| Anti-proliferative Assay | EBC-1 | EBC-1 | 120.3 nM | [1] | |
| Bemcentinib (R428) | Biochemical Kinase Assay | Axl | - | 14 nM | [2] |
| Cell-based p-Axl Inhibition | H1299 | H1299 | ~4 µM (for growth inhibition) | [3] | |
| NanoBRET™ Target Engagement | AXL | HEK293 | 8.1 nM | [4] |
Note: IC50 values can vary depending on the specific assay conditions, cell type, and ATP concentration. Direct comparison is most accurate when assays are performed under identical conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
NanoBRET™ Target Engagement Assay
This protocol is adapted from Promega's NanoBRET™ Target Engagement Intracellular Kinase Assay technical manual.[5]
Objective: To quantitatively measure the binding affinity of this compound to Axl in live cells.
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged Axl protein (donor) and a fluorescently labeled tracer that binds to the Axl active site (acceptor). A test compound that binds to Axl will compete with the tracer, leading to a decrease in the BRET signal.
Workflow:
Caption: A streamlined workflow for the NanoBRET™ Target Engagement Assay.
Materials:
-
HEK293 cells
-
AXL-NanoLuc® fusion vector and carrier DNA
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
White, tissue culture-treated 96-well plates
-
This compound and control compounds
-
NanoBRET™ Tracer and Nano-Glo® Substrate
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection and Seeding:
-
Co-transfect HEK293 cells with the AXL-NanoLuc® fusion vector and carrier DNA using a suitable transfection reagent.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white 96-well plate at an appropriate density.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds in Opti-MEM™.
-
Add the diluted compounds to the respective wells of the 96-well plate.
-
-
Tracer Addition and Incubation:
-
Add the NanoBRET™ tracer to all wells at the recommended concentration.
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® substrate solution containing the extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
Read the plate on a luminometer equipped with 460nm (donor) and 618nm (acceptor) filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol is a general guideline for performing a CETSA experiment.[6][7][8]
Objective: To determine if this compound binds to and stabilizes Axl protein in intact cells.
Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature indicates target engagement.
Workflow:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
Cancer cell line expressing Axl
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Centrifuge
-
Reagents and equipment for Western blotting (see protocol below)
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound or vehicle control for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermocycler at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes), followed by a cooling step.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Western Blot Analysis:
-
Analyze equal amounts of protein from each sample by Western blotting using an antibody specific for Axl.
-
-
Data Analysis:
-
Quantify the band intensities for Axl at each temperature.
-
Plot the percentage of soluble Axl relative to the unheated control against the temperature to generate a melting curve.
-
A rightward shift in the melting curve for the this compound-treated samples compared to the vehicle control indicates target stabilization.
-
Western Blotting for Phospho-Axl (p-Axl)
This is a standard protocol for assessing the phosphorylation status of Axl.[9][10]
Objective: To determine if this compound inhibits the kinase activity of Axl in live cells by measuring the level of Axl phosphorylation.
Principle: Axl is a receptor tyrosine kinase that autophosphorylates upon activation. An effective Axl inhibitor will block this autophosphorylation. Western blotting with an antibody specific to the phosphorylated form of Axl (p-Axl) allows for the direct measurement of this inhibition.
Workflow:
Caption: The workflow for assessing Axl phosphorylation by Western blot.
Materials:
-
Cancer cell line expressing Axl
-
This compound, vehicle control, and Gas6 (Axl ligand, optional)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Reagents and equipment for SDS-PAGE and protein transfer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-Axl (e.g., Tyr702), anti-total Axl, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to the desired confluency.
-
Starve cells in serum-free media if investigating ligand-induced phosphorylation.
-
Pre-treat cells with this compound or vehicle control for a specified time.
-
Stimulate cells with Gas6 (optional) for a short period (e.g., 15-30 minutes).
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for at least 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-Axl overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total Axl and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the p-Axl signal to the total Axl and loading control signals. A decrease in the normalized p-Axl signal in the this compound-treated samples indicates target engagement and inhibition.
-
Axl Signaling Pathway
Understanding the Axl signaling pathway is crucial for interpreting the results of target engagement studies. Upon binding of its ligand, Gas6, Axl dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell survival, proliferation, and migration.[11][12][13][14][15]
Caption: A simplified diagram of the Axl signaling pathway and the point of inhibition by this compound.
Conclusion
Confirming target engagement in live cells is a cornerstone of modern drug discovery. For this compound, a variety of robust methods are available, each with its own advantages. The NanoBRET™ assay offers a high-throughput and quantitative measure of direct binding in live cells. CETSA® provides a label-free method to assess target stabilization, confirming a physical interaction. Western blotting for p-Axl offers a direct readout of kinase inhibition and is a widely accessible technique. The choice of method will depend on the specific research question, available resources, and desired throughput. By utilizing the data and protocols provided in this guide, researchers can confidently and accurately confirm the cellular target engagement of this compound and advance the development of novel Axl-targeted therapies.
References
- 1. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Axl inhibitor R428 induces apoptosis of cancer cells by blocking lysosomal acidification and recycling independent of Axl inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carnabio.com [carnabio.com]
- 5. promega.ca [promega.ca]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
A Comparative Analysis of AXL Inhibition: Axl-IN-8 vs. CRISPR/Cas9 Knockout
An objective guide for researchers, scientists, and drug development professionals on two key methods for studying and targeting the AXL receptor tyrosine kinase in cancer.
The AXL receptor tyrosine kinase is a critical mediator of cancer progression, contributing to cell survival, proliferation, migration, and the development of drug resistance.[1][2] Its role as a therapeutic target has led to the development of various inhibitory strategies. This guide provides a head-to-head comparison of two prominent methods for AXL inhibition: the small molecule inhibitor Axl-IN-8 and the genetic knockout technique CRISPR/Cas9. We will delve into their effects on key cellular processes, supported by experimental data, and provide detailed protocols to aid in experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and CRISPR/Cas9-mediated AXL knockout on various cancer cell phenotypes.
Table 1: Comparative Effects on Cell Proliferation and Viability
| Method | Cell Line(s) | Effect | Quantitative Data | Citation(s) |
| This compound | BaF3/TEL-AXL | Anti-proliferative | IC50: <10 nM | [3] |
| MKN45 | Anti-proliferative | IC50: 226.6 nM | [3] | |
| EBC-1 | Anti-proliferative | IC50: 120.3 nM | [3] | |
| CRISPR/Cas9 AXL KO | Pancreatic Cancer (KPfC) | No influence on proliferation | Not specified | [4] |
| Hepatocellular Carcinoma (SNU475) | Prolongation of doubling time | Not specified | [5] | |
| Breast & Lung Cancer | Modest decrease in tumor growth in xenografts | Not specified | [6] |
Table 2: Comparative Effects on Cell Migration and Invasion
| Method | Cell Line(s) | Effect | Quantitative Data | Citation(s) |
| Axl Inhibitor (R428) | Ovarian Cancer (ID8) | Inhibition of migration and invasion | Not specified | [7] |
| Triple-Negative Breast Cancer | Significant decrease in invasion | Up to 80% reduction in Hs578t cells | [8] | |
| CRISPR/Cas9 AXL KO | Pancreatic Cancer (KPfC) | Decreased cell migration | Not specified | [4] |
| Ovarian Cancer (ID8) | Inhibition of migration and invasion | Not specified | [7] |
Table 3: Comparative Effects on Apoptosis and Cell Cycle
| Method | Cell Line(s) | Effect | Quantitative Data | Citation(s) |
| Axl Inhibitor (TP0903) + PARP Inhibitor | Mesenchymal cell lines | Increased apoptosis and G2/M arrest | Significant increase in Annexin-V positivity and sub-G1 population | [6] |
| CRISPR/Cas9 AXL KO | Hepatocellular Carcinoma (SNU475) | G2 arrest and polyploidization | Not specified | [5] |
| Breast & Lung Cancer (with Olaparib) | Enhanced apoptosis and G2/M arrest | Significant increase in apoptosis | [6] |
Table 4: Comparative Effects on AXL Signaling Pathway
| Method | Cell Line(s) | Effect | Key Proteins Analyzed | Citation(s) |
| Axl Inhibitor (RXDX106) | H1299 | Inhibition of AXL phosphorylation | pAXL | [9] |
| Axl Inhibitor (R428) | MDA-MB-231 xenografts | Decreased downstream signaling | pAKT, pS6 | [10] |
| CRISPR/Cas9 AXL KO | Hepatocellular Carcinoma (HLF, SNU449) | No AXL protein expression detected by immunoblotting | AXL | [11] |
Visualizations: Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AXL in cancer: a modulator of drug resistance and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AXL Knock-Out in SNU475 Hepatocellular Carcinoma Cells Provides Evidence for Lethal Effect Associated with G2 Arrest and Polyploidization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dynamics of CRISPR/Cas9-mediated genomic editing of the AXL locus in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Axl-IN-8 Versus First-Generation AXL Inhibitors: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor growth, metastasis, and the development of therapeutic resistance. While first-generation AXL inhibitors have paved the way for targeted therapies, newer agents like Axl-IN-8 are being developed with the aim of improved potency and selectivity. This guide provides an objective comparison of the efficacy of this compound against the first-generation AXL inhibitor R428 (also known as bemcentinib), supported by available preclinical data.
At a Glance: Potency and Cellular Activity
The following tables summarize the in vitro potency and cellular activity of this compound and the first-generation inhibitor R428. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
| Inhibitor | Target | Biochemical IC50 | Reference |
| This compound | AXL | <1 nM | [1] |
| R428 (Bemcentinib) | AXL | 14 nM | [2] |
Table 1: Biochemical Potency of AXL Inhibitors. The half-maximal inhibitory concentration (IC50) represents the concentration of the inhibitor required to reduce the enzymatic activity of AXL by 50% in a cell-free assay.
| Inhibitor | Cell Line | Cellular IC50 | Reference |
| This compound | BaF3/TEL-AXL | <10 nM | [1] |
| This compound | MKN45 | 226.6 nM | [1] |
| This compound | EBC-1 | 120.3 nM | [1] |
| R428 (Bemcentinib) | H1299 | ~4 µM | [3] |
Table 2: Anti-proliferative Activity of AXL Inhibitors in Cancer Cell Lines. The cellular IC50 indicates the concentration of the inhibitor needed to inhibit the proliferation of cancer cells by 50%.
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding to its ligand Gas6 (Growth arrest-specific 6), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for cell survival, proliferation, migration, and invasion.[4][5][6][7] AXL signaling has been implicated in the development of resistance to various cancer therapies.[8]
Figure 1. Simplified AXL signaling pathway.
Experimental Workflow for Inhibitor Comparison
The evaluation of AXL inhibitors typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic potential. A general workflow for comparing the efficacy of different AXL inhibitors is outlined below.
Figure 2. General experimental workflow for comparing AXL inhibitors.
Detailed Experimental Protocols
In Vitro AXL Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the AXL kinase.
Materials:
-
Recombinant AXL kinase
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Test compounds (this compound, R428) dissolved in DMSO.
-
384-well low-volume white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the assay plate.
-
Add the AXL kinase and biotinylated peptide substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.
-
Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTS Assay)
This assay determines the effect of AXL inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MKN45, EBC-1)
-
Complete cell culture medium
-
Test compounds (this compound, R428) dissolved in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS) solution
-
96-well tissue culture plates
-
Microplate reader capable of measuring absorbance at 490 nm.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the cellular IC50 value.[5][7]
Discussion and Future Directions
The available data suggests that this compound exhibits greater biochemical potency against AXL kinase compared to the first-generation inhibitor R428. However, a comprehensive understanding of its superior efficacy requires direct comparative studies across a panel of cancer cell lines and in relevant in vivo tumor models. Future research should focus on head-to-head preclinical studies to rigorously evaluate the therapeutic potential of this compound. Furthermore, detailed kinase selectivity profiling is essential to assess the off-target effects and potential for adverse events. As the field of AXL-targeted therapy evolves, such comparative data will be crucial for guiding the clinical development of next-generation inhibitors.
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Homogeneous time-resolved fluorescence assays [bio-protocol.org]
Evaluating the Synergistic Potential of Axl-IN-8 with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Axl receptor tyrosine kinase has emerged as a critical mediator of cancer progression, metastasis, and therapeutic resistance. Its role in fostering an immunosuppressive tumor microenvironment has made it a compelling target for combination therapies, particularly with immune checkpoint inhibitors. This guide provides a comparative analysis of the preclinical Axl inhibitor Axl-IN-8 and other notable Axl inhibitors, evaluating their potential synergistic effects with immunotherapy based on available experimental data.
Introduction to Axl Inhibition and Immunotherapy Synergy
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix components. Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is often overexpressed on both tumor cells and various immune cells within the TME.[1][2][3] Activation of the Axl signaling pathway, primarily through its ligand Gas6, promotes cancer cell survival, proliferation, and invasion.[4][5] Crucially, Axl signaling also contributes to an immunosuppressive TME by:
-
Promoting M2-like macrophage polarization: These macrophages suppress anti-tumor immune responses.
-
Inhibiting dendritic cell (DC) maturation and function: This impairs the priming of anti-tumor T cells.[1]
-
Upregulating PD-L1 expression: This leads to the exhaustion of cytotoxic T lymphocytes (CTLs).[1][6]
-
Facilitating an epithelial-to-mesenchymal transition (EMT) phenotype: This is associated with immune exclusion.
By inhibiting Axl, it is hypothesized that the TME can be reprogrammed to be more "immune-hot," thereby enhancing the efficacy of immunotherapies such as anti-PD-1/PD-L1 checkpoint inhibitors.[6] Preclinical and clinical studies with various Axl inhibitors have provided strong evidence supporting this synergistic approach.
Comparative Analysis of Axl Inhibitors
This section compares this compound with other well-characterized Axl inhibitors for which combination immunotherapy data is available. While direct synergistic data for this compound with immunotherapy is not yet published, its high potency against Axl suggests a strong potential for such effects, warranting further investigation.
Table 1: In Vitro Potency and Cellular Effects of Axl Inhibitors
| Inhibitor | Target(s) | IC50 (AXL) | Cell Proliferation Inhibition (Cell Line) | Reference |
| This compound | AXL, c-MET | <1 nM | BaF3/TEL-AXL (IC50 <10 nM), MKN45 (IC50 = 226.6 nM), EBC-1 (IC50 = 120.3 nM) | [7] |
| Bemcentinib (BGB324) | AXL | 14 nM | - | |
| TP-0903 | AXL, Mer, Tyro3 | 27 nM | - | [8] |
| R428 | AXL | 14 nM | ID8 ovarian cancer cells (modest effect) | [1][6] |
Table 2: Preclinical and Clinical Synergistic Effects with Immunotherapy
| Inhibitor | Combination Agent | Cancer Model | Key Findings | Reference |
| Bemcentinib (BGB324) | Pembrolizumab (anti-PD-1) | Non-Small Cell Lung Cancer (NSCLC) - Phase II Clinical Trial | Increased Overall Response Rate (ORR) and Disease Control Rate (DCR) in AXL-positive patients. | |
| TP-0903 | Anti-PD-1 | Pancreatic Ductal Adenocarcinoma (PDA) - Mouse Model | Enhanced anti-tumor and anti-metastatic effects; promoted an immune-stimulatory microenvironment. | [8] |
| R428 | Anti-PD-1 | Ovarian and Lung Cancer - Mouse Models | Synergistic anti-tumor efficacy; increased proliferation and activation of tumor-infiltrating CD4+ and CD8+ T cells. | [1][6] |
| This compound | N/A | N/A | No direct data available. High potency suggests potential for synergy. |
Signaling Pathways and Mechanisms of Synergy
The synergistic effect of Axl inhibitors and immunotherapy is rooted in the modulation of key signaling pathways within the tumor microenvironment.
Caption: Axl signaling pathway and the inhibitory action of this compound.
By inhibiting Axl, this compound is predicted to block these downstream pathways, leading to reduced tumor growth and a more favorable immune microenvironment for immunotherapy to be effective.
Caption: Proposed synergistic mechanism of this compound and immunotherapy.
Experimental Protocols
To evaluate the synergistic effects of Axl inhibitors with immunotherapy, a series of well-defined preclinical experiments are essential.
In Vivo Tumor Model
Objective: To assess the in vivo efficacy of this compound alone and in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Protocol:
-
Cell Line and Animal Model: Select a syngeneic mouse tumor model known to express Axl (e.g., B16-F10 melanoma, 4T1 breast cancer, or Lewis Lung Carcinoma). Use immunocompetent mice (e.g., C57BL/6 or BALB/c) to allow for the study of immune responses.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into the following treatment groups (n=8-10 mice per group):
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + Anti-PD-1 antibody
-
-
Dosing and Administration:
-
This compound: Administer daily via oral gavage at a predetermined dose based on pharmacokinetic and pharmacodynamic studies.
-
Anti-PD-1 antibody: Administer intraperitoneally (e.g., 200 µ g/mouse ) twice a week.
-
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³) or at the end of the study period. Collect tumors, spleens, and lymph nodes for further analysis.
Caption: General experimental workflow for in vivo synergy studies.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment following treatment.
Protocol:
-
Tumor Digestion: Mince harvested tumors and digest them in a solution containing collagenase and DNase to obtain a single-cell suspension.
-
Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80, PD-1, TIM-3).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using software like FlowJo to quantify the percentages and absolute numbers of different immune cell subsets (e.g., CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, M1/M2 macrophages).
Western Blot Analysis of Axl Signaling
Objective: To confirm the on-target activity of this compound and its effect on downstream signaling pathways.
Protocol:
-
Protein Extraction: Lyse tumor tissue or treated cells to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against total Axl, phosphorylated Axl (p-Axl), and downstream signaling molecules (e.g., Akt, p-Akt, ERK, p-ERK).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify band intensities to determine the effect of treatment on protein expression and phosphorylation.
Conclusion and Future Directions
While direct experimental evidence for the synergistic effects of this compound with immunotherapy is currently lacking, its high potency as an Axl inhibitor strongly suggests its potential in this therapeutic strategy. The wealth of preclinical and emerging clinical data for other Axl inhibitors like bemcentinib, TP-0903, and R428 provides a solid rationale for investigating this compound in combination with immune checkpoint inhibitors.
Future studies should focus on:
-
In vivo efficacy studies: Evaluating this compound in combination with anti-PD-1/PD-L1 antibodies in various syngeneic tumor models.
-
Detailed immunophenotyping: Characterizing the impact of this compound on the tumor immune microenvironment, including the function of different immune cell subsets.
-
Pharmacodynamic biomarker analysis: Identifying biomarkers that can predict response to the combination therapy.
By undertaking these investigations, the full synergistic potential of this compound with immunotherapy can be elucidated, potentially leading to a promising new treatment paradigm for a range of cancers.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. AXL is a key factor for cell plasticity and promotes metastasis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AXL inhibition improves the anti-tumor activity of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Axl-IN-8's Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Axl-IN-8, a potent AXL inhibitor, with other notable AXL inhibitors such as Bemcentinib (R428), TP-0903, and SGI-7079. The focus is on the differential impact of these inhibitors on various tumor types, supported by available preclinical data. This document is intended to serve as a resource for researchers in oncology and drug development to inform further investigation and potential therapeutic strategies targeting the AXL receptor tyrosine kinase.
Introduction to AXL and its Role in Cancer
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a critical player in cancer progression.[1] Overexpression and activation of AXL are strongly correlated with poor prognosis, metastasis, and the development of resistance to a wide range of cancer therapies in numerous malignancies, including non-small cell lung cancer (NSCLC), breast cancer, acute myeloid leukemia (AML), and pancreatic cancer.[1][2][3][4] AXL signaling promotes cancer cell survival, proliferation, migration, and invasion through the activation of downstream pathways such as PI3K/AKT and MAPK/ERK.[5][6] Consequently, inhibiting AXL has emerged as a promising therapeutic strategy to overcome drug resistance and impede tumor progression.
This compound: A Potent AXL Inhibitor
This compound is a highly potent small molecule inhibitor of AXL. While comprehensive head-to-head comparative studies are limited, available data demonstrates its significant anti-proliferative activity against various cancer cell lines.
Comparative Efficacy of AXL Inhibitors
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and other prominent AXL inhibitors across different cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ, warranting caution in direct comparisons.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | BaF3/TEL-AXL | Leukemia | <10 | [6] |
| MKN45 | Gastric Cancer | 226.6 | [6] | |
| EBC-1 | Lung Cancer | 120.3 | [6] | |
| Bemcentinib (R428) | 4T1 | Breast Cancer | 940 | [7] |
| BaF3 | Leukemia | 117.2 | [7] | |
| H1299 | Lung Cancer | ~4000 | [8] | |
| A549 | Lung Cancer | >9610 | [9] | |
| Calu-1 | Lung Cancer | 670 | [9] | |
| Primary CLL B-cells | Leukemia | ~2000 | [8] | |
| TP-0903 | PSN-1 | Pancreatic Cancer | 6000 | [10] |
| MOLM13 | Leukemia (AML) | 16-21 | [11] | |
| MV4-11 | Leukemia (AML) | 16-21 | [11] | |
| OCI-AML3 | Leukemia (AML) | 37 | [11] | |
| SGI-7079 | SUM149 | Breast Cancer | 430 | [12] |
| KPL-4 | Breast Cancer | 160 | [12] | |
| HEK293T (Axl transfected) | - | 100 (EC50) | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of AXL inhibitors.
Cell Viability Assay (Crystal Violet Staining)
This protocol is a simple and effective method for quantifying cell viability in response to treatment with AXL inhibitors.
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other AXL inhibitors. Include a vehicle-treated control group.
-
Incubation: Incubate the plates for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Staining:
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Add a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.[16]
-
Quantification: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[16][17]
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay is used to assess the effect of AXL inhibitors on the migratory capacity of cancer cells.
-
Cell Seeding: Seed cells in a 6-well or 24-well plate and grow them to form a confluent monolayer.[18]
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch across the center of the cell monolayer.[18]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the AXL inhibitor at the desired concentration. A vehicle control should be included.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[19]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.[19]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of AXL inhibitors in a preclinical animal model.
-
Cell Implantation:
-
Subcutaneous Model: Inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Orthotopic Model: For a more clinically relevant model, surgically implant the cancer cells into the organ of origin (e.g., pancreas for pancreatic cancer).[20][21][22]
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (for subcutaneous models) or through bioluminescence imaging if using luciferase-expressing cells.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound or other inhibitors via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the AXL signaling pathway and a typical experimental workflow for evaluating AXL inhibitors.
Caption: AXL signaling pathway and the point of inhibition by this compound.
Caption: A typical experimental workflow for evaluating this compound's efficacy.
Conclusion
This compound demonstrates potent inhibitory activity against the AXL receptor, a key driver of malignancy in various cancers. The available preclinical data, while not always directly comparative, suggests that this compound is a promising candidate for further investigation. The provided experimental protocols and pathway diagrams offer a framework for researchers to design and conduct studies to further elucidate the comparative efficacy of this compound and other AXL inhibitors. Such studies are crucial for the development of novel and effective targeted therapies for cancers with AXL-driven resistance and progression.
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Crystal violet staining protocol | Abcam [abcam.com]
- 17. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 18. Wound healing migration assay (Scratch assay) [protocols.io]
- 19. ibidi.com [ibidi.com]
- 20. researchgate.net [researchgate.net]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. Development of clinically relevant orthotopic xenograft mouse model of metastatic lung cancer and glioblastoma through surgical tumor tissues injection with trocar - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Off-Target Profile of Axl-IN-8: A Comparative Kinome Scanning Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target profile of the Axl inhibitor, Axl-IN-8, utilizing available kinome scanning data. Due to the limited public availability of a comprehensive kinome scan for this compound, this guide uses the well-characterized and selective Axl inhibitor, R428 (Bemcentinib), as a primary comparator to illustrate a representative off-target profile. This document aims to offer an objective assessment supported by experimental data and detailed protocols to aid in the evaluation of this compound for research and development purposes.
Introduction to Axl Kinase and its Inhibition
Axl, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and invasion.[1] Its overexpression is implicated in the progression and therapeutic resistance of numerous cancers, making it a compelling target for anticancer therapies.[2][3] Small molecule inhibitors targeting the ATP-binding site of the Axl kinase domain, such as this compound and R428, have emerged as promising therapeutic agents.[1] However, understanding the selectivity and off-target effects of these inhibitors is paramount for predicting their therapeutic window and potential side effects. Kinome scanning is a powerful technique to assess the interaction of a compound with a broad panel of kinases, providing a detailed off-target profile.
Comparative Kinome Profile Analysis
While a comprehensive kinome scan dataset for this compound is not publicly available, its on-target potency and a key off-target have been reported. This section compares the known inhibitory profile of this compound with the more extensively profiled Axl inhibitor, R428 (Bemcentinib).
Table 1: On-Target and Key Off-Target Comparison of this compound and R428 (Bemcentinib)
| Target | This compound IC₅₀ (nM) | R428 (Bemcentinib) IC₅₀ (nM) | Notes |
| AXL | < 1 | 14 | Both are potent inhibitors of AXL. |
| c-MET | 1 - 10 | - | This compound shows potent inhibition of c-MET. |
| MER | - | >700 | R428 is highly selective over other TAM family members. |
| TYRO3 | - | >1400 | R428 is highly selective over other TAM family members. |
| ABL1 | - | >1400 | R428 demonstrates high selectivity against this common off-target. |
| INSR | - | >1400 | High selectivity against the Insulin Receptor. |
| EGFR | - | >1400 | High selectivity against the Epidermal Growth Factor Receptor. |
| ERBB2 (HER2) | - | >1400 | High selectivity against HER2. |
| PDGFRB | - | >1400 | High selectivity against Platelet-Derived Growth Factor Receptor Beta. |
Data for R428 selectivity is derived from statements of >50-fold or >100-fold selectivity relative to its AXL IC₅₀ of 14 nM.[4][5][6]
Table 2: Representative Kinome Scan Data for the Selective Axl Inhibitor R428 (Bemcentinib)
The following table presents a selection of kinases and the corresponding inhibition data for R428, illustrating a typical output from a kinome scan. This data helps to visualize the selectivity profile of a potent Axl inhibitor.
| Kinase | Inhibition (%) @ 1 µM | Dissociation Constant (Kd) (nM) |
| AXL | >99 | 14 |
| MER | <10 | >10,000 |
| TYRO3 | <10 | >10,000 |
| ABL1 | <10 | >10,000 |
| EGFR | <10 | >10,000 |
| ERBB2 | <10 | >10,000 |
| INSR | <10 | >10,000 |
| PDGFRB | <10 | >10,000 |
| SRC | 15 | ND |
| LCK | 12 | ND |
| FYN | 18 | ND |
| YES | 21 | ND |
| AURKA | <10 | >10,000 |
| AURKB | <10 | >10,000 |
| CDK1/B | <10 | >10,000 |
| CDK2/A | <10 | >10,000 |
| PLK1 | <10 | >10,000 |
| CHEK1 | <10 | >10,000 |
| p38α (MAPK14) | <10 | >10,000 |
| JNK1 | <10 | >10,000 |
| ERK1 | <10 | >10,000 |
| PIK3CA | <10 | >10,000 |
| AKT1 | <10 | >10,000 |
| MTOR | <10 | >10,000 |
ND: Not Determined. The data in this table is representative and compiled from descriptive statements of R428's high selectivity.[4][5][6] A comprehensive screen would include a much larger panel of kinases.
Experimental Protocols
Kinome Scanning: Competition Binding Assay (e.g., KINOMEscan™)
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of purified human kinases.
Principle: This method utilizes a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is competing for the active site.
Materials:
-
Test compound (this compound) dissolved in DMSO.
-
KINOMEscan™ kinase panel (or similar) from a commercial vendor (e.g., Eurofins DiscoverX). The panel typically includes hundreds of purified, DNA-tagged human kinases.
-
Immobilized ligand beads (e.g., streptavidin-coated beads with a biotinylated, broad-spectrum kinase inhibitor).
-
Assay buffer.
-
Wash buffer.
-
qPCR reagents.
-
Multi-well plates.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A series of dilutions are then made to achieve the desired final assay concentrations.
-
Assay Reaction Setup:
-
In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound at the desired concentration.
-
Include a DMSO-only control (vehicle) to represent 100% kinase binding.
-
Include a positive control with a known inhibitor to ensure assay validity.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Washing: Wash the wells to remove unbound kinase and test compound. The immobilized ligand beads with the bound kinase will be retained.
-
Elution and Quantification: Elute the kinase-DNA conjugate from the beads. Quantify the amount of DNA tag using a standard qPCR protocol.
-
Data Analysis:
-
The amount of kinase bound to the solid support is measured for each test condition.
-
The results are typically expressed as "percent of control" (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound.
-
To determine the dissociation constant (Kd), the assay is run with a range of compound concentrations, and the data is fitted to a dose-response curve.
-
Visualizations
Axl Signaling Pathway
Caption: A simplified diagram of the Axl signaling pathway.
Experimental Workflow for Kinome Scanning
Caption: A schematic of the experimental workflow for kinome scanning.
References
Axl-IN-8 and Competitors: A Comparative Guide to AXL Inhibitors in Metastasis Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Axl-IN-8 and other prominent AXL inhibitors, focusing on their validated anti-metastatic effects across various experimental models. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the objective evaluation of these compounds.
The AXL receptor tyrosine kinase has emerged as a critical driver of cancer progression, particularly in promoting metastasis and therapeutic resistance.[1] Its role in processes like epithelial-to-mesenchymal transition (EMT), invasion, and survival makes it a compelling target for anti-cancer therapies.[2] This guide focuses on this compound and compares its available data with other well-characterized AXL inhibitors, namely Bemcentinib (R428), TP-0903, SGI-7079, and ONO-7475, to provide a comprehensive overview of their anti-metastatic potential.
AXL Signaling Pathway in Metastasis
The AXL signaling cascade is initiated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activation triggers downstream pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which collectively promote cell survival, proliferation, migration, and invasion—all crucial steps in the metastatic process.[1]
Caption: AXL signaling pathway promoting cancer metastasis.
Comparative Analysis of AXL Inhibitors
This section provides a detailed comparison of this compound and other selected AXL inhibitors based on their reported anti-metastatic activities.
This compound
This compound is a potent inhibitor of AXL kinase. Currently, publicly available data on its specific anti-metastatic effects in various models are limited. The primary reported activity is its potent inhibition of AXL and c-MET kinases and its anti-proliferative effects in specific cancer cell lines. Further studies are required to fully elucidate and validate its anti-metastatic capabilities in preclinical models.
| Inhibitor | Target(s) | IC50 (AXL) | Cell Line | Anti-proliferative IC50 | Reference |
| This compound | AXL, c-MET | <1 nM | BaF3/TEL-AXL | <10 nM | [3] |
| MKN45 | 226.6 nM | [3] | |||
| EBC-1 | 120.3 nM | [3] |
Bemcentinib (R428)
Bemcentinib is a highly selective and orally bioavailable AXL inhibitor that has been extensively studied in preclinical models of metastasis.[4] It has demonstrated significant efficacy in reducing tumor cell invasion and metastasis in various cancer types.[5][6]
| Cancer Model | Assay | Effect of Bemcentinib (R428) | Reference |
| Breast Cancer (MDA-MB-231, 4T1) | Invasion Assay | Dose-dependent suppression of invasion | [4] |
| Melanoma (IgR3, WM852) | Migration Assay | Significantly reduced cell migration | [7] |
| Melanoma (IgR3, WM852) | Invasion Assay | Dramatically reduced the number of invaded cells | [7][8] |
| Mesothelioma (MESO924) | Wound-healing Assay | Inhibition of wound closure at 24h | [9] |
| Mesothelioma (MESO924) | Transwell Matrigel Assay | Greater inhibition of invasiveness at 24h compared to control | [9] |
| Pancreatic Cancer | In vivo models | Anti-metastatic activity | [6] |
TP-0903
TP-0903 is another AXL inhibitor that has shown promising anti-tumor and anti-metastatic effects, particularly in pancreatic cancer models.[10][11][12][13]
| Cancer Model | Assay | Effect of TP-0903 | Reference |
| Pancreatic Cancer (Syngeneic orthotopic models) | In vivo | Reduced primary and metastatic tumor burden | [14] |
| Pancreatic Cancer (Syngeneic orthotopic models) | In vivo | Incidence of micrometastasis reduced from 62.5% to 14% with TP-0903 alone. Triple therapy with gemcitabine and anti-PD-1 completely eliminated micrometastasis. | [14] |
SGI-7079
SGI-7079 is a selective, ATP-competitive AXL inhibitor that effectively blocks AXL-mediated signaling pathways, leading to the inhibition of tumor cell migration and invasion.[15]
| Cancer Model | Assay | Effect of SGI-7079 | Reference |
| Inflammatory Breast Cancer (SUM149) | Migration & Invasion Assays | Significant reduction in migration and invasion at 0.25 µM and 0.5 µM | [15] |
| Ovarian Cancer (ID8) | In vivo | Greater antitumor effect in syngeneic mice compared to nude mice, suggesting an immune-mediated component. | [16] |
ONO-7475
ONO-7475 is a novel AXL inhibitor that has been investigated for its ability to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[17][18] Its anti-metastatic potential is linked to its ability to suppress tolerant cells.
| Cancer Model | Assay | Effect of ONO-7475 | Reference |
| NSCLC (PC-9, HCC4011) | Migration Assay | Cotreatment with osimertinib inhibited cell migration compared to osimertinib alone. | [17] |
| NSCLC (Cell line-derived xenograft) | In vivo | Initial combination therapy with osimertinib markedly regressed tumors and delayed regrowth. | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the studies cited.
Cell Migration and Invasion Assays
A common workflow for assessing the anti-metastatic potential of AXL inhibitors in vitro involves cell migration and invasion assays.
Caption: Workflow for in vitro migration and invasion assays.
-
Wound Healing (Scratch) Assay:
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or "wound" in the monolayer.
-
The cells are washed to remove debris and then incubated with media containing the AXL inhibitor or a vehicle control.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to determine the effect of the inhibitor on cell migration.[9]
-
-
Transwell Matrigel Invasion Assay:
-
Transwell inserts with a porous membrane coated with Matrigel (a basement membrane matrix) are used.
-
Cancer cells, pre-treated with the AXL inhibitor or vehicle, are seeded in the upper chamber in serum-free media.
-
The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
After a specific incubation period (e.g., 24 hours), non-invading cells in the upper chamber are removed.
-
Cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained, and counted.[8][9]
-
In Vivo Metastasis Models
To validate the anti-metastatic effects of AXL inhibitors in a more physiologically relevant context, various in vivo models are employed.
References
- 1. Therapeutic Targeting of the Gas6/Axl Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibition of Axl targets tumor immune suppression and enhances chemotherapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. Axl contributes to efficient migration and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. AXL Inhibitor TP-0903 Reduces Metastasis and Therapy Resistance in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ONO-7475, a Novel AXL Inhibitor, Suppresses the Adaptive Resistance to Initial EGFR-TKI Treatment in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Axl-IN-8 in Combination with PARP Inhibitors: A Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of combining the potent Axl inhibitor, Axl-IN-8, with PARP inhibitors. The analysis is supported by experimental data from studies on similar Axl inhibitors, offering a framework for evaluating this promising anti-cancer strategy.
The rationale for this combination therapy lies in the synergistic relationship between Axl inhibition and the disruption of DNA damage repair pathways. Axl, a receptor tyrosine kinase, is frequently overexpressed in various cancers and has been implicated in promoting resistance to therapy.[1][2] Inhibition of Axl has been shown to induce a state of homologous recombination deficiency (HRD), rendering cancer cells more susceptible to the cytotoxic effects of PARP inhibitors, which target a key enzyme in the single-strand break repair pathway.[3][4] This "synthetic lethality" approach is a promising avenue for treating cancers that are resistant to conventional therapies.
Data Presentation: A Comparative Look at Axl Inhibitor Potency
While direct experimental data on the combination of this compound with PARP inhibitors is not yet widely published, its high potency suggests significant potential. This compound exhibits a sub-nanomolar IC50 value for Axl inhibition, positioning it as a highly potent candidate for this combination strategy.[5][6] The following table compares the reported IC50 values of this compound with other well-characterized Axl inhibitors that have shown synergy with PARP inhibitors.
| Axl Inhibitor | Axl IC50 (nM) | c-MET IC50 (nM) | Reference(s) |
| This compound | < 1 | 1-10 | [5][6] |
| Bemcentinib (R428, BGB324) | 14 | >1000 | [3][7] |
| TP-0903 | 27 | - | [8] |
Synergistic Effects of Axl and PARP Inhibition: Quantitative Data
Studies combining other Axl inhibitors with the PARP inhibitor olaparib have demonstrated significant synergistic effects in various cancer cell lines. This synergy is evidenced by a reduction in cell viability and a marked increase in apoptosis.
Table 2: Synergistic Effects of Axl Inhibitor (TP0903) and PARP Inhibitor (Olaparib) on Cell Viability
| Cell Line | Cancer Type | Treatment | Colony Formation Inhibition (%) | Reference(s) |
| MDA-MB-157 | Triple-Negative Breast Cancer | 25nM TP0903 | 40-60 | [3] |
| 0.5µM Olaparib | 40-60 | [3] | ||
| Combination | >80 | [3] | ||
| SKLU1 | Non-Small Cell Lung Cancer | 25nM TP0903 | 40-60 | [3] |
| 0.5µM Olaparib | 40-60 | [3] | ||
| Combination | >80 | [3] |
Table 3: Increased Apoptosis with Combined Axl and PARP Inhibition
| Cell Line | Cancer Type | Treatment | Annexin V Positive Cells (%) | Reference(s) |
| MDA-MB-157 | Triple-Negative Breast Cancer | DMSO | ~5 | [3] |
| 25nM TP0903 | ~20 | [3] | ||
| 0.5µM Olaparib | ~5 | [3] | ||
| Combination | ~40 | [3] | ||
| SKLU1 | Non-Small Cell Lung Cancer | DMSO | ~5 | [3] |
| 25nM TP0903 | ~30 | [3] | ||
| 0.5µM Olaparib | ~5 | [3] | ||
| Combination | ~50 | [3] | ||
| 584 | Head and Neck Squamous Cell Carcinoma | DMSO | ~5 | [3] |
| 25nM TP0903 | ~40 | [3] | ||
| 0.5µM Olaparib | ~10 | [3] | ||
| Combination | ~60 | [3] |
Table 4: AXL Silencing Sensitizes Cancer Cells to Olaparib
| Cell Line | Cancer Type | Treatment | Olaparib IC50 (µM) | Reference(s) |
| PEO1S (sensitive) | Ovarian Cancer | Scramble siRNA | 5.79 | [9] |
| AXL siRNA | 2.24 | [9] | ||
| PEO1R (resistant) | Ovarian Cancer | Scramble siRNA | 91.49 | [9] |
| AXL siRNA | 45.72 | [9] | ||
| Kuramochi-S (sensitive) | Ovarian Cancer | Scramble siRNA | 481.8 | [9] |
| AXL siRNA | 199.7 | [9] | ||
| Kuramochi-R (resistant) | Ovarian Cancer | Scramble siRNA | 579.8 | [9] |
| AXL siRNA | 219.8 | [9] | ||
| MDA-MB-231-S (sensitive) | Triple-Negative Breast Cancer | Scramble siRNA | 61.62 | [9] |
| AXL siRNA | 26.21 | [9] | ||
| MDA-MB-231-R (resistant) | Triple-Negative Breast Cancer | Scramble siRNA | 68.22 | [9] |
| AXL siRNA | 9.247 | [9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments cited in the context of Axl and PARP inhibitor combination studies.
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound, a PARP inhibitor (e.g., olaparib), or the combination at various concentrations. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 16% sodium dodecyl sulfate, and 2% acetic acid) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the inhibitors as described for the cell viability assay for 48-72 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blotting for DNA Repair Proteins
-
Cell Lysis: After treatment with the inhibitors, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DNA repair proteins (e.g., RAD51, MRE11, γH2AX) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Validating Downstream Pathway Modulation by Axl-IN-8: A Phospho-Proteomic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the downstream pathway modulation by the Axl inhibitor, Axl-IN-8, with other alternative inhibitors. The information is supported by experimental data from phospho-proteomic studies, offering insights into the mechanism of action and target engagement of these compounds.
Axl Signaling Pathway and Inhibition
The Axl receptor tyrosine kinase is a key player in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2] Its activation by its ligand, Gas6, triggers a cascade of downstream signaling events. This compound is a potent inhibitor of Axl, demonstrating anti-proliferative activity. This guide explores how phospho-proteomics can be utilized to validate the inhibitory effects of this compound on the Axl signaling network.
Below is a diagram illustrating the canonical Axl signaling pathway and the point of inhibition by Axl inhibitors like this compound.
Comparative Analysis of Axl Inhibitors using Phospho-Proteomics
While specific quantitative phospho-proteomics data for this compound is not yet publicly available, we can infer its effects by examining data from other potent Axl inhibitors, such as RXDX-106 and Bemcentinib. A study by Majumder et al. (2022) provides valuable quantitative insights into the downstream effects of these inhibitors.[3][4][5]
The following table summarizes the quantitative changes in the phosphorylation of key downstream proteins upon treatment with Axl inhibitors. The data is derived from phospho-proteomic analysis and presented as fold change relative to control.
| Target Protein | Downstream Pathway | Axl Inhibitor | Fold Change in Phosphorylation | Reference |
| AKT (pS473) | PI3K/AKT/mTOR | RXDX-106 | ↓ 0.5-fold | [3][5] |
| AKT (pS473) | PI3K/AKT/mTOR | Bemcentinib | ↓ 0.6-fold | [3] |
| GSK3B (pS9) | PI3K/AKT/mTOR | RXDX-106 | ↓ 0.7-fold | [3] |
| mTOR (pS2448) | PI3K/AKT/mTOR | RXDX-106 | ↓ 0.4-fold | [3] |
| ERK1/2 (pT202/Y204) | MAPK | Bemcentinib | ↓ 0.3-fold | [6] |
Note: This data is from studies on RXDX-106 and Bemcentinib and is used as a proxy to illustrate the expected effects of a potent Axl inhibitor like this compound.
Experimental Workflow for Phospho-Proteomics
To validate the downstream effects of this compound, a quantitative phospho-proteomics experiment is essential. The following diagram outlines a typical workflow for such a study.
Detailed Experimental Protocol for Phospho-Proteomics Analysis
The following is a detailed, step-by-step protocol for a quantitative phospho-proteomics experiment to assess the effect of this compound on downstream signaling pathways.
1. Cell Culture and Treatment:
-
Culture your chosen cell line (e.g., a cancer cell line with high Axl expression) to ~80% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle-treated control group.
-
Perform biological triplicates for each condition to ensure statistical robustness.
2. Cell Lysis and Protein Extraction: [7][8]
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2) supplemented with protease and phosphatase inhibitors.
-
Sonicate the cell lysates to shear DNA and ensure complete lysis.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
3. Protein Reduction, Alkylation, and Digestion: [7][8]
-
Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.
-
Digest the proteins into peptides by adding sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
4. Phosphopeptide Enrichment: [9][10]
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Enrich for phosphopeptides using either Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC) beads.
-
For TiO2 enrichment: Acidify the peptide solution and incubate with TiO2 beads. Wash the beads extensively to remove non-phosphorylated peptides. Elute the phosphopeptides with a basic solution.
-
For IMAC enrichment: Use iron (Fe3+) or gallium (Ga3+) charged IMAC beads to capture phosphopeptides. Follow a similar wash and elution procedure as with TiO2.
-
5. LC-MS/MS Analysis: [9]
-
Analyze the enriched phosphopeptides using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptides using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.
-
Introduce the eluted peptides into the mass spectrometer for fragmentation and detection.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
6. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify the phosphopeptides by searching the fragmentation spectra against a protein sequence database.
-
Quantify the relative abundance of each phosphopeptide across the different experimental conditions.
-
Perform statistical analysis to identify phosphopeptides that are significantly regulated by this compound treatment.
-
Perform pathway analysis to determine which signaling pathways are affected by the observed changes in phosphorylation.
References
- 1. Axl Receptor Axis: A New Therapeutic Target in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Axl receptor axis: a new therapeutic target in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrated proteomics-based physical and functional mapping of AXL kinase signaling pathways and inhibitors define its role in cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Data from Integrated Proteomics-Based Physical and Functional Mapping of AXL Kinase Signaling Pathways and Inhibitors Define Its Role in Cell Migration - Molecular Cancer Research - Figshare [figshare.com]
- 5. scispace.com [scispace.com]
- 6. Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 8. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 9. Optimized Workflow for Proteomics and Phosphoproteomics with Limited Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Phosphorylated Proteins on a Global Scale - PMC [pmc.ncbi.nlm.nih.gov]
Axl-IN-8: A Comparative Analysis of Specificity for AXL within the TAM Kinase Family
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of Axl-IN-8's specificity for the AXL receptor tyrosine kinase over other members of the TAM (TYRO3, AXL, MERTK) family. This analysis is supported by available experimental data and outlines the methodologies used to determine kinase inhibitor specificity.
Executive Summary
Data Presentation: Inhibitor Specificity
The following table summarizes the available inhibitory activity of this compound and provides a comparative profile with INCB081776, a dual AXL/MERTK inhibitor. This allows for an indirect assessment of the type of selectivity that can be achieved within the TAM family.
| Inhibitor | Target Kinase | IC50 (nM) | Notes |
| This compound | AXL | < 1 | Potent inhibitor of AXL. |
| c-MET | 1 - 10 | Also shows activity against c-MET. | |
| MERTK | Data not available | Specificity against MERTK is not publicly documented. | |
| TYRO3 | Data not available | Specificity against TYRO3 is not publicly documented. | |
| INCB081776 | AXL | 0.61 ± 0.31 | Potent dual inhibitor of AXL and MERTK.[1] |
| MERTK | 3.17 ± 1.97 | Potent dual inhibitor of AXL and MERTK.[1] | |
| TYRO3 | 101 ± 27 | Demonstrates significant selectivity over TYRO3.[1] |
Signaling Pathway and Inhibition Logic
The following diagram illustrates the TAM family signaling pathway and the targeted inhibition by a selective AXL inhibitor like this compound.
Caption: AXL inhibition by this compound blocks downstream signaling.
Experimental Protocols
The determination of inhibitor specificity against kinases is typically performed using biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity of a compound against purified kinase enzymes and calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
General Workflow:
Caption: Workflow for a biochemical kinase inhibition assay.
Methodology:
-
Assay Preparation: Purified recombinant AXL, MERTK, and TYRO3 kinases are individually added to the wells of a microtiter plate. A specific peptide or protein substrate for the kinase is also added.
-
Inhibitor Addition: this compound is serially diluted to a range of concentrations and added to the wells containing the kinase and substrate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP).
-
Incubation: The plate is incubated at a controlled temperature to allow the phosphorylation of the substrate by the kinase.
-
Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include:
-
Radiometric Assays: Use of radioactively labeled ATP (³²P-ATP or ³³P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.[2][3]
-
Fluorescence-Based Assays: Employing techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) where a signal is generated upon substrate phosphorylation.[4]
-
Luminescence-Based Assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo® assay) or the amount of ADP produced (e.g., ADP-Glo™ assay).[5][6]
-
-
IC50 Determination: The percentage of kinase inhibition is plotted against the logarithm of the inhibitor concentration, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay
Objective: To assess the potency of an inhibitor on its target kinase within a cellular context, which accounts for factors like cell permeability and off-target effects.
General Workflow:
Caption: Workflow for a cell-based kinase inhibition assay.
Methodology:
-
Cell Lines: Use cell lines that endogenously express the target TAM kinases or are engineered to overexpress them.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound for a specific duration.
-
Cell Lysis: After treatment, the cells are lysed to extract the cellular proteins.
-
Detection of Phosphorylation: The level of phosphorylation of the target kinase (autophosphorylation) or a specific downstream substrate is measured. Common methods include:
-
Western Blotting: Using phospho-specific antibodies to detect the phosphorylated form of the target protein.
-
ELISA (Enzyme-Linked Immunosorbent Assay): A quantitative method using phospho-specific antibodies to measure the level of the phosphorylated target.[7]
-
Cellular Phosphorylation Assays: Specialized plate-based assays that quantify substrate phosphorylation.[8]
-
-
IC50 Calculation: Similar to the biochemical assay, the IC50 value is determined by plotting the inhibition of phosphorylation against the inhibitor concentration.
Conclusion
This compound is a highly potent inhibitor of AXL kinase. While its direct activity against MERTK and TYRO3 is not publicly documented, the comparative data from other TAM kinase inhibitors like INCB081776 highlight the feasibility of achieving selectivity within this kinase family. A comprehensive understanding of this compound's specificity would require further testing against MERTK and TYRO3 using the standardized biochemical and cell-based assays outlined in this guide. Such data is critical for the continued development of this compound as a targeted therapeutic agent.
References
- 1. A Potent and Selective Dual Inhibitor of AXL and MERTK Possesses Both Immunomodulatory and Tumor-Targeted Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - ES [thermofisher.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of Axl-IN-8: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Axl-IN-8, a potent AXL kinase inhibitor.
As a small molecule kinase inhibitor, this compound requires careful handling and disposal as hazardous chemical waste. Adherence to institutional, local, and national regulations is paramount. The following procedures are based on general best practices for laboratory chemical waste management and information from safety data sheets of similar compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, both in its solid form and in solution, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
Disposal of Solid this compound
Unused or expired solid this compound should be disposed of as hazardous chemical waste.
-
Packaging: Ensure the primary container is securely sealed. If the original container is compromised, transfer the solid to a new, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with the full chemical name ("this compound"), the quantity, and the appropriate hazard symbols.
-
Storage: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Disposal of this compound Solutions
Solutions containing this compound must not be disposed of down the drain.
-
Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and compatible hazardous waste container.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) used, and the estimated concentration of the inhibitor.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, keep halogenated and non-halogenated solvent wastes separate if required.
-
Storage and Collection: Store the sealed container in the designated hazardous waste accumulation area until it is collected by authorized personnel.
Decontamination and Disposal of Contaminated Materials
All labware, consumables, and PPE that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.
-
Reusable Glassware: Rinse glassware with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound. Collect the rinsate as hazardous waste. After the initial rinse, wash the glassware thoroughly with soap and water.
-
Single-Use Plastics and Consumables: Items such as pipette tips, tubes, and gloves should be placed in a designated hazardous waste bag or container for solid waste.
-
Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Collect the absorbed material and any contaminated cleaning materials into a sealed container for hazardous waste disposal. Decontaminate the spill area with a suitable solvent, collecting the cleaning solution as hazardous waste.
Summary of Disposal Procedures
| Waste Type | Disposal Method | Key Considerations |
| Solid this compound | Hazardous Waste Collection | Securely seal in a labeled container. |
| This compound Solutions | Hazardous Waste Collection | Do not dispose down the drain. Collect in a labeled, sealed container. |
| Contaminated Labware | Decontaminate and/or dispose of as hazardous waste. | Collect all rinsates as hazardous waste. |
| Contaminated PPE | Hazardous Waste Collection | Place in a designated solid hazardous waste container. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste materials.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's safety data sheet (SDS) for this compound. Local regulations for hazardous waste disposal may vary and must be followed.
Safeguarding Your Research: A Comprehensive Guide to Handling Axl-IN-8
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Axl-IN-8, a potent AXL inhibitor. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required personal protective equipment (PPE) to be used at all times. This guidance is based on best practices for handling potent small molecule inhibitors and is informed by safety data for similar compounds.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes | Safety Goggles with side-shields | Ensure a snug fit to protect against splashes and airborne particles. |
| Hands | Protective Gloves | Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Inspect gloves for integrity before each use and change them frequently. |
| Body | Impervious Clothing / Laboratory Coat | A fully buttoned lab coat should be worn. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or suit is recommended. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible or ventilation is inadequate, a NIOSH-approved respirator is required. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Work Area Preparation: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[1] Ensure that an eye wash station and safety shower are readily accessible.[1][2]
-
Avoid Contamination: Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure or a balance with a draft shield to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
Storage Procedures:
Proper storage is essential to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Storage Conditions |
| Solid (Powder) | -20°C | Keep container tightly sealed in a dry and well-ventilated place.[1] |
| In Solvent | -80°C | Keep container tightly sealed.[1] Avoid repeated freeze-thaw cycles. |
Disposal Plan: Managing this compound Waste
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound".
-
Disposal Method: Dispose of the hazardous waste through a licensed waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.[3]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is required to mitigate any potential harm.
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[2] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as outlined in the table above.
Experimental Protocol: Anti-proliferative Activity Assay
The following is a general protocol for assessing the anti-proliferative activity of this compound on cancer cell lines, based on its known biological activity.[4][5][6]
| Step | Procedure |
| 1. Cell Seeding | Seed cancer cells (e.g., MKN45, EBC-1) in 96-well plates at a predetermined density and allow them to adhere overnight. |
| 2. Compound Treatment | Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for the desired time period (e.g., 72 hours). |
| 3. Viability Assay | After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay. |
| 4. Data Analysis | Calculate the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve. |
Axl Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of the AXL receptor tyrosine kinase. The diagram below illustrates the canonical AXL signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits the AXL receptor, blocking downstream signaling.
References
- 1. Axl-IN-21|2086274-31-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CheMondis Marketplace [chemondis.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
